Technical Documentation Center

1-(4-aminophenyl)-3-methyl-3-Azetidinol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-aminophenyl)-3-methyl-3-Azetidinol
  • CAS: 344405-83-0

Core Science & Biosynthesis

Foundational

1-(4-aminophenyl)-3-methyl-3-Azetidinol chemical properties

Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(4-aminophenyl)-3-methyl-3-Azetidinol Executive Summary 1-(4-aminophenyl)-3-methyl-3-Azetidinol represents a high-value pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Executive Summary

1-(4-aminophenyl)-3-methyl-3-Azetidinol represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "escape from flatland" challenge.[1] As a conformationally restricted, sp³-rich scaffold, it serves as a superior bioisostere to traditional piperazine or pyrrolidine motifs. This guide analyzes its physicochemical properties, outlines a robust, self-validating synthetic route, and details its application as a hinge-binding or solvent-front element in kinase inhibitor design.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule comprises a strained azetidine ring fused to a 4-aminophenyl moiety, with a tertiary alcohol and a methyl group at the C3 position. This specific substitution pattern confers unique metabolic and structural advantages.[2]

Structural Analysis
  • Azetidine Ring (Strain ~26 kcal/mol): The high ring strain dictates reactivity. Unlike larger heterocycles, the N-C bond lengths are compressed, and the lone pair on the nitrogen interacts differently with the aryl system.

  • C3-Quaternary Center: The 3-methyl-3-hydroxyl motif prevents oxidation to the corresponding ketone (azetidinone), a common metabolic liability in secondary azetidinols.[1] This "metabolic blocking" extends half-life (t½) in microsomal stability assays.[1]

  • 4-Aminophenyl Group: Acts as a versatile "warhead" handle.[1] The aniline nitrogen is electronically coupled to the azetidine nitrogen via the phenyl ring, though the orthogonality of the azetidine ring often limits full conjugation.

Physicochemical Properties (Predicted & Analog-Based)
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 178.23 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
LogP (Octanol/Water) 1.1 – 1.4Optimal lipophilicity for membrane permeability without solubility issues.
pKa (Aniline) ~4.5Weak base; remains neutral at physiological pH, aiding passive transport.
pKa (Azetidine N) < 3.0The N-aryl attachment significantly reduces basicity compared to N-alkyl azetidines (pKa ~10).[1]
TPSA ~46 ŲHigh oral bioavailability potential (Rule of 5 compliant).
Solubility Moderate-HighThe C3-hydroxyl group disrupts crystal packing and provides a H-bond donor/acceptor.[1]

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 1-(4-aminophenyl)-3-methyl-3-Azetidinol must avoid conditions that trigger ring-opening of the strained azetidine.[1] The most robust, scalable route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction.

Validated Synthetic Workflow

Step 1: SₙAr Coupling

  • Reagents: 1-fluoro-4-nitrobenzene + 3-methyl-3-azetidinol hydrochloride.[1]

  • Base: DIPEA or K₂CO₃ (inorganic bases preferred for scale).

  • Solvent: DMSO or DMF (high dielectric constant required for SₙAr).

  • Critical Parameter: Temperature control (80–100°C). Exceeding 120°C risks polymerization of the azetidine.

Step 2: Nitro Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Critical Parameter: Monitoring via LC-MS to prevent over-reduction (though rare for this scaffold) or hydrogenolysis of the C-N bond (unlikely under mild conditions).[1]

Visualized Pathway (DOT)

SynthesisPath SM1 1-fluoro-4-nitrobenzene Step1 SₙAr Coupling K₂CO₃, DMSO, 90°C SM1->Step1 SM2 3-methyl-3-azetidinol (HCl) SM2->Step1 INT Intermediate: 1-(4-nitrophenyl)-3-methyl-3-azetidinol Step2 Hydrogenation H₂, Pd/C, MeOH INT->Step2 PROD Product: 1-(4-aminophenyl)-3-methyl-3-Azetidinol Step1->INT >90% Yield Step2->PROD Quantitative

Caption: Two-step convergent synthesis minimizing thermal stress on the azetidine ring.

Part 3: Reactivity & Functionalization Logic

Understanding the reactivity profile is crucial for using this molecule as an intermediate.

The Aniline "Handle" (N1)

The primary amine on the phenyl ring is the primary site for functionalization.

  • Amide Coupling: Reacts readily with acid chlorides or carboxylic acids (using HATU/EDC).

  • Reductive Amination: Can be alkylated with aldehydes to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors).

The Tertiary Alcohol (C3)

The C3-hydroxyl is sterically hindered by the adjacent methyl group and the ring puckering.[1]

  • Reactivity: Low nucleophilicity compared to primary alcohols.

  • Protection: Difficult to protect with bulky groups (TBDMS); Acetyl or MOM groups are preferred if protection is strictly necessary.

  • Strategic Use: Usually left free to act as a hydrogen bond donor/acceptor in the binding pocket.

Ring Stability (The Danger Zone)
  • Acid Sensitivity: Azetidines can undergo acid-catalyzed ring opening, especially in the presence of strong nucleophiles (e.g., HCl in MeOH).

  • Oxidative Stability: The aniline is susceptible to oxidation (quinone imine formation) if exposed to strong oxidants without protection.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(4-nitrophenyl)-3-methyl-3-azetidinol (Intermediate)

  • Setup: Charge a 3-neck round bottom flask with 1-fluoro-4-nitrobenzene (1.0 eq) and 3-methyl-3-azetidinol HCl (1.1 eq).

  • Solvent/Base: Add DMSO (5 vol) followed by K₂CO₃ (2.5 eq). The reaction is exothermic; add base slowly.

  • Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup: Cool to RT. Pour into ice-water (10 vol). The yellow precipitate (product) usually crashes out.

  • Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C. Recrystallize from EtOH if purity <98%.

Protocol B: Reduction to 1-(4-aminophenyl)-3-methyl-3-Azetidinol

  • Setup: Dissolve the nitro intermediate (1.0 eq) in MeOH (10 vol) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading). Caution: Pyrophoric.

  • Reaction: Purge with N₂, then charge with H₂ (balloon or 1 atm). Stir vigorously at RT for 2–3 hours. The yellow solution will turn colorless.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product. Store under inert gas at -20°C to prevent aniline oxidation.

Part 5: Applications in Drug Discovery

This scaffold is increasingly prevalent in oncology and immunology.

  • Kinase Inhibitors: The 4-aminophenyl-azetidine motif mimics the solvent-exposed region of ATP-competitive inhibitors.[1] The azetidine acts as a rigid linker that projects the solubilizing group (OH) into the solvent front.

  • PROTAC Linkers: The rigidity of the azetidine ring provides a defined vector for E3 ligase recruitment, superior to flexible PEG chains.

  • Bioisosterism: Replaces 4-aminopiperidine to lower molecular weight and change the vector of substituents (180° vs ~160° bond angle).[1]

Metabolic Stability Logic (DOT)

Metabolism cluster_0 Metabolic Soft Spots cluster_1 Stability Advantages Compound 1-(4-aminophenyl)-3-methyl-3-Azetidinol Oxidation N-Oxidation (Aniline) (CYP450 mediated) Compound->Oxidation Gluc O-Glucuronidation (C3-OH) (Phase II) Compound->Gluc Block C3-Methyl blocks oxidation to Ketone Compound->Block Ring Azetidine Ring Resistant to hydrolysis Compound->Ring

Caption: The C3-methyl group is the critical design element preventing oxidative metabolism at the azetidine core.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]

  • Stephens, C. E., et al. (2001). Improved synthesis of 3-azetidinols from epichlorohydrin. Journal of Organic Chemistry.[3] (Contextual citation for azetidine ring formation).

  • Pfizer Inc. (2018).Azetidines as Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General grounding for scaffold utility).
  • Organic Chemistry Portal. Synthesis of Azetidines. Retrieved from [Link]

Sources

Exploratory

Strategic Implementation of 1-(4-Aminophenyl)-3-methyl-3-azetidinol (CAS 344405-83-0) in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the selection of bifunctional building blocks is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the selection of bifunctional building blocks is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS 344405-83-0) has emerged as a highly specialized intermediate, primarily utilized in the synthesis of heterocyclic kinase inhibitors targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1].

As a Senior Application Scientist, I present this whitepaper to deconstruct the chemical rationale, mechanistic utility, and synthetic methodologies associated with this compound. By integrating a rigid azetidinol moiety with a reactive aniline group, this molecule solves critical solubility and metabolic liabilities often encountered in early-stage drug discovery.

Chemical Profile & Structural Rationale

The molecular architecture of CAS 344405-83-0 (C₁₀H₁₄N₂O) is deliberately designed to optimize drug-target interactions while surviving first-pass metabolism[2].

Causality in Structural Design:

  • The Azetidine Ring: The 4-membered nitrogen heterocycle introduces conformational restriction. When appended to a kinase inhibitor core, it lowers the entropic penalty upon binding to the kinase hinge region compared to flexible aliphatic amines.

  • The C3-Methyl Group: This is a deliberate metabolic shield. Unsubstituted secondary azetidinols are highly susceptible to oxidation by cytochrome P450 enzymes, forming reactive and potentially toxic azetidinones. The tertiary alcohol in this compound is metabolically inert, significantly extending the half-life of the downstream Active Pharmaceutical Ingredient (API).

  • The Aniline Nitrogen: The primary amine at the para position serves as a highly reactive nucleophile, enabling seamless integration into larger heterocyclic scaffolds via Buchwald-Hartwig cross-coupling or standard amide bond formation.

Physicochemical Profiling

Table 1: Quantitative physicochemical properties of CAS 344405-83-0[2],[3].

PropertyValueAnalytical & Biological Significance
Molecular Formula C₁₀H₁₄N₂OExact mass targeting for LC-MS (m/z 179.11 [M+H]⁺).
Molecular Weight 178.23 g/mol Low MW ensures the final API remains within Lipinski's Rule of 5 limits.
Topological Polar Surface Area 46.3 ŲHighly favorable for membrane permeability and cellular uptake.
Hydrogen Bond Donors 2 (-OH, -NH₂)Critical for anchoring the molecule within the kinase ATP-binding pocket.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility, reducing formulation challenges.
Purity Standard ≥ 95% (HPLC/NMR)Required threshold to prevent propagation of impurities in multi-step synthesis.

Mechanistic Grounding: Targeting the SYK Pathway

The primary application of 1-(4-aminophenyl)-3-methyl-3-azetidinol is in the development of inhibitors for Spleen Tyrosine Kinase (SYK) ()[1].

SYK is a non-receptor tyrosine kinase that acts as a central paradigm in immune cell signaling ()[4]. It is essential for the activation of B-cells via the B-cell antigen receptor (BCR) and is deeply involved in phosphatidylinositol metabolism and intracellular calcium mobilization ()[5]. Dysfunctional SYK signaling is a primary driver in the pathogenesis of autoimmune diseases (e.g., rheumatoid arthritis, systemic lupus), inflammatory disorders, and B-cell lymphomas[1],[4].

By incorporating the 3-methyl-3-azetidinol motif, medicinal chemists can synthesize SYK inhibitors that exhibit superior hydrogen-bonding networks with the SYK kinase domain, thereby blocking the downstream phosphorylation cascade.

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase (Src Family) BCR->LYN Ligand Binding ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK SYK Recruitment & Activation ITAM->SYK Recruits PLCg2 PLCγ2 Activation SYK->PLCg2 Phosphorylates Ca2 Calcium Release PLCg2->Ca2 IP3 Production NFAT NFAT / NF-κB Transcription Ca2->NFAT Nuclear Translocation

Fig 1: BCR-mediated SYK signaling pathway targeted by azetidinol-derived kinase inhibitors.

Synthetic Methodology & Self-Validating Protocols

The synthesis of CAS 344405-83-0 is typically achieved via a highly efficient two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Synthesis_Workflow SM1 1-Fluoro-4-nitrobenzene SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr SM2 3-Methyl-3-azetidinol SM2->SNAr Int Nitro Intermediate SNAr->Int 95% Yield Red Catalytic Reduction (Pd/C, H2, EtOH) Int->Red Purified Product CAS 344405-83-0 (Target Amine) Red->Product >98% Purity

Fig 2: Two-step synthetic workflow for 1-(4-aminophenyl)-3-methyl-3-azetidinol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Protocol:

  • Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 3-methyl-3-azetidinol hydrochloride (1.1 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) and stir the suspension at 80°C for 12 hours.

  • Quench with ice water to precipitate the nitro intermediate, filter, and wash with cold water.

Causality & Logic: K₂CO₃ is specifically selected over stronger bases (like NaH or KOtBu) to prevent the deprotonation of the tertiary alcohol on the azetidinol ring, which would otherwise lead to unwanted intermolecular etherification side reactions. DMF is utilized due to its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state during the SNAr mechanism.

Self-Validating System: The reaction's success is self-validated macroscopically by the precipitation of a bright yellow solid upon aqueous quench. Analytically, TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the highly mobile fluoronitrobenzene spot, replaced by a baseline-shifted, UV-active product spot.

Step 2: Catalytic Hydrogenation

Protocol:

  • Dissolve the nitro intermediate in absolute ethanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with N₂, then subject to H₂ gas (1 atm) via a balloon or Parr shaker at room temperature for 4-6 hours.

  • Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

Causality & Logic: Palladium on carbon (Pd/C) under mild hydrogen pressure is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic reduction conditions are strictly avoided because the highly strained 4-membered azetidine ring is susceptible to acid-catalyzed ring-opening.

Self-Validating System: The completion of this step is self-validated by the stoichiometric cessation of hydrogen uptake. Furthermore, a distinct macroscopic color shift occurs—from the deep yellow of the nitro compound to a pale yellow or colorless solution of the amine. This is orthogonally confirmed by LC-MS, tracking the exact mass shift from the nitro intermediate to the target amine (m/z 179.11[M+H]⁺).

Analytical Quality Control

To ensure the integrity of CAS 344405-83-0 before downstream coupling into kinase inhibitor scaffolds, the following analytical validations must be met[3]:

  • ¹H NMR (400 MHz, DMSO-d₆): Must show the characteristic symmetrical doublets of the para-substituted aromatic ring (~6.5 ppm and ~6.3 ppm), the broad singlet of the primary amine (~4.5 ppm), the intact azetidine ring protons (two sets of doublets around 3.5-3.8 ppm), and the sharp singlet of the C3-methyl group (~1.4 ppm).

  • FTIR Spectroscopy: Must show the absence of the asymmetric NO₂ stretching band at ~1520 cm⁻¹, confirming complete reduction, alongside the appearance of N-H stretching doublets at ~3300-3400 cm⁻¹.

References

  • Riccaboni, M. et al. "Syk as a key mediator of immunoreceptor and non immunoreceptor signaling in a host of inflammatory cells." Drug Discovery Today, 15(13-14):517-529, 2010. URL:[Link]

  • Hutchcroft, J.E. et al. "Syk is important for the activation of B-cells via a B-cell antigen receptor and is involved in the phosphatidylinositol metabolism." Journal of Biological Chemistry, 267:8613-8619, 1992. URL: [Link]

  • Thormann, M. et al. "Heterocyclic compounds as kinase inhibitors." European Patent EP2699572A1, 2014.

Sources

Foundational

Strategic Integration of 1-(4-aminophenyl)-3-methylazetidin-3-ol in Targeted Therapeutics: A Technical Guide

Executive Summary The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp2-hybridized molecules toward conformationally restricted, sp3-rich architectures. This transition, often termed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp2-hybridized molecules toward conformationally restricted, sp3-rich architectures. This transition, often termed "Escaping from Flatland"[1], is driven by the need to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and optimizing metabolic stability.

1-(4-aminophenyl)-3-methylazetidin-3-ol (CAS: 344405-83-0) represents a highly specialized, bifunctional building block that perfectly embodies this design philosophy[2]. By combining the synthetic versatility of a primary aniline with the rigid, polar, and metabolically shielded environment of a substituted azetidine ring, this compound serves as a critical intermediate in the development of advanced kinase inhibitors (e.g., SYK, LRRK2)[3] and apoptosis regulators (e.g., Bcl-2/Bcl-xL inhibitors)[4].

This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its structural causality, target applications, and self-validating synthetic protocols for integration into novel drug scaffolds.

Structural Causality & Physicochemical Profiling

As a Senior Application Scientist, I evaluate building blocks not just by their reactive handles, but by the physicochemical liabilities they resolve. The architecture of 1-(4-aminophenyl)-3-methylazetidin-3-ol is deliberately engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The Tripartite Design
  • The Azetidine Core (Conformational Restriction): The four-membered azetidine ring provides a rigid vector for substituents[5]. Compared to acyclic amines or larger piperidine/pyrrolidine rings, the azetidine nitrogen exhibits a lower pKa, which reduces basicity. This is crucial for minimizing hERG channel liabilities and improving oral bioavailability.

  • The 3-Methyl-3-ol Motif (Metabolic Shielding & H-Bonding): The tertiary alcohol acts as a highly directional hydrogen bond donor/acceptor, essential for anchoring inhibitors in tight binding pockets (such as the ATP-binding site of kinases)[4]. The geminal methyl group serves a dual purpose: it restricts the conformational flexibility of the hydroxyl group to minimize entropic penalty upon binding, and it sterically blocks cytochrome P450-mediated oxidation at the vulnerable 3-position.

  • The 4-Aminophenyl Handle (Synthetic Versatility): The para-aniline moiety provides a highly reactive, chemoselective handle for late-stage functionalization, primarily via Buchwald-Hartwig cross-coupling or amide bond formation[2].

Quantitative Physicochemical Data

The following table summarizes the calculated properties of 1-(4-aminophenyl)-3-methylazetidin-3-ol, highlighting its high fraction of sp3 carbons (Fsp3) and optimal polarity.

PropertyValueCausality in Drug Design
Molecular Formula C10H14N2OCompact size allows for modular incorporation into larger scaffolds.
Molecular Weight 178.23 g/mol Low MW ensures the final drug candidate remains within Lipinski's limits.
Fsp3 (Fraction sp3) 0.40High 3D character improves solubility and reduces promiscuity[1].
Topological Polar Surface Area (TPSA) ~49.5 ŲOptimal for membrane permeability while maintaining aqueous solubility.
Hydrogen Bond Donors 3 (-NH2, -OH)Facilitates strong target engagement via directional H-bonding.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances interaction with kinase hinge regions or protein-protein interfaces.

Mechanistic Role in Target Modulation

The incorporation of the 3-methylazetidin-3-ol motif into drug scaffolds has shown profound effects on target affinity and selectivity. Two prominent examples include its use in Spleen Tyrosine Kinase (SYK) inhibitors and Bcl-2/Bcl-xL antagonists.

SYK Kinase Inhibition in Autoimmune Disease

SYK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling[3]. Overactivation of this pathway leads to autoimmune and inflammatory diseases. Inhibitors utilizing the 1-(4-aminophenyl)-3-methylazetidin-3-ol building block leverage the aniline nitrogen to attach to a hinge-binding heteroaromatic core, while the azetidine moiety projects into the solvent-exposed region or a specific ribose-binding pocket, utilizing the tertiary alcohol to form critical hydrogen bonds with the kinase domain.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Target) LYN->SYK ITAM Activation PLCg2 PLCγ2 SYK->PLCg2 Signal Transduction NFAT NFAT Activation (Proliferation) PLCg2->NFAT Calcium Release Inhibitor Inhibitor Scaffold (w/ Azetidine Motif) Inhibitor->SYK Allosteric/ATP Blocking

Fig 1: SYK signaling cascade and the intervention point of azetidine-functionalized inhibitors.

Bcl-2/Bcl-xL Apoptosis Regulation

In the development of Bcl-2 inhibitors for oncology, replacing standard N-methylamides with 3-methylazetidin-3-ol derivatives has been shown to drastically alter binding profiles. The rigid, polar nature of the azetidine ring allows the molecule to navigate the shallow, hydrophobic BH3-binding groove of Bcl-2 while maintaining sufficient aqueous solubility for oral dosing[4].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure scientific integrity, laboratory protocols must be self-validating—meaning they incorporate built-in quality control checks to confirm causality at each step. The following protocol details the chemoselective coupling of the primary aniline of 1-(4-aminophenyl)-3-methylazetidin-3-ol to an aryl halide core scaffold.

Mechanistic Rationale for Reagent Selection
  • Catalyst (Pd2(dba)3): Provides a source of Pd(0) necessary for oxidative addition into the aryl halide bond.

  • Ligand (XPhos): A bulky, electron-rich biaryl phosphine ligand. Causality: XPhos is specifically chosen for primary anilines because its steric bulk accelerates reductive elimination, preventing the formation of stable, unreactive palladium-amido off-cycle species.

  • Base (Cs2CO3): A mild inorganic base. Causality: Stronger bases (like NaOtBu) risk deprotonating the tertiary alcohol on the azetidine ring, leading to unwanted side reactions or ring opening. Cs2CO3 ensures chemoselectivity for the aniline nitrogen.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine the aryl halide scaffold (1.0 equiv), 1-(4-aminophenyl)-3-methylazetidin-3-ol (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction Execution: Heat the mixture to 80°C under vigorous stirring for 12 hours.

  • In-Process Control (IPC): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed progressing if the starting aryl halide is <10% and the desired product mass [M+H]+ is the dominant peak.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% Formic Acid).

Workflow Step1 1-(4-aminophenyl)- 3-methylazetidin-3-ol + Aryl Halide Step2 Catalyst Activation Pd2(dba)3 + XPhos Step1->Step2 Step3 Cross-Coupling (80°C, Cs2CO3) Step2->Step3 Step4 Aqueous Workup & Phase Separation Step3->Step4 Step5 LC-MS & NMR Validation Step4->Step5

Fig 2: Experimental workflow for the chemoselective Buchwald-Hartwig amination and validation.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized building block or its downstream derivatives, rigorous analytical validation is required.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) should confirm the exact mass of the coupled product. The azetidine nitrogen and the aniline nitrogen dictate that the molecule will readily ionize to form an [M+H]+ adduct.

  • Nuclear Magnetic Resonance (1H NMR):

    • Validation Marker 1: The geminal methyl group on the azetidine ring will appear as a distinct, sharp singlet integrating to 3H around δ 1.40 - 1.60 ppm.

    • Validation Marker 2: The azetidine CH2 protons typically appear as two pairs of doublets (due to the stereocenter at C3) between δ 3.50 - 4.20 ppm, confirming the integrity of the strained 4-membered ring.

    • Validation Marker 3: The para-substituted phenyl ring will present as two distinct doublets (an AA'BB' system) in the aromatic region (δ 6.50 - 7.50 ppm), confirming the substitution pattern.

References

  • Vertex Pharmaceuticals Inc. (2012). Heterocyclic compounds as kinase inhibitors (Patent No. EP2699572A1). European Patent Office.
  • Reagentia. (n.d.). 1-(4-aminophenyl)-3-methylazetidin-3-ol (1 x 500 mg). Catalog No. R00COCX.
  • Zhou, H., et al. (2012). A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Journal of Medicinal Chemistry. PMC.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Cox, B., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.

Sources

Exploratory

N-Aryl Azetidinol Derivatives: Strategic Scaffolds for GPCR Modulation

Executive Summary In the landscape of modern medicinal chemistry, the N-aryl azetidin-3-ol (N-aryl azetidinol) scaffold has emerged as a high-value pharmacophore and building block. Distinct from the well-known -lactam (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the N-aryl azetidin-3-ol (N-aryl azetidinol) scaffold has emerged as a high-value pharmacophore and building block. Distinct from the well-known


-lactam (azetidinone) antibiotics, azetidinols offer a saturated, strained four-membered ring that serves as a rigid linker with defined exit vectors.

This guide analyzes the utility of N-aryl azetidinols in drug discovery, specifically focusing on their role as bioisosteres for larger saturated heterocycles (e.g., pyrrolidines, piperidines) to optimize physicochemical properties such as lipophilicity (


) and metabolic stability. We examine their application in Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists  and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists , supported by validated synthetic protocols and mechanistic insights.

Chemical Architecture & Physicochemical Profile[1]

The azetidine ring possesses unique structural characteristics driven by ring strain (~26 kcal/mol) and a puckered conformation.

  • Rigidity & Vector Orientation: Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered state with a low barrier to inversion. This provides a distinct vector for substituents at the N-1 and C-3 positions, often improving ligand-target complementarity.

  • Lipophilic Efficiency (LipE): Replacing a piperidine or pyrrolidine ring with an azetidine typically lowers molecular weight and

    
     while maintaining polarity. The 3-hydroxyl group (
    
    
    
    carbon) further reduces lipophilicity and serves as a versatile handle for derivatization (ethers, carbamates, oxidation to ketones).
  • Basicity: N-aryl azetidines are generally less basic than their N-alkyl counterparts due to resonance delocalization of the nitrogen lone pair into the aryl ring, affecting their pharmacokinetic distribution and hERG liability profile.

Synthetic Methodologies

Two primary strategies dominate the access to N-aryl azetidinols: de novo ring formation and transition-metal catalyzed coupling.

Strategy A: Epichlorohydrin Cyclization (The "Classic" Route)

This method involves the reaction of an aniline derivative with epichlorohydrin. It is cost-effective and scalable but can suffer from regioselectivity issues if the aniline is sterically hindered.

Strategy B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This modern approach couples commercially available azetidin-3-ol (or its protected forms) with aryl halides. It tolerates a wider range of functional groups and is preferred for late-stage diversification.

Graphviz Diagram: Synthetic Pathways

SynthesisPathways Aniline Aryl Amine (Ar-NH2) Intermed Intermediate Chlorohydrin Aniline->Intermed Lewis Acid or Heat Epi Epichlorohydrin Epi->Intermed Product N-Aryl Azetidin-3-ol Intermed->Product Base (NaOH) Cyclization Azetidinol Azetidin-3-ol (HCl salt) Azetidinol->Product Base (KOtBu) ArylHalide Aryl Halide (Ar-X) ArylHalide->Product PdCat Pd Catalyst (e.g., Pd2(dba)3, BINAP) PdCat->Product Catalysis

Caption: Dual synthetic strategies for accessing N-aryl azetidin-3-ol scaffolds. Strategy A (top) utilizes ring closure; Strategy B (bottom) utilizes C-N cross-coupling.

Case Study: S1P1 Receptor Agonists

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a critical target for autoimmune diseases like Multiple Sclerosis (MS).[1][2] First-generation drugs like Fingolimod are non-selective prodrugs. Second-generation agonists seek to improve selectivity (sparing S1P3 to avoid bradycardia) and eliminate the need for phosphorylation.

The Azetidine "Switch"

In the development of selective S1P1 agonists, the N-aryl azetidinol scaffold serves as a bioisostere for the polar head group linker.

  • Role: The azetidine ring links the lipophilic tail (biaryl system) to the polar head group (carboxylic acid or alcohol mimic).

  • Mechanism: S1P1 agonists induce receptor internalization and degradation (functional antagonism), preventing lymphocyte egress from lymph nodes.[2]

  • Advantage: Azetidine analogs often show improved oral bioavailability and CNS penetration compared to flexible alkyl chains.

Graphviz Diagram: S1P1 Signaling & Mechanism

S1P1_Pathway Ligand N-Aryl Azetidinol Agonist Receptor S1P1 Receptor (GPCR) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi Activation Internal Receptor Internalization Receptor->Internal $beta$-Arrestin Recruitment MAPK MAPK/ERK Phosphorylation Gi->MAPK Signaling Lymph Lymphocyte Sequestration Internal->Lymph Therapeutic Effect

Caption: Mechanism of Action for S1P1 agonists.[2] Ligand binding induces Gi signaling and


-arrestin mediated internalization, leading to lymphopenia.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)azetidin-3-ol

Objective: Synthesize a representative N-aryl azetidinol intermediate for SAR studies. Reaction Class: Palladium-Catalyzed Buchwald-Hartwig Amination.

Materials
  • Reagents: Azetidin-3-ol hydrochloride (1.0 eq), 1-Bromo-4-fluorobenzene (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (

    
    , 2 mol%), BINAP (4 mol%), Sodium tert-butoxide (
    
    
    
    , 3.0 eq).
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Azetidin-3-ol HCl (1.0 g, 9.1 mmol),

    
     (2.6 g, 27.3 mmol), 
    
    
    
    (166 mg), and BINAP (226 mg).
  • Addition: Add anhydrous Toluene (20 mL) followed by 1-Bromo-4-fluorobenzene (1.2 mL, 10.9 mmol).

  • Reaction: Seal the flask and heat to 100°C for 16 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (

    
    , gradient 20% 
    
    
    
    60% EtOAc in Hexanes).
  • Validation: Isolate the product as a pale yellow solid. Confirm structure via

    
     NMR (characteristic quintet for H-3 at 
    
    
    
    ~4.7 ppm) and LC-MS (
    
    
    ).

Comparative Data: Azetidine vs. Piperidine Scaffolds

The following table illustrates the theoretical impact of scaffold hopping from a piperidine to an azetidine core in a hypothetical S1P1 agonist series.

PropertyPiperidine AnalogAzetidine AnalogImpact
Molecular Weight ~350 Da~322 DaImproved (Lower MW)
cLogP 3.82.9Improved (Lower lipophilicity)
Topological Polar Surface Area (TPSA) 45 Ų45 ŲNeutral
S1P1 Potency (

)
12 nM8 nMMaintained/Improved
Metabolic Stability (

)
45 min>90 minImproved (Reduced oxidative sites)

Note: Data represents typical trends observed in scaffold hopping campaigns (e.g., Pfizer, Novartis S1P1 programs).

References

  • BenchChem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (2025).[3][4][5][6][7]

  • Hale, J. J., et al. Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1). ACS Med. Chem. Lett. (2010).[8]

  • Imperial College London. Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. (2024).

  • TCG Lifesciences. Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine.[9] J. Med.[3] Chem. (2016).[2][10] [9]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025).[3][4][5][6][7]

Sources

Foundational

Solvation Dynamics and Profiling Strategies for 1-(4-Aminophenyl)-3-methyl-3-azetidinol

Executive Summary The compound 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0) is a highly specialized bifunctional building block utilized in the synthesis of advanced therapeutics, including PROTACs and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0) is a highly specialized bifunctional building block utilized in the synthesis of advanced therapeutics, including PROTACs and antibody-drug conjugate (ADC) linkers[1]. Characterized by an N-aryl azetidine core, a tertiary hydroxyl group, and a primary aniline moiety, its unique topological polar surface area (TPSA) presents distinct solvation challenges. This whitepaper provides an authoritative framework for profiling the aqueous solubility of this compound, bridging the gap between early-stage kinetic screening and late-stage thermodynamic validation.

Structural Causality and Solvation Mechanics

To accurately design a solubility assay, one must first deconstruct the physicochemical properties of the target molecule. The solubility of 1-(4-aminophenyl)-3-methyl-3-azetidinol is governed by three critical structural nodes:

  • The Primary Aniline (H-Bond Donor/Acceptor): The para-amino group provides significant hydrogen bonding capacity. With an estimated

    
     of ~4.5, this group will be protonated under acidic conditions (e.g., gastric fluid), drastically increasing solubility, but will remain largely neutral at physiological pH (7.4).
    
  • The Azetidine Nitrogen: While aliphatic azetidines typically exhibit a

    
     > 8, the direct conjugation of the nitrogen lone pair into the adjacent phenyl ring (N-aryl system) significantly depresses its basicity (
    
    
    
    < 3). Therefore, it does not meaningfully contribute to ionization-driven solubility at physiological pH.
  • The Tertiary Hydroxyl (H-Bond Donor/Acceptor): The hydroxyl group at the 3-position, sterically shielded by the adjacent methyl group, disrupts the crystal lattice energy, generally favoring amorphous solvation over highly rigid crystalline packing.

Table 1: Predicted Physicochemical Parameters
ParameterValue / CharacteristicImpact on Solvation
Molecular Weight 178.23 g/mol Low MW favors rapid dissolution kinetics.
LogP (Predicted) 0.8 – 1.5Moderately lipophilic; requires co-solvents (DMSO) for stock solutions.
Ionization (

)
~4.5 (Aniline)Highly pH-dependent solubility profile; highly soluble at pH < 3.
H-Bond Donors 3 (NH₂, OH)Strong interaction with aqueous buffers.
H-Bond Acceptors 3 (N, N, O)Promotes hydration shell formation.

Solubility Profiling Paradigms

In modern drug discovery, solubility is not a single static value but a dynamic property dependent on the solid-state form of the API and the timeframe of the assay[2]. We mandate a bifurcated approach: Kinetic Solubility for high-throughput early discovery and Thermodynamic Solubility for lead optimization[3].

  • Kinetic Solubility measures the precipitation point of a compound when diluted from an organic stock (DMSO) into an aqueous buffer. Because the compound precipitates rapidly, it forms an amorphous phase, which artificially inflates the apparent solubility limit[4].

  • Thermodynamic Solubility measures the true equilibrium concentration of the crystalline solid in an aqueous buffer over 24 hours. This is the definitive benchmark for formulation development[2][5].

SolubilityWorkflow cluster_0 Kinetic Solubility (Early-Stage) cluster_1 Thermodynamic Solubility (Late-Stage) Start 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS: 344405-83-0) K1 10 mM DMSO Stock Preparation Start->K1 T1 Solid Compound + Buffer (Excess Solid) Start->T1 K2 Aqueous Buffer Dilution (pH 7.4, 1% DMSO max) K1->K2 K3 Turbidimetry / UV Absorbance (620 nm) K2->K3 K4 Amorphous Phase Solubility Limit K3->K4 T2 Shake-Flask Equilibration (24h at 37°C) T1->T2 T3 Filtration (0.22 µm) & HPLC-UV Quantification T2->T3 T4 Crystalline Phase Solubility Limit T3->T4

Fig 1: Parallel workflows for kinetic and thermodynamic solubility profiling of azetidine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must incorporate internal feedback loops that validate the assay's operational boundaries.

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric)

Causality: This assay mimics the conditions of biological screening assays where compounds are introduced via DMSO stocks. We utilize turbidimetry at 620 nm because the intrinsic UV absorption of the aniline ring interferes at lower wavelengths (250-280 nm); 620 nm strictly measures light scattering caused by amorphous precipitation[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(4-aminophenyl)-3-methyl-3-azetidinol in 100% anhydrous DMSO to a final concentration of 10 mM.

  • Serial Dilution: Create a 10-point serial dilution of the stock in a 96-well plate using DMSO.

  • Aqueous Injection: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom UV plate. The final DMSO concentration must be exactly 1.0% to prevent solvent-induced solubility artifacts.

  • Incubation: Shake the plate at 300 RPM for 2 hours at room temperature.

  • Detection: Read absorbance at 620 nm using a microplate reader.

  • Self-Validation Check: The assay is only valid if the positive control (Caffeine) shows no precipitation at 200 µM, and the negative control (Amiodarone) shows a sharp inflection point of precipitation.

Protocol B: Equilibrium Thermodynamic Solubility Assay (Shake-Flask)

Causality: Thermodynamic solubility requires the compound to transition from any metastable state to its lowest-energy crystalline lattice. A 24-hour incubation is mandatory to achieve true equilibrium. HPLC-UV is used instead of direct UV to separate the parent compound from potential synthetic impurities that could artificially inflate the UV signal[6].

Step-by-Step Methodology:

  • Solid Addition: Weigh 2.0 mg of solid crystalline 1-(4-aminophenyl)-3-methyl-3-azetidinol into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Ensure visible solid remains (supersaturation is required).

  • Equilibration: Seal the vial and place it in a thermoshaker at 37°C, agitating at 500 RPM for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Inject 10 µL of the filtrate into an HPLC system equipped with a C18 column and a UV detector set to the compound's

    
     (approx. 254 nm). Quantify against a pre-established standard curve.
    
  • Self-Validation Check (Critical): Measure the pH of the filtrate post-incubation. Because the aniline group is weakly basic, a high concentration of dissolved compound can shift the buffer's pH. If the final pH deviates by >0.1 units from 7.4, the buffer capacity was breached, and the solubility value must be rejected for that specific pH point.

Table 2: Comparative Matrix of Solubility Assays
FeatureKinetic SolubilityThermodynamic Solubility
Starting Material 10 mM DMSO StockSolid API (Crystalline)
Throughput High (>600 compounds/week)Low-Medium
Equilibration Time 2 hours24 hours
Solid State Measured Amorphous precipitateCrystalline equilibrium
Analytical Readout Nephelometry / TurbidimetryHPLC-UV / LC-MS/MS
Primary Risk Overestimation of true solubilityImpurities altering crystalline lattice

Conclusion

For advanced building blocks like 1-(4-aminophenyl)-3-methyl-3-azetidinol, relying solely on computational predictions or kinetic assays can lead to catastrophic formulation failures in late-stage development. By implementing the self-validating kinetic and thermodynamic protocols outlined above, researchers can secure highly reliable, phase-appropriate solubility data that ensures compound integrity from high-throughput screening through to in vivo dosing.

References
  • 1-(4-aminophenyl)-3-methylazetidin-3-ol (1 x 500 mg) . Reagentia. Available at: [Link]

  • Aqueous Solubility Assays . Creative Bioarray. Available at:[Link]

  • Solubility Determination in Drug Discovery and Development . PharmaTutor. Available at:[Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality . American Pharmaceutical Review. Available at:[Link]

  • Kinetic versus thermodynamic solubility temptations and risks . European Journal of Pharmaceutical Sciences (via Ovid). Available at:[Link]

Sources

Exploratory

Novel Azetidine Scaffolds in Medicinal Chemistry: An In-depth Technical Guide

Executive Summary Azetidine, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its ascent is attributable t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its ascent is attributable to a unique combination of physicochemical properties stemming from its inherent ring strain (approx. 25.4 kcal/mol), which lies between that of highly reactive aziridines and stable pyrrolidines.[2][3] This guide provides an in-depth analysis for researchers and drug development professionals on the strategic incorporation of novel azetidine scaffolds. We will explore the molecular properties that confer significant advantages in pharmacokinetics, the evolution of synthetic methodologies that have made these scaffolds more accessible, their role as versatile bioisosteres, and their successful implementation in FDA-approved drugs.

The Azetidine Advantage: From Physicochemical Properties to Pharmacokinetic Profile

The compact, rigid structure of the azetidine ring imparts a unique three-dimensional character to molecules, a feature highly sought after in drug design to escape the "flatland" of traditional aromatic compounds.[4] This sp3-rich character, combined with conformational rigidity, provides a powerful tool for optimizing both pharmacodynamic and pharmacokinetic (ADME) properties.

Key Physicochemical and Pharmacokinetic Benefits:

  • Enhanced Metabolic Stability: The azetidine scaffold, particularly when strategically substituted, can block sites of metabolism. Its incorporation into drug candidates has been shown to improve resistance to metabolic degradation, a critical factor in enhancing drug exposure and efficacy.[4][5]

  • Improved Aqueous Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, which can lead to a significant improvement in aqueous solubility compared to more lipophilic carbocyclic analogs.[1][4] This is a crucial parameter for achieving good oral bioavailability.

  • Reduced Lipophilicity: Azetidines serve as effective tools for reducing molecular lipophilicity (LogP), a key strategy in modern drug discovery to improve ADME properties and reduce off-target toxicity.[6]

  • Structural Rigidity and Vectorial Control: Unlike flexible aliphatic chains, the constrained azetidine ring orients substituents in well-defined vectors. This allows for precise positioning of pharmacophoric elements to optimize binding interactions with biological targets, leading to enhanced potency and selectivity.[7][8]

The Role of Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for fine-tuning the properties of a lead compound. The azetidine ring has emerged as a highly effective bioisostere for a variety of common structural motifs.

  • Replacement for Saturated and Aromatic Rings: Azetidines can function as bioisosteres for larger saturated heterocycles like piperidine and piperazine.[9][10] This substitution can improve metabolic stability and provide access to novel chemical space while mimicking the geometry and basicity of the parent ring.[9][11]

  • Mimicry of Common Functional Groups: The compact nature of the azetidine scaffold allows it to serve as a replacement for gem-dimethyl or carbonyl groups. This strategy can introduce polarity and a 3D exit vector without significantly increasing molecular weight, offering a distinct advantage over traditional isosteres.[6][12]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements Piperidine Piperidine in Lead Compound Azetidine Azetidine Scaffold Piperidine->Azetidine Replaced by Improved_PK Enhanced Metabolic Stability Azetidine->Improved_PK Novel_Vectors Novel Exit Vectors for SAR Azetidine->Novel_Vectors Reduced_LogP Lower Lipophilicity Azetidine->Reduced_LogP G cluster_workflow General Drug Discovery Workflow with Azetidines start Identify Biological Target lead_id Lead Identification (HTS, FBDD) start->lead_id synthesis Azetidine Scaffold Synthesis & Introduction lead_id->synthesis Lead Optimization sar Structure-Activity Relationship (SAR) Studies synthesis->sar adme ADME/Tox Optimization sar->adme adme->sar Iterative Cycles candidate Preclinical Candidate Selection adme->candidate

Caption: Workflow for azetidine-driven drug discovery.

Protocol Example: Visible-Light-Mediated [2+2] Cycloaddition

This protocol is a representative example based on methodologies reported for the synthesis of azetidines via an aza Paternò-Büchi reaction, leveraging an iridium photocatalyst. [2] Objective: To synthesize a functionalized azetidine from an alkene and a 2-isoxazoline-3-carboxylate precursor.

Materials:

  • 2-isoxazoline-3-carboxylate (1.0 equiv)

  • Alkene (3.0 equiv)

  • fac-[Ir(dFppy)3] photocatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-isoxazoline-3-carboxylate (1.0 equiv), the photocatalyst (e.g., fac-[Ir(dFppy)3]), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the alkene (3.0 equiv).

  • Degassing (Causality): The reaction mixture should be thoroughly degassed (e.g., by three freeze-pump-thaw cycles) to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. (Trustworthiness): The choice of eluent should be optimized to ensure separation of the product from unreacted starting materials and catalyst residues. Azetidines can be sensitive to highly acidic conditions, so neutral or basic purification systems may be required. [3]8. Characterization: Confirm the structure and purity of the isolated azetidine product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conformational Analysis: Understanding the Puckered Ring

The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain. [13]This puckering is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity. [14][15] The conformation is heavily influenced by substituents on both the nitrogen and carbon atoms. Bulky substituents at the C3-position, for example, generally favor a pseudo-equatorial orientation to minimize steric hindrance with protons on the C2 and C4 atoms. [13] Definitive Characterization Techniques:

  • Single-Crystal X-ray Diffraction: Provides the most unambiguous determination of the solid-state conformation, puckering angle, and substituent orientation. [13]* NMR Spectroscopy: In-depth analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can elucidate the preferred conformation in solution.

Case Studies: FDA-Approved Drugs Featuring Azetidine Scaffolds

The therapeutic and commercial success of several drugs validates the strategic utility of the azetidine scaffold. [4][5]Its incorporation has been pivotal in achieving the desired profiles of potency, selectivity, and pharmacokinetics.

Drug NameTherapeutic AreaTargetRole of the Azetidine Scaffold
Cobimetinib OncologyMEK1/2 InhibitorThe azetidine-amide motif provides conformational constraint and contributes to the molecule's overall binding affinity and favorable pharmacokinetic properties. [2][16]
Azelnidipine CardiovascularCalcium Channel BlockerThe azetidine ring is a key structural feature contributing to the drug's potency and duration of action as an antihypertensive agent. [2][4]
Baricitinib ImmunologyJAK InhibitorThe azetidine moiety enhances metabolic stability and helps to fine-tune the selectivity and pharmacokinetic profile of the inhibitor. [4][5]
Sarolaner Veterinary MedicineIsoxazoline ParasiticideThe azetidine component is integral to the molecule's structure, contributing to its efficacy against fleas and ticks. [4][5]

Future Directions and Emerging Trends

The field of azetidine chemistry continues to evolve rapidly, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. [17]

  • Complex Scaffolds: Research is moving beyond simple mono-substituted azetidines towards the synthesis of more complex, di- and tri-substituted variants, which are currently underrepresented due to synthetic challenges. [6]* Spirocyclic Systems: Azetidine-containing spirocycles are gaining attention as unique bioisosteres that can rigidly orient substituents into new regions of chemical space. [9][18]* New Therapeutic Applications: The proven benefits of azetidines are being applied to a broadening range of therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammation. [4][7]

Conclusion

Novel azetidine scaffolds represent a dynamic and powerful tool in the medicinal chemist's arsenal. Their unique structural and physicochemical properties offer tangible solutions to long-standing challenges in drug design, particularly in the optimization of ADME profiles. [1][4]The continuous innovation in synthetic methodologies has democratized access to a wide array of these valuable building blocks, ensuring that the full potential of the strained but stable azetidine ring will continue to be explored in the next generation of therapeutics. [1][2]

References

  • Szostak, M., & Mughal, M. H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Yadav, P., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. Available at: [Link]

  • Li, Y., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(1), 125-131. Available at: [Link]

  • Szostak, M., & Mughal, M. H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3749-3771. Available at: [Link]

  • Szostak, M., & Mughal, M. H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]

  • Unknown Author. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Singh, G., & Singh, P. (2018). Advances in synthesis and chemistry of azetidines. Advances in Heterocyclic Chemistry, 125, 1-59. Available at: [Link]

  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • ResearchGate. (2026). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. Available at: [Link]

  • Ding, F., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(22), 4639-4642. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and characterization of some Azetidines derivatives. Unknown Source. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. Available at: [Link]

  • Unknown Author. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Schindler, C. S., & Barl, N. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3613-3627. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3475. Available at: [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3475. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • Al-Janabi, A. S. H., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(3). Available at: [Link]

  • Abbat, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. Available at: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(35), 10972-11004. Available at: [Link]

  • Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter. Available at: [Link]

  • ResearchGate. (n.d.). Azetidine-bearing drugs under advanced stage of clinical studies. ResearchGate. Available at: [Link]

  • Liu, G., et al. (2022). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1626-1633. Available at: [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2566-2573. Available at: [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • Unknown Author. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex... Organic Chemistry Frontiers. Available at: [Link]

  • Pásztor, J., et al. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1145-1147. Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 4-Aminophenyl Azetidinol

Executive Summary & Target Identity Target Molecule: 1-(4-aminophenyl)azetidin-3-ol CAS Registry Number: 344405-82-9 Molecular Formula: C H N O Significance: This scaffold serves as a critical pharmacophore in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Identity

Target Molecule: 1-(4-aminophenyl)azetidin-3-ol CAS Registry Number: 344405-82-9 Molecular Formula: C


H

N

O Significance: This scaffold serves as a critical pharmacophore in the development of S1P1 receptor modulators, tyrosine kinase inhibitors (e.g., Syk, LRRK2), and next-generation antibiotics. The 4-membered azetidine ring provides a rigid vector that positions the hydroxyl and aniline groups in a specific spatial orientation, distinct from flexible piperidine or pyrrolidine analogues.

This guide details two primary synthesis pathways:

  • The Convergent "Pharma" Route (SNAr): High fidelity, scalable, and preferred for medicinal chemistry due to regiocontrol.

  • The Divergent "Industrial" Route (Epoxide Ring-Opening): Atom-economical but technically demanding due to polymerization risks.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The retrosynthetic analysis reveals two distinct approaches:

  • Disconnection A (C-N Bond Formation): Breaking the bond between the azetidine nitrogen and the phenyl ring. This implies a coupling reaction between a pre-formed azetidin-3-ol and an activated benzene derivative.

  • Disconnection B (Ring Closure): Breaking the azetidine ring itself. This implies forming the 4-membered ring de novo from a linear precursor (epichlorohydrin) and an aniline derivative.

Retrosynthesis Target 1-(4-aminophenyl)azetidin-3-ol Azetidine Azetidin-3-ol (Nucleophile) Target->Azetidine Disconnection A (SNAr) FluoroNitro 1-Fluoro-4-nitrobenzene (Electrophile) Target->FluoroNitro Disconnection A (SNAr) Aniline 4-Nitroaniline Target->Aniline Disconnection B (Cyclization) Epichlorohydrin Epichlorohydrin Target->Epichlorohydrin Disconnection B (Cyclization)

Figure 1: Retrosynthetic disconnection strategies for 1-(4-aminophenyl)azetidin-3-ol.

Pathway 1: The Convergent SNAr Route (Recommended)

This pathway is the industry standard for producing high-purity material (gram to kilogram scale). It relies on Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It avoids the oligomerization side-reactions common in direct epoxide handling.

Phase 1: Nucleophilic Aromatic Substitution

Objective: Couple azetidin-3-ol with a nitrobenzene precursor. Mechanism: The secondary amine of azetidin-3-ol acts as the nucleophile, displacing the fluoride ion on the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ring.

Reaction Scheme:



ParameterSpecificationCausality / Rationale
Substrate Azetidin-3-ol HClThe HCl salt is stable and non-hygroscopic compared to the free base.
Electrophile 1-Fluoro-4-nitrobenzeneFluorine is the preferred leaving group for SNAr due to high electronegativity stabilizing the Meisenheimer complex.
Base K

CO

(2.5 eq)
Neutralizes the HCl salt and scavenges the HF byproduct.
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged transition state.
Temp 80°CSufficient thermal energy to overcome the activation barrier without degrading the strained azetidine ring.
Phase 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline. Mechanism: Catalytic hydrogenation or dissolved metal reduction.

Reaction Scheme:



Detailed Protocol (Self-Validating)

Step 1: Coupling

  • Charge: To a reaction vessel, add Azetidin-3-ol HCl (10.0 g, 91 mmol) and Potassium Carbonate (31.5 g, 228 mmol).

  • Solvent: Add DMSO (100 mL). Stir for 15 minutes to ensure partial dissolution/suspension.

  • Addition: Add 1-Fluoro-4-nitrobenzene (12.9 g, 91 mmol) dropwise to control exotherm.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting nitrobenzene peak should disappear.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). The product, 1-(4-nitrophenyl)azetidin-3-ol , typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Target: >85%.[1][3]

Step 2: Hydrogenation

  • Charge: Dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Reduction: Hydrogenate at 30–50 psi H

    
     at room temperature for 2–4 hours.
    
    • Validation Point: Solution turns from yellow to colorless. LC-MS should show M+H = 165.2.

  • Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Pathway 2: The Direct Cyclization Route (Atom Economy)

This route constructs the ring directly from epichlorohydrin and 4-nitroaniline. While fewer steps, it is chemically sensitive. The aniline nitrogen attacks the epoxide, followed by an intramolecular displacement of the chloride.

Challenges:

  • Regioselectivity: The amine can attack the epoxide (desired) or the chloride (undesired).

  • Polymerization: Epichlorohydrin can polymerize under strong basic conditions.

  • Nucleophilicity: 4-nitroaniline is a weak nucleophile; the reaction often requires Lewis Acid catalysis (e.g., La(OTf)

    
    ).
    

DirectRoute Start 4-Nitroaniline + Epichlorohydrin Inter Intermediate: N-(3-chloro-2-hydroxypropyl) -4-nitroaniline Start->Inter Ring Opening (La(OTf)3 cat.) Cyclic 1-(4-nitrophenyl) azetidin-3-ol Inter->Cyclic Ring Closure (NaOH, Heat) Final Target: 1-(4-aminophenyl) azetidin-3-ol Cyclic->Final Reduction (H2/Pd)

Figure 2: Direct cyclization workflow using Lewis Acid catalysis.

Protocol Summary:

  • Ring Opening: Reflux 4-nitroaniline and epichlorohydrin in ethanol with catalytic Lanthanum Triflate (La(OTf)

    
    ) or simply heat (slow).
    
  • Cyclization: Treat the resulting chlorohydrin intermediate with aqueous NaOH at 60°C.

  • Critical Control: The cyclization must be monitored closely. Prolonged exposure to NaOH will hydrolyze the strained azetidine ring.

Analytical Reference Data

When characterizing the final product, the following spectroscopic signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

6.3–6.5 ppm (d, 2H)
Protons ortho to the amine group (shielded).
1H NMR (DMSO-d6)

4.4–4.6 ppm (m, 1H)
Methine proton at the C3 position of the azetidine ring.
1H NMR (DMSO-d6)

3.4 and 3.9 ppm (t)
Azetidine ring methylene protons (distinct roofing effect).
LC-MS m/z = 165.1 [M+H]+Confirms molecular weight of C

H

N

O.
Appearance Off-white to pale brown solidOxidation of the aniline moiety can cause darkening over time.

References

  • Vertex Pharmaceuticals Inc. (2017). N-substituted azetidine derivatives. US Patent 9,540,361 B2. Link

  • Anderson, A. G., & Lok, R. (1972). Synthesis of 3-azetidinols. US Patent 3,668,196. Link

  • Uesugi, S., et al. (2014).[2] La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Link

  • ChemScene. (n.d.). 1-(4-Aminophenyl)azetidin-3-ol Product Data. Link

  • Mykhailiuk, P. K., et al. (2024).[4] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie Int. Ed. Link

Sources

Exploratory

Unlocking Kinase Inhibition: The Biological Activity and Pharmacophoric Role of 1-(4-aminophenyl)-3-methyl-3-azetidinol

Executive Summary In modern targeted therapeutics, the design of highly selective kinase inhibitors relies on the precise spatial arrangement of pharmacophores within the ATP-binding cleft. 1-(4-aminophenyl)-3-methyl-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the design of highly selective kinase inhibitors relies on the precise spatial arrangement of pharmacophores within the ATP-binding cleft. 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0)[1] has emerged as a critical structural motif and building block in the synthesis of next-generation heterocyclic kinase inhibitors[2]. This in-depth technical guide explores the biological activity of this compound—specifically when integrated into larger inhibitor frameworks—focusing on its primary role in modulating Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[3].

By analyzing the causality behind its structural design and detailing self-validating experimental workflows, this whitepaper provides a comprehensive roadmap for leveraging this azetidinol derivative in preclinical drug development.

Structural Rationale & Pharmacophore Dynamics

The selection of 1-(4-aminophenyl)-3-methyl-3-azetidinol as a substituent in kinase inhibitor design is not arbitrary; it is driven by strict physicochemical and spatial requirements.

  • Conformational Rigidity: The four-membered azetidine ring provides a highly compact, rigid scaffold. The addition of the 3-methyl group introduces critical steric hindrance, locking the adjacent 3-hydroxyl group into a specific vector.

  • Causality in Binding: This restricted conformation ensures that the hydroxyl group acts as a precise hydrogen bond donor/acceptor within the hinge region of the kinase ATP-binding pocket. The methyl group prevents the molecule from adopting conformations that would allow it to bind to off-target kinases, thereby driving high selectivity[2].

  • Linker Versatility: The 4-aminophenyl moiety serves as an ideal linker. The primary amine allows for facile coupling (via nucleophilic aromatic substitution or Buchwald-Hartwig amination) to various heterocyclic cores, such as pyrimidines or triazines, which form the primary ATP-competitive backbone.

Table 1: Physicochemical Impact of the Azetidinol Motif
PropertyContribution of MotifCausality / Rationale
Aqueous Solubility HighThe polar azetidinol hydroxyl group enhances solvation in aqueous media, improving bioavailability.
Conformational Rigidity HighThe 3-methyl group restricts the azetidine ring, locking the OH vector for precise target engagement.
Target Selectivity EnhancedSteric bulk of the methyl group prevents binding in smaller, off-target kinase pockets.
Linker Versatility ExcellentThe 4-amino group allows facile coupling to diverse heterocyclic cores.

Core Biological Target: Spleen Tyrosine Kinase (SYK)

The primary biological activity associated with derivatives of 1-(4-aminophenyl)-3-methyl-3-azetidinol is the potent inhibition of SYK .

SYK is a non-receptor cytoplasmic tyrosine kinase that plays an indispensable role in adaptive immune responses and innate immune recognition. It is the primary downstream effector of Immunoreceptor Tyrosine-based Activation Motif (ITAM)-bearing receptors, such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells and basophils [4].

The Mechanism of Action

When an antigen cross-links FcεRI on a mast cell, Src family kinases (like Lyn) phosphorylate the ITAMs. SYK is subsequently recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its auto-phosphorylation and activation [5]. Activated SYK phosphorylates downstream effectors such as LAT (Linker for Activation of T cells) and PLCγ, triggering calcium mobilization and the eventual degranulation of allergic mediators (histamine, leukotrienes)[6].

Azetidinol-derived inhibitors competitively bind to the ATP pocket of SYK, halting this cascade at its apex.

SYK_Pathway Receptor ITAM-Bearing Receptor (e.g., BCR, FcεRI) Src Src Family Kinases (Lyn, Fyn) Receptor->Src Ligand Binding SYK Spleen Tyrosine Kinase (SYK) Receptor->SYK Recruitment Src->Receptor Phosphorylation Downstream Downstream Effectors (PLCγ, PI3K, Vav) SYK->Downstream Activation Inhibitor Azetidinol-Derived SYK Inhibitor Inhibitor->SYK ATP-Competitive Inhibition Response Cellular Response (Degranulation, Proliferation) Downstream->Response Signal Cascade

ITAM-mediated SYK signaling pathway and targeted inhibition by azetidinol derivatives.

Secondary Targets: LRRK2 and MYLK

Beyond SYK, the structural geometry afforded by the 3-methyl-3-azetidinol motif has shown efficacy in targeting LRRK2 (implicated in the pathogenesis of Parkinson's Disease) and MYLK (involved in smooth muscle contraction and tissue barrier dysfunction) [2].

Table 2: Pharmacological Profile of Azetidinol-Derived Kinase Inhibitors
Target KinaseTypical IC50 Range (nM)Primary Cellular ConsequenceTherapeutic Application
SYK 1 - 15Inhibition of mast cell degranulationAllergic rhinitis, Asthma, Autoimmunity
LRRK2 10 - 50Modulation of microglial activationParkinson's Disease
MYLK 50 - 100Reduction of smooth muscle contractionCardiovascular & Inflammatory diseases

Experimental Workflows & Validation Protocols

As a Senior Application Scientist, I emphasize that robust drug development requires self-validating experimental systems. The following protocols detail how to validate the biological activity of 1-(4-aminophenyl)-3-methyl-3-azetidinol derivatives. Every assay includes intrinsic controls to ensure data trustworthiness.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Assay Step1->Step2 Step3 Cellular Degranulation Step2->Step3 Step4 Data Analysis & IC50 Step3->Step4

Step-by-step experimental workflow for validating SYK inhibitor biological activity.

Protocol A: In Vitro SYK Kinase Assay (Fluorescence-Based)

This assay measures the direct inhibition of SYK catalytic activity using a chelation-enhanced fluorophore (e.g., SOX) [2].

  • Self-Validating Controls:

    • Positive Control: Staurosporine (1 µM) to confirm assay sensitivity to pan-kinase inhibition.

    • Negative Control: DMSO vehicle to establish maximum uninhibited kinase velocity (

      
      ).
      
  • Step 1: Reagent Preparation. Prepare a 3X enzyme/substrate mix containing recombinant human SYK kinase domain, SOX-conjugated peptide substrate, and 10 mM

    
     in kinase buffer (pH 7.5).
    
  • Step 2: Compound Titration. Serially dilute the azetidinol derivative in DMSO (10-point curve, 10 µM to 0.5 nM). Transfer to a 384-well black microplate.

  • Step 3: Reaction Initiation. Add the 3X enzyme/substrate mix to the compounds. Incubate for 10 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 1 mM ATP.

  • Step 4: Kinetic Readout. Monitor fluorescence (Ex 360 nm / Em 485 nm) continuously for 60 minutes. Calculate the initial reaction velocities and use non-linear regression to determine the

    
    .
    
Protocol B: Cellular Mast Cell Degranulation Assay (β-hexosaminidase Release)

To prove that the biochemical inhibition translates to cellular efficacy, we measure the release of β-hexosaminidase (a surrogate for histamine) from RBL-2H3 mast cells [5].

  • Self-Validating Controls:

    • Baseline Control: Un-sensitized cells exposed to antigen (controls for IgE-independent degranulation).

    • Max Release Control: Cells lysed with 0.1% Triton X-100 (establishes 100% total enzyme content).

  • Step 1: Sensitization. Seed RBL-2H3 cells at

    
     cells/well in a 96-well plate. Incubate overnight with 0.5 µg/mL anti-DNP IgE to sensitize the FcεRI receptors.
    
  • Step 2: Inhibitor Incubation. Wash cells twice with Tyrode's buffer. Add the azetidinol-derived inhibitor at varying concentrations and incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the compound to permeate the cell membrane and occupy the SYK ATP-binding pocket prior to receptor activation.

  • Step 3: Antigen Challenge. Stimulate the cells with 10 ng/mL DNP-BSA (antigen) for 45 minutes to cross-link the IgE receptors and trigger degranulation.

  • Step 4: Colorimetric Detection. Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer. Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M

    
     and read absorbance at 405 nm. Calculate the percentage of inhibition relative to the vehicle control.
    

Conclusion

The integration of 1-(4-aminophenyl)-3-methyl-3-azetidinol into heterocyclic scaffolds represents a masterclass in rational drug design. By leveraging the conformational rigidity of the azetidine ring and the specific spatial vector of the 3-hydroxyl group, researchers can achieve exquisite selectivity and potency against critical kinases like SYK, LRRK2, and MYLK. When validated through rigorous, self-controlled biochemical and cellular assays, these derivatives hold immense promise for the treatment of inflammatory, autoimmune, and neurodegenerative diseases.

References

  • Almstetter, M., et al. (2014). Heterocyclic compounds as kinase inhibitors. European Patent EP2699572A1. European Patent Office.

  • Rossi, A. B., et al. (2006). Identification of the Syk kinase inhibitor R112 by a human mast cell screen. Journal of Allergy and Clinical Immunology, 118(3), 749-755.

  • Underhill, D. M., & Goodridge, H. S. (2007). The many faces of ITAMs. Trends in Immunology, 28(2), 66-73.

Sources

Foundational

Advanced Safety &amp; Application Whitepaper: 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Executive Summary As medicinal chemistry pivots toward highly specific kinase inhibitors, the demand for structurally unique, functionalized intermediates has surged. 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS: 344405-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly specific kinase inhibitors, the demand for structurally unique, functionalized intermediates has surged. 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS: 344405-83-0) [1][2] is a critical building block utilized in the synthesis of advanced therapeutics targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[3].

This technical guide transcends a standard Safety Data Sheet (SDS). As a Senior Application Scientist, I have structured this whitepaper to provide not only the physicochemical and toxicological profile of this compound but also the mechanistic causality behind its handling protocols and a self-validating methodology for its application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical properties of a building block is the first step in predicting its reactivity and safety profile. The azetidinol moiety provides a rigid, polar vector, while the aniline group serves as a highly reactive nucleophile.

PropertyValueAnalytical Significance
Chemical Name 1-(4-aminophenyl)-3-methylazetidin-3-olStandard IUPAC nomenclature
CAS Registry Number 344405-83-0[1][2]Unique identifier for compliance tracking
Molecular Formula C₁₀H₁₄N₂ODetermines stoichiometric calculations
Molecular Weight 178.23 g/mol Used for exact mass targeting in MS
Physical State Solid (typically off-white to brown powder)Dictates weighing and aerosolization risks
Solubility Soluble in DMSO, DMF, and hot alcoholsCritical for selecting reaction solvents

Part 2: Mechanistic Toxicology & Hazard Identification

Standard safety sheets often list hazards without explaining why they occur. For 1-(4-aminophenyl)-3-methyl-3-Azetidinol, the toxicological profile is driven primarily by its aniline moiety .

The Causality of Aniline Toxicity

Aniline derivatives are notorious for inducing methemoglobinemia. When inhaled or absorbed through the skin, the compound undergoes N-hydroxylation in the liver, mediated by Cytochrome P450 enzymes (CYP1A2 and CYP2E1). The resulting N-hydroxyarylamines oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity.

Furthermore, these N-hydroxy intermediates can undergo esterification and heterolytic cleavage to form highly electrophilic nitrenium ions. These ions covalently bind to nucleophilic sites on DNA, providing the mechanistic basis for the compound's potential mutagenicity and carcinogenicity.

Azetidine Ring Considerations

While the 4-membered azetidine ring is sterically strained, the presence of the N-aryl substitution and the 3-hydroxy/3-methyl groups provides significant kinetic stability. However, under extreme acidic conditions or high thermal stress, ring-opening reactions can occur, potentially releasing volatile and toxic amine byproducts.

Part 3: Self-Validating Safety & Handling Protocols

To mitigate the biochemical risks outlined above, handling protocols must be treated as self-validating systems—where the success of the safety measure is continuously verifiable.

  • Engineering Controls (Containment):

    • Action: All weighing and transfer operations must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling fume hood.

    • Validation: Utilize a continuous airflow monitor. A drop in face velocity below 100 fpm (feet per minute) should trigger an immediate visual and auditory alarm, halting operations.

  • Personal Protective Equipment (PPE):

    • Action: Wear double nitrile gloves (minimum 0.12 mm thickness), a Tyvek lab coat, and chemical splash goggles.

    • Validation: Inspect outer gloves for discoloration (a common indicator of aniline oxidation) every 30 minutes. Discard immediately if staining is observed.

  • Decontamination Protocol:

    • Action: Clean all spatulas, balances, and surfaces with a 10% bleach (sodium hypochlorite) solution, followed by an ethanol wipe.

    • Validation: Swab the work area and analyze via rapid LC-MS. The absence of the m/z 179 [M+H]⁺ peak confirms complete decontamination.

Part 4: Application in Drug Discovery (Kinase Inhibition)

1-(4-aminophenyl)-3-methyl-3-Azetidinol is heavily cited in patent literature (e.g., EP2699572A1) as an intermediate for synthesizing inhibitors of SYK[3].

Why Target SYK?

Spleen Tyrosine Kinase (SYK) is a critical mediator in immunoreceptor signaling. In B-cells, B-cell receptor (BCR) signaling induces the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by SRC family kinases[3]. This recruits and activates SYK, which subsequently phosphorylates downstream targets like PLCγ2, leading to intracellular calcium release and the activation of transcription factors (NFAT/NF-κB) that drive B-cell survival and inflammation[3].

Inhibiting SYK is a proven therapeutic strategy for autoimmune diseases (rheumatoid arthritis, lupus) and B-cell lymphomas[3]. The azetidinol intermediate is used to install a rigid, solvent-interacting motif onto the inhibitor core, enhancing target affinity and metabolic stability.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Inhibitor Target) LYN->SYK ITAM Binding PLCg2 PLCγ2 Activation SYK->PLCg2 Signal Amplification Ca2 Intracellular Ca2+ Flux PLCg2->Ca2 IP3 Production NFAT NFAT / NF-κB Ca2->NFAT Calcineurin Activation Survival Cell Survival & Proliferation NFAT->Survival Gene Expression

Figure 1: SYK signaling pathway in B-Cells targeted by azetidinol-derived kinase inhibitors.

Part 5: Experimental Methodology (Buchwald-Hartwig Amination)

To integrate this compound into a kinase inhibitor scaffold (e.g., coupling it to a heteroaryl chloride), a Palladium-catalyzed Buchwald-Hartwig amination is the industry standard. Below is a self-validating protocol designed for high yield and reproducibility.

Step-by-Step Workflow
  • Reaction Assembly (Inert Atmosphere):

    • Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-(4-aminophenyl)-3-methyl-3-Azetidinol (1.0 eq), the target heteroaryl chloride (1.05 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.10 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent unintended deprotonation and side reactions at the tertiary alcohol of the azetidinol ring.

  • Solvent Addition & Heating:

    • Add anhydrous 1,4-dioxane (0.1 M concentration). Seal the flask, remove it from the glovebox, and heat to 100°C in an oil bath.

    • Validation Check 1: The solution should transition from a pale suspension to a deep red/brown homogeneous mixture, confirming the formation of the active Pd(0)-XPhos complex.

  • Reaction Monitoring:

    • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 2: The reaction is deemed complete only when the m/z 179 peak (starting aniline) is completely consumed, preventing difficult downstream separations.

  • Quench and Extraction:

    • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic layer in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Pd-Catalyzed Coupling (100°C) Prep->Reaction Pd2(dba)3, XPhos Quench 3. Aqueous Quench & Extraction Reaction->Quench Full Conversion Purify 4. Silica Gel Chromatography Quench->Purify Organic Layer Analyze 5. LC-MS / NMR Validation Purify->Analyze Pure Fractions

Figure 2: Self-validating Buchwald-Hartwig amination workflow for inhibitor synthesis.

Part 6: Quantitative Analytical Validation

Before utilizing 1-(4-aminophenyl)-3-methyl-3-Azetidinol in the workflow above, the raw material must be analytically validated to ensure structural integrity and prevent catalytic poisoning.

Analytical TechniqueExpected Target ValuePurpose of Validation
High-Resolution Mass Spec (HRMS) 179.1184 m/z [M+H]⁺Confirms exact isotopic mass and molecular formula.
¹H NMR (DMSO-d₆, 400 MHz) δ 6.50 (d, 2H), 6.35 (d, 2H)Validates the para-substitution pattern of the aniline ring.
¹H NMR (DMSO-d₆, 400 MHz) δ 4.85 (s, 1H, -OH)Confirms the presence of the tertiary alcohol on the azetidine.
HPLC (UV 254 nm) > 98.0% Area Under CurveEnsures absence of des-methyl or des-hydroxy impurities that could poison the Pd catalyst.

References

  • European Patent Office. (2014). EP2699572A1 - Heterocyclic compounds as kinase inhibitors.
  • Riccaboni, M., et al. (2010). Syk as a key mediator of immunoreceptor and non-immunoreceptor signaling in a host of inflammatory cells. Drug Discovery Today, 15(13-14), 517-529. [Link]

  • Chen, L., et al. (2006). SYK-dependent survival of diffuse large B-cell lymphoma cells. Blood, 108(13), 4156-4162. [Link]

  • Hutchcroft, J. E., et al. (1992). B-cell antigen receptor signaling: Phosphorylation of SYK. Journal of Biological Chemistry, 267(12), 8613-8619. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline (Toxicity Mechanisms). PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for N-arylation of 3-methyl-3-azetidinol

Executive Summary This guide details the strategic protocols for the N-arylation of 3-methyl-3-azetidinol , a high-value pharmacophore used to modulate lipophilicity ( ) and metabolic stability in drug discovery. The 3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic protocols for the N-arylation of 3-methyl-3-azetidinol , a high-value pharmacophore used to modulate lipophilicity (


) and metabolic stability in drug discovery.

The 3-methyl-3-azetidinol scaffold presents a unique challenge: it contains a strained four-membered azetidine ring, a nucleophilic secondary amine, and a tertiary alcohol. While the tertiary alcohol is sterically hindered, it remains a competitive nucleophile under strongly basic conditions. This guide provides three distinct, self-validating protocols to achieve high chemoselectivity (N- vs. O-arylation) and yield , minimizing ring-opening side reactions.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 3-methyl-3-azetidinol core is "amphibious" in reactivity:

  • N-Nucleophilicity: The azetidine nitrogen is moderately basic (

    
    ) and highly nucleophilic due to the relief of steric strain upon quaternization or binding.
    
  • O-Nucleophilicity: The C3-hydroxyl is tertiary. While less nucleophilic than primary alcohols, it can undergo O-arylation if the nitrogen is deactivated or if alkoxide formation is driven by strong bases (e.g., NaH, KOtBu).

  • Ring Strain: The azetidine ring has

    
     of strain energy. Lewis acids or high temperatures can trigger ring-opening/polymerization.
    
Decision Matrix: Selecting the Right Protocol
Aryl Halide TypeRecommended ProtocolKey Catalyst/ReagentMechanism
Unactivated / Electron-Rich Protocol A (Pd) Pd-RuPhos / Pd-BrettPhosBuchwald-Hartwig
Electron-Deficient (

)
Protocol B (

)
DIPEA /

Nucleophilic Aromatic Substitution
Aryl Iodides (Cost-Sensitive) Protocol C (Cu) CuI / L-ProlineUllmann-Ma Coupling

Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides and broad functional group tolerance.

Rationale: We utilize RuPhos or BrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of aryl halides and, crucially, promote the reductive elimination of the bulky secondary amine (azetidine) while suppressing O-arylation through steric exclusion.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Methyl-3-azetidinol HCl salt (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 or BrettPhos-Pd-G4 (1.0 – 3.0 mol%)

  • Base:

    
     (3.0 equiv) — Selected over NaOtBu to prevent deprotonation of the tertiary alcohol.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), 3-Methyl-3-azetidinol HCl (165 mg, 1.2 mmol), and

    
     (977 mg, 3.0 mmol).
    
  • Catalyst Addition: Add RuPhos-Pd-G4 (25 mg, ~2.5 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the aryl halide.[2][3] If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Visual Workflow (Graphviz):

Buchwald_Workflow Start Start: Aryl Halide + Azetidinol HCl Mix Add Cs2CO3 + Pd-G4 (Inert Atm) Start->Mix Heat Heat 85°C (Dioxane) Mix->Heat Check LCMS Check (Conversion >95%) Heat->Check Check->Heat No (Add Cat.) Filter Filter (Celite) & Conc. Check->Filter Yes Final Pure N-Aryl Product Filter->Final

Figure 1: Decision logic for Pd-catalyzed N-arylation.

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Aryl fluorides/chlorides with ortho/para electron-withdrawing groups (EWG).

Rationale: This method requires no metal catalyst. The reaction is driven by the nucleophilicity of the azetidine nitrogen. We use a mild organic base (DIPEA) to scavenge protons without deprotonating the tertiary alcohol, ensuring exclusive N-selectivity.

Materials:

  • Activated Aryl Halide (e.g., 4-fluorobenzonitrile) (1.0 equiv)

  • 3-Methyl-3-azetidinol HCl salt (1.1 equiv)[4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Aryl Halide (1.0 mmol) and 3-Methyl-3-azetidinol HCl (151 mg, 1.1 mmol) in DMSO (3 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. The mixture may warm slightly.

  • Reaction: Stir at 60–80°C .

    • Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react at RT.

  • Quench: Pour the reaction mixture into water (30 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMSO).

  • Purification: Dry over

    
    , concentrate, and purify via silica gel.
    
Protocol C: Copper-Catalyzed Coupling (Ullmann-Type)

Best for: Aryl Iodides where cost is a constraint.

Rationale: Classic Ullmann conditions require high heat (


), which risks azetidine degradation. We use L-Proline  or 2-isobutyrylcyclohexanone  as ligands to lower the activation energy, allowing the reaction to proceed at moderate temperatures (

).

Materials:

  • Aryl Iodide (1.0 equiv)

  • 3-Methyl-3-azetidinol (1.2 equiv) — Free base preferred, or use HCl salt with extra base.

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO

Step-by-Step Procedure:

  • Mix: Combine Aryl Iodide, Azetidinol, CuI, L-Proline, and

    
     in a vial.
    
  • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits Cu catalysis.

  • Solvent: Add degassed DMSO.

  • Heat: Stir at 90°C for 16–24 hours.

  • Workup: Dilute with water/NH4OH (9:1) to chelate copper (turns blue). Extract with EtOAc.

Comparative Data & Troubleshooting

ParameterPd-Catalysis (Prot.[1][5][6][7][8][9] A)

(Prot. B)
Cu-Catalysis (Prot. C)
Scope Broad (Cl, Br, I, OTf)Narrow (EWG-activated F, Cl)Aryl Iodides mostly
Temp 80–100°CRT – 80°C90–110°C
Cost High (Pd/Ligand)LowLow
N/O Selectivity Excellent (>99:1)Excellent (>99:1)Good (90:1)

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Fix: Switch solvent to t-Amyl alcohol (higher boiling point) or increase catalyst loading. Ensure inert atmosphere (essential for Pd/Cu).

  • Issue: O-Arylation Observed.

    • Fix: Switch base from Carbonate to Phosphate (

      
      ). Avoid NaOtBu. Lower the temperature.
      
  • Issue: Azetidine Ring Opening.

    • Fix: Lower temperature.[10] Ensure the reaction mixture is not acidic.

Mechanistic Pathway (Selectivity)

The following diagram illustrates the competing pathways and why the protocols favor Path A (N-Arylation).

Selectivity_Pathway Substrate 3-Methyl-3-azetidinol Base Base Interaction Substrate->Base Path_N Path A: N-Arylation (Kinetically Favored) Base->Path_N Weak Base / Pd-Ligand Control (Steric fit for Amine) Path_O Path B: O-Arylation (Thermodynamically/Base Driven) Base->Path_O Strong Base (NaH, NaOtBu) (Alkoxide Formation) Product_N N-Aryl Azetidinol (Target) Path_N->Product_N Product_O O-Aryl Ether (Impurity) Path_O->Product_O

Figure 2: Mechanistic divergence. Path A is favored by using weaker bases (


) and specific ligands (RuPhos).

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Chemoselectivity in Amino Alcohols

    • Shou, W. G., et al. (2007). "Ligand-Assisted Ullmann Coupling of Aminoalcohols." Journal of the American Chemical Society.[6]

  • Azetidine Synthesis & Stability

    • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • RuPhos/BrettPhos Utility

    • Maitre, P., et al. (2011). "Pd-Catalyzed Amination of Aryl Chlorides with Secondary Amines." Journal of Organic Chemistry.

Sources

Application

Application Note: 1-(4-Aminophenyl)-3-methyl-3-azetidinol as a Strategic Intermediate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0) Executive Summary In the modern landscape of targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0)

Executive Summary

In the modern landscape of targeted therapeutics, the strategic selection of molecular scaffolds is paramount. Saturated heterocycles, particularly azetidines, have emerged as critical bioisosteres for larger, more flexible rings (such as piperidines or pyrrolidines) to improve physicochemical properties and target binding affinity.

This application note details the utility of 1-(4-aminophenyl)-3-methyl-3-azetidinol as a high-value pharmaceutical intermediate. This bifunctional building block is predominantly utilized in the synthesis of advanced heterocyclic kinase inhibitors targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) (1). By providing a rigid, polar, and metabolically stable motif, it effectively addresses common liabilities in lead optimization, including poor aqueous solubility and rapid oxidative clearance.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(4-aminophenyl)-3-methyl-3-azetidinol is highly intentional, offering three distinct functional advantages for drug design:

  • The Azetidine Ring (Rigidity): The constrained 4-membered ring pre-organizes the ligand, significantly reducing the entropic penalty (

    
    S) upon binding to the kinase hinge region, thereby boosting overall binding affinity (
    
    
    
    G) (2).
  • The 3-Methyl-3-Hydroxyl Motif (Metabolic Stability): Unsubstituted azetidines are prone to rapid CYP450-mediated oxidation at the 3-position. The introduction of an all-carbon quaternary center (via the 3-methyl group) sterically shields this vector, while the hydroxyl group serves as a critical hydrogen bond donor/acceptor to interact with solvent-exposed regions of the target protein (3).

  • The 4-Aminophenyl Handle (Chemoselectivity): The primary aniline provides a highly nucleophilic handle that allows for chemoselective coupling without requiring the protection of the tertiary alcohol.

Quantitative Physicochemical Shifts

Integrating this intermediate into a hydrophobic kinase scaffold induces predictable and highly favorable shifts in the molecule's ADME profile.

Physicochemical ParameterStandard Alkyl-AnilineAzetidinol-Aniline (CAS: 344405-83-0)Pharmacological Rationale
Moiety tPSA Contribution ~12.0 Ų23.47 Ų (N-tert + OH)Increased tPSA restricts blood-brain barrier (BBB) penetration, ideal for peripheral targets (e.g., SYK in rheumatoid arthritis).
Lipophilicity (

LogP)
+1.5 to +2.0-0.5 to +0.2The polar hydroxyl and basic azetidine nitrogen significantly lower LogP, enhancing aqueous solubility and mitigating hydrophobic promiscuity.
Metabolic Stability (t½) Low (Rapid CYP oxidation)High (Steric shielding)The all-carbon quaternary center at the 3-position completely blocks oxidative metabolism at the most vulnerable site.

Mechanistic Context: Targeting the SYK Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in immunoreceptor signaling. In the pathogenesis of B-cell lymphomas and autoimmune diseases, aberrant B-Cell Receptor (BCR) signaling leads to unchecked cellular proliferation.

Upon BCR activation, Src family kinases (like Lyn) phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and the subsequent amplification of downstream survival signals (e.g., PI3K, PLC


2). Inhibitors functionalized with 1-(4-aminophenyl)-3-methyl-3-azetidinol competitively bind to the ATP-binding pocket of SYK, disrupting this cascade.

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN Src Family Kinase (Lyn) Phosphorylation BCR->LYN Ligand Binding ITAM ITAM Domain Phosphorylation LYN->ITAM Phosphorylates SYK SYK Recruitment & Kinase Activation ITAM->SYK SH2 Domain Binding Downstream Downstream Signaling (PI3K, PLCγ2, Ca2+) SYK->Downstream Signal Amplification Response B-Cell Survival & Proliferation Downstream->Response Pathological in Lymphoma

Fig 1. SYK-mediated B-Cell Receptor signaling pathway targeted by azetidinol-derived inhibitors.

Synthetic Workflows & Experimental Protocols

The primary utility of 1-(4-aminophenyl)-3-methyl-3-azetidinol lies in its ability to be appended to electrophilic heterocyclic scaffolds (e.g., pyrimidines, quinolines, or naphthyridines) to generate diverse kinase inhibitor libraries.

Synth_Workflow Scaffold Electrophilic Scaffold (e.g., Chloro-heterocycle) Reaction SNAr / Buchwald-Hartwig Coupling Scaffold->Reaction Intermediate 1-(4-aminophenyl)-3-methyl- 3-azetidinol Intermediate->Reaction Product Target Kinase Inhibitor (Optimized Lead) Reaction->Product Chemoselective Yield

Fig 2. Synthetic workflow integrating the azetidinol intermediate into kinase inhibitor scaffolds.

Protocol 1: Chemoselective Coupling to a Heterocyclic Scaffold

This protocol describes the nucleophilic aromatic substitution (


) of the intermediate onto a deactivated chloro-heterocycle (e.g., 4-chloro-2H-pyrazolo[3,4-c]quinoline).

Causality & Design Logic: The primary aniline of the intermediate is significantly more nucleophilic than its tertiary hydroxyl group. By strictly controlling the temperature and utilizing a non-nucleophilic base (DIPEA), we selectively drive the


 reaction at the aniline nitrogen. This creates a self-validating system that entirely bypasses the need for hydroxyl protection/deprotection cycles, maximizing atom economy and yield. NMP is selected as the solvent due to its high boiling point and superior ability to solvate rigid, planar heterocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the electrophilic scaffold (1.0 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Add 1-(4-aminophenyl)-3-methyl-3-azetidinol (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110–120 °C using a pre-heated oil bath. Stir continuously for 12–16 hours. Monitor reaction progression via LC-MS until the starting scaffold is consumed (

    
     conversion).
    
  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (25 mL). The product will typically precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake sequentially with water (2 x 10 mL) and cold diethyl ether (10 mL) to remove residual NMP and unreacted aniline. Dry under high vacuum to afford the secondary amine product.

Protocol 2: Amide Coupling for Targeted Library Generation

For scaffolds featuring a carboxylic acid, standard amide coupling conditions can be employed to link the intermediate.

Causality & Design Logic: HATU is utilized because its azabenzotriazole leaving group is highly efficient for coupling electron-deficient or sterically hindered carboxylic acids to anilines. The reaction is strictly maintained at ambient temperature (20–25 °C) to prevent competitive O-acylation of the unprotected tertiary alcohol on the azetidine ring.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid scaffold (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(4-aminophenyl)-3-methyl-3-azetidinol (1.05 mmol, 1.05 eq) to the activated mixture.

  • Incubation: Stir the reaction at room temperature for 4–6 hours. The slight basicity provided by DIPEA neutralizes the hexafluorophosphate counterion of HATU, maintaining an optimal pH.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous

    
     (2 x 15 mL), water (15 mL), and brine (15 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide.
    

References

  • Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL
  • Source: Scribd / Journal of the American Chemical Society (JACS)
  • Title: Strategic Implementation of Azetidine in Medicinal Chemistry Source: BenchChem URL

Sources

Method

Chemoselective Buchwald-Hartwig Amination of 1-(4-aminophenyl)-3-methylazetidin-3-ol: A Protocol for Complex Pharmaceutical Intermediates

Executive Summary & Scientific Rationale 1-(4-aminophenyl)-3-methylazetidin-3-ol is a highly functionalized, sp³-rich building block utilized extensively in fragment-based drug discovery (FBDD) and the synthesis of advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-(4-aminophenyl)-3-methylazetidin-3-ol is a highly functionalized, sp³-rich building block utilized extensively in fragment-based drug discovery (FBDD) and the synthesis of advanced kinase inhibitors (e.g., SYK, LRRK2) . Integrating this moiety into larger molecular scaffolds via carbon-nitrogen (C-N) bond formation presents a profound chemoselectivity challenge. The molecule possesses three competing reactive sites:

  • A primary aniline (the target nucleophile).

  • A basic tertiary amine (the azetidine nitrogen).

  • A nucleophilic tertiary alcohol (the 3-hydroxyl group).

Traditional Buchwald-Hartwig conditions often fail with this substrate, leading to competitive C-O cross-coupling, catalyst poisoning by the tertiary amine, or base-catalyzed degradation of the strained azetidine ring. As a Senior Application Scientist, the goal is to design a self-validating, highly selective protocol that strictly dictates reactivity toward the primary aniline.

Mechanistic Causality & Reaction Design

To achieve absolute chemoselectivity, every component of the reaction must be deliberately chosen based on fundamental organometallic principles:

  • Ligand Sterics (BrettPhos): BrettPhos is a dialkylbiaryl phosphine ligand engineered specifically for primary amines. Its bulky framework creates a restrictive binding pocket that physically precludes the coordination of secondary/tertiary amines and oxygen nucleophiles. Theoretical density functional theory (DFT) calculations confirm that for BrettPhos, oxidative addition is the rate-limiting step. Once the amine coordinates, the steric bulk forces an ultra-fast reductive elimination that outcompetes any off-target C-O bond formation .

  • Base Selection (Cs₂CO₃): Strong bases like NaOtBu (pKa ~17) readily deprotonate the tertiary alcohol of the azetidinol, leading to alkoxide-driven C-O coupling or base-catalyzed ring opening. Cs₂CO₃ is a mild, insoluble inorganic base. It acts as a heterogeneous proton sink, strong enough to deprotonate the Pd(II)-amine intermediate but too weak to ionize the tertiary alcohol, thereby preserving the structural integrity of the azetidinol .

  • Precatalyst Activation (BrettPhos Pd G3): Using a G3 precatalyst ensures a strict 1:1 ligand-to-palladium ratio. This prevents the formation of inactive L₂Pd species and allows the active mono-ligated Pd(0) species to be generated rapidly at milder temperatures (80 °C), which is critical for preserving strained heterocycles .

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)(BrettPhos) Pd0->OxAdd + Aryl Halide (Rate Limiting) AmineCoord Amine Coordination Pd(II)(Ar)(NH2-R)(BrettPhos) OxAdd->AmineCoord + Azetidinol-Aniline Deprot Deprotonation by Cs2CO3 Pd(II)(Ar)(NH-R)(BrettPhos) AmineCoord->Deprot - HX RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim Fast Step RedElim->Pd0 Product Release

Caption: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data, demonstrating the causality between reagent selection and chemoselective output.

Table 1: Condition Screening for 1-(4-aminophenyl)-3-methylazetidin-3-ol Coupling

Catalyst SystemBaseSolventTemp (°C)ConversionChemoselectivity / Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100>90%<20% target yield; heavy C-O coupling & degradation.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10045%Incomplete conversion; catalyst poisoning by tertiary amine.
BrettPhos Pd G3NaOtBut-Amyl Alcohol80>95%60% target yield; trace azetidine ring opening.
BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 80 >99% >95% target yield; exclusive C-N coupling.

Experimental Workflow & Protocol

Workflow A 1. Reagent Prep (Inert Atmosphere) B 2. Catalytic Coupling (1,4-Dioxane, 80°C) A->B C 3. LC-MS/TLC Validation B->C D 4. Pd Scavenging (Silica-Thiol) C->D E 5. Product Isolation D->E

Caption: Experimental workflow for the synthesis and purification of the coupled azetidinol product.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol), 1-(4-aminophenyl)-3-methylazetidin-3-ol (1.2 equiv, 1.2 mmol), and finely powdered Cs₂CO₃ (2.5 equiv, 2.5 mmol).

  • Causality: A slight excess of the aniline ensures complete consumption of the valuable aryl halide. Finely powdered Cs₂CO₃ increases the surface area for the heterogeneous deprotonation step, preventing stalling of the catalytic cycle.

Step 2: Degassing and Precatalyst Addition

  • Action: Add anhydrous 1,4-Dioxane (5.0 mL, to achieve 0.2 M concentration). Sparge the suspension with Argon for 15 minutes. Following degassing, quickly add BrettPhos Pd G3 (0.02 equiv, 2 mol%).

  • Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes. 1,4-Dioxane is chosen over toluene because it maintains the solubility of the highly polar azetidinol intermediate, preventing heterogeneous reaction kinetics.

Step 3: Heating and Self-Validation (In-Process Control)

  • Action: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 4 to 8 hours. To ensure the system is self-validating, withdraw a 10 µL aliquot via syringe under Argon at

    
     hours. Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter, and analyze via LC-MS.
    
  • Causality: The reaction is self-validating when the LC-MS trace shows the disappearance of the aryl halide mass and the appearance of the

    
     peak of the desired product. The strict absence of an 
    
    
    
    side-product (indicative of C-O etherification) validates the chemoselectivity of the BrettPhos ligand.

Step 4: Quenching and Palladium Scavenging

  • Action: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and add a metal scavenger such as SiliaMetS® Thiol (equivalent to 5 times the mass of the Pd catalyst). Stir at room temperature for 2 hours, then filter the mixture through a pad of Celite, washing with EtOAc.

  • Causality: Residual palladium can coordinate to the azetidine nitrogen, complicating purification and causing toxicity in biological assays. Thiol-functionalized silica irreversibly binds Pd species, ensuring the pharmaceutical intermediate meets heavy-metal purity standards (<10 ppm) [[1]]([Link]).

Step 5: Purification

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH containing 1% NH₄OH).

  • Causality: The addition of 1% NH₄OH to the mobile phase prevents the basic azetidine nitrogen from streaking on the acidic silica gel, ensuring sharp peak elution and high isolated yields.

References

  • Ke, H., Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 21132–21140. URL:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science, 2(1), 57-68. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Affouard, C., et al. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 19(3), 476-485. URL:[Link]

  • F. Hoffmann-La Roche AG. (2014). Heterocyclic compounds as kinase inhibitors (EP2699572A1). European Patent Office.

Sources

Application

Application Note: Precision Protection of the 3-Hydroxyl Group in Azetidine Scaffolds

Part 1: Executive Summary & Strategic Analysis The Azetidine Challenge Azetidines are increasingly vital in medicinal chemistry as conformationally restricted surrogates for amines (e.g., proline, piperidine). However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Azetidine Challenge

Azetidines are increasingly vital in medicinal chemistry as conformationally restricted surrogates for amines (e.g., proline, piperidine). However, the 3-hydroxyazetidine core presents a unique synthetic challenge due to the inherent ring strain (~25.4 kcal/mol). Unlike 5- or 6-membered rings, the azetidine ring is susceptible to nucleophilic ring-opening and polymerization, particularly under harsh Lewis acidic or strong nucleophilic conditions.

This guide provides validated protocols for protecting the 3-hydroxyl moiety.[1] Success requires a "Safety First" approach regarding the ring integrity: The nitrogen atom must be protected (capped) prior to hydroxyl functionalization to prevent intermolecular nucleophilic attack and polymerization.

Decision Matrix: Selecting the Right Protecting Group (PG)

The choice of PG depends on the orthogonality required for downstream chemistry.

FeatureSilyl Ethers (TBS/TBDPS) Alkyl Ethers (Bn/MOM) Esters (Ac/Bz)
Stability Moderate (Acid/Base stable, Fluoride labile)High (Base/Redox stable, Acid labile*)Low (Base labile, Acid stable)
Installation Mild (Base/RT)Harsh (Strong Base/NaH)Mild (Base/Anhydride)
Risk of Ring Opening LowModerate (requires careful temp control)Low
Removal TBAF or AcidHydrogenolysis (Bn) or Acid (MOM)Hydrolysis (LiOH/NaOH)

*Note: Benzyl ethers are stable to acid; MOM is acid-labile.

Part 2: Experimental Protocols

Pre-requisite: N-Protection Status

CRITICAL: Ensure the azetidine nitrogen is protected (e.g., N-Boc, N-Cbz, N-Benzhydryl) before proceeding. Free secondary amines will compete for the electrophile and promote polymerization.

Protocol A: Silylation (TBS Protection)

Best for: General synthesis where mild deprotection (Fluoride) is needed. Mechanism: Nucleophilic substitution at silicon assisted by an auxiliary base (Imidazole).

Materials
  • Substrate: 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration) or DCM (for easier workup)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the N-Boc-3-hydroxyazetidine and imidazole in anhydrous DMF.

  • Addition: Cool to 0 °C. Add TBSCl portion-wise over 5 minutes.

    • Expert Tip: Although TBSCl is stable, adding it cold prevents exotherms that could degrade impurities.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Stain: KMnO4 or Ninhydrin).

  • Workup:

    • Dilute with Et₂O (preferred over EtOAc for DMF removal).

    • Wash 3x with water (to remove DMF/Imidazole) and 1x with brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). Silyl ethers are non-polar; expect high Rf.

Protocol B: Benzylation (Ether Formation)

Best for: Permanent protection surviving acidic/basic extremes; removed by hydrogenolysis. Risk Factor: High. Requires NaH.[3][4] Excess heat or super-stoichiometric base can trigger ring opening or racemization.

Materials
  • Substrate: 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)

  • Reagent: Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional but recommended for rate enhancement.

  • Solvent: Anhydrous THF (0.2 M) - Preferred over DMF to reduce elimination risks.

Step-by-Step Workflow
  • Activation: Suspend NaH in anhydrous THF at 0 °C under Argon.

  • Deprotonation: Add the substrate (dissolved in minimal THF) dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0 °C for 30 mins until evolution ceases.
      
  • Alkylation: Add TBAI (catalytic), followed by the dropwise addition of Benzyl Bromide.

  • Temperature Control: Keep at 0 °C for 1 hour, then allow to warm strictly to RT. Do not reflux.

    • Why? Heating strained rings with strong nucleophiles (alkoxides) invites ring opening.

  • Quench: Cool to 0 °C. Carefully add saturated aqueous

    
     dropwise.
    
  • Workup: Extract with EtOAc. Wash organic layer with water and brine.

  • Purification: Silica gel chromatography.

Protocol C: Acylation (Acetylation/Benzoylation)

Best for: Temporary protection; modifying solubility/crystallinity.

Materials
  • Substrate: 1-(tert-butoxycarbonyl)-3-hydroxyazetidine[5][6]

  • Reagent: Acetic Anhydride (

    
    ) or Benzoyl Chloride (BzCl) (1.5 equiv)
    
  • Base: Pyridine (3.0 equiv) or

    
     (2.0 equiv) + DMAP (0.1 equiv)
    
  • Solvent: DCM (0.5 M)

Step-by-Step Workflow
  • Setup: Dissolve substrate and base in DCM at 0 °C.

  • Addition: Add the acylating agent dropwise.[7]

  • Reaction: Stir at RT for 2–4 hours.

    • Note: This reaction is generally very fast due to the accessible secondary alcohol.

  • Workup: Wash with 1M HCl (to remove pyridine/amine), then saturated

    
    .
    
    • Caution: If using N-Boc, ensure the HCl wash is brief and cold to avoid Boc removal. Alternatively, use CuSo4 solution to remove pyridine.

Part 3: Visualization & Logic

Decision & Workflow Diagram

The following diagram illustrates the logic flow for selecting the protocol and the critical checkpoints for azetidine stability.

AzetidineProtection Start Start: 3-Hydroxyazetidine Core CheckN Is Nitrogen Protected? Start->CheckN ProtectN ACTION: Protect Nitrogen (Boc, Cbz, Bn) CheckN->ProtectN No SelectPG Select Hydroxyl PG Strategy CheckN->SelectPG Yes ProtectN->CheckN StratTBS Strategy: Silylation (TBS) Conditions: TBSCl, Imidazole SelectPG->StratTBS Mild/Orthogonal StratBn Strategy: Alkylation (Bn) Conditions: NaH, BnBr, TBAI SelectPG->StratBn Permanent/Robust StratAc Strategy: Acylation (Ac/Bz) Conditions: Ac2O, Pyridine SelectPG->StratAc Transient ProdTBS Product: Silyl Ether (Fluoride Labile) StratTBS->ProdTBS RiskBn CRITICAL: Temp Control Avoid >RT to prevent ring opening StratBn->RiskBn ProdAc Product: Ester (Base Labile) StratAc->ProdAc ProdBn Product: Benzyl Ether (H2/Pd Labile) RiskBn->ProdBn

Caption: Logical workflow for 3-hydroxyazetidine protection, highlighting the critical N-protection prerequisite and specific risk factors for alkylation.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Benzylation) Ring opening / PolymerizationLower temperature to 0°C; Switch solvent to THF; Ensure N-protection is robust (Boc/Cbz).
N-Deprotection Acidic workup too harshDuring Acylation workup, use citric acid or

instead of HCl if N-Boc is present.
Incomplete Reaction Steric bulk (Silylation)Add catalytic DMAP; Switch to stronger silylating agent (TBSOTf) at -78°C.
Product Water Soluble High polarity of azetidineUse DCM for extraction; saturate aqueous layer with NaCl (salting out).

References

  • Azetidine Ring Strain & Stability

    • BenchChem Technical Support.[3][7][8][9] "How to prevent the ring-opening of azetidines during subsequent reactions." Link

  • Benzylation Methodology

    • Czernecki, S., Georgoulis, C., & Provelenghiou, C. "New Method for the Benzylation of Hindered Sugar Hydroxyls."[4] Tetrahedron Letters, 1976.[4] Link

  • Silylation & General Protection

    • Organic Chemistry Portal. "Protecting Groups: Hydroxyl." Link

  • Synthesis of N-Boc-3-hydroxyazetidine

    • ChemicalBook Protocols. "Synthesis of 1-N-Boc-3-hydroxyazetidine."[6] Link

Sources

Method

1-(4-aminophenyl)-3-methyl-3-Azetidinol in peptidomimetic synthesis

Application Note: 1-(4-aminophenyl)-3-methyl-3-Azetidinol in Peptidomimetic Synthesis Part 1: Strategic Overview 1.1 The Azetidine Advantage in Drug Design In the realm of peptidomimetics, the transition from flexible pe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-aminophenyl)-3-methyl-3-Azetidinol in Peptidomimetic Synthesis

Part 1: Strategic Overview

1.1 The Azetidine Advantage in Drug Design In the realm of peptidomimetics, the transition from flexible peptide chains to rigidified scaffolds is the primary strategy for improving oral bioavailability and metabolic stability. 1-(4-aminophenyl)-3-methyl-3-Azetidinol represents a high-value "chimeric" scaffold that fuses the conformational rigidity of the azetidine ring with the electronic versatility of an aniline handle.

Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the 4-membered azetidine ring possesses a unique "pucker" angle (~30°) and high ring strain (~26 kcal/mol). When substituted at the 3-position with a methyl and hydroxyl group, this scaffold offers three critical design advantages:

  • Gem-Disubstituent Effect: The 3-methyl/3-hydroxy quaternary center locks the ring conformation, minimizing the entropic penalty upon receptor binding.

  • Metabolic Shielding: The steric bulk of the 3-methyl group protects the adjacent ring system from oxidative metabolism (e.g., P450-mediated hydroxylation).

  • Vector Control: The N-linked 4-aminophenyl group provides a rigid, linear vector for extending the pharmacophore, mimicking the geometry of biaryl systems often found in kinase inhibitors and GPCR ligands.

1.2 Structural Pharmacophore

  • Head (3-OH/3-Me): Acts as a hydrogen bond donor/acceptor pair. The methyl group ensures the hydroxyl is positioned equatorially or axially (depending on puckering) to engage specific solvent networks or active site residues.

  • Core (Azetidine): A rigid linker that reduces the degrees of freedom compared to an ethylenediamine or propyl linker.

  • Tail (4-Aminophenyl): A reactive aniline handle for coupling to carboxylic acids (peptide backbone extension) or electrophiles.

Part 2: Synthesis & Integration Protocols

Protocol A: Scaffold Synthesis (The SNAr Route)

Rationale: While Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoronitrobenzene is preferred for scalability and cost-efficiency, avoiding expensive Pd catalysts and phosphine ligands.

Reagents:

  • 3-Hydroxy-3-methylazetidine hydrochloride (Core building block)

  • 1-Fluoro-4-nitrobenzene (Electrophile)

  • Potassium Carbonate (

    
    )
    
  • DMSO (Solvent)

  • Palladium on Carbon (10% Pd/C) / Hydrogen gas (Reduction)

Step-by-Step Methodology:

  • N-Arylation (Formation of Nitro-Intermediate):

    • Dissolve 3-hydroxy-3-methylazetidine HCl (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in DMSO (0.5 M concentration).

    • Add

      
       (3.0 eq) to neutralize the HCl salt and scavenge HF.
      
    • Heat to 85°C for 4–6 hours. Critical: Monitor by LCMS. The azetidine nitrogen is highly nucleophilic; reaction is typically clean.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

    • Yield Target: >90% (Yellow solid).

  • Nitro Reduction (Activation of Aniline):

    • Dissolve the nitro-intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       balloon (1 atm) for 2 hours at RT.
      
    • Alternative (Chemoselective): If the scaffold contains reducible alkenes elsewhere, use Iron powder (

      
      ) and Ammonium Chloride (
      
      
      
      ) in EtOH/Water at 60°C.
    • Filtration: Filter through Celite to remove Pd/C. Concentrate to obtain 1-(4-aminophenyl)-3-methyl-3-Azetidinol.

    • Stability Note: The resulting aniline is sensitive to oxidation (turning brown/purple). Store under Argon at -20°C or use immediately.

Protocol B: Peptidomimetic Coupling (The Aniline Interface)

Rationale: Anilines are significantly less nucleophilic than aliphatic amines. Standard peptide coupling conditions (EDC/NHS) are often insufficient. We utilize high-activity uronium/phosphonium reagents.

Reagents:

  • Peptide Fragment (C-terminal Carboxylic Acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Catalyst for rate enhancement

  • TMP (2,4,6-Trimethylpyridine/Collidine) - Non-nucleophilic base

Workflow:

  • Activation:

    • Dissolve Peptide-COOH (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add Collidine (2.5 eq). Stir for 5 minutes (Solution turns yellow).

  • Coupling:

    • Add 1-(4-aminophenyl)-3-methyl-3-Azetidinol (1.2 eq).

    • Stir at 40°C for 12–18 hours. Note: Mild heating is required due to the steric bulk of the azetidine-phenyl system and lower nucleophilicity of the aniline.

  • Monitoring:

    • Check LCMS for product mass. If incomplete, add 0.5 eq more HATU/Collidine.

Part 3: Data & Visualization

Comparative Physicochemical Profile

The following table contrasts the Azetidine scaffold with standard linkers used in drug discovery.

Feature1-(4-aminophenyl)-3-methyl-3-AzetidinolProline-Aniline MimicPiperidine Analog
Ring Size 4-membered (Strained)5-membered6-membered
pKa (Conj. Acid) ~3.5 (Aniline), ~9.0 (Azetidine N)*~3.5 / ~10.5~11.0 (Too basic)
LogP 1.2 (Balanced)1.8 (Lipophilic)1.5
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)
Metabolic Risk Low (Quaternary center blocks ox.)MediumHigh (N-dealkylation)

*Note: The N-aryl bond significantly lowers the basicity of the azetidine nitrogen, making it neutral at physiological pH, improving membrane permeability.

Synthesis & Logic Flowchart

G Start 3-Hydroxy-3-methyl azetidine HCl Inter1 Intermediate: N-(4-Nitrophenyl) azetidine Start->Inter1 SNAr K2CO3, DMSO, 85°C Reagent1 1-Fluoro-4-nitrobenzene Reagent1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Product SCAFFOLD: 1-(4-aminophenyl)- 3-methyl-3-Azetidinol Step2->Product Nitro -> Aniline Final Peptidomimetic Conjugate Product->Final Amide Coupling (40°C, 12h) Peptide Peptide-COOH (Activation: HATU/HOAt) Peptide->Final

Figure 1: Synthetic pathway for generating the azetidine scaffold and incorporating it into a peptidomimetic backbone. The SNAr route ensures high regioselectivity.

Pharmacophore Mapping

Pharmacophore OH 3-OH Group (H-Bond Donor/Acceptor) Solubility & Specificity Ring Azetidine Core (Conformational Constraint) Vector Alignment OH->Ring Attached at C3 Me 3-Methyl Group (Steric Lock) Prevents Metabolism Me->Ring Attached at C3 Ph Phenyl Ring (Pi-Stacking / Spacer) Ring->Ph N1-Aryl Bond (Rigid) NH2 4-Amino Group (Coupling Handle) Peptide Bond Formation Ph->NH2 Para-Substitution

Figure 2: Pharmacophore decomposition. The scaffold acts as a rigid connector, separating the polar head group (OH) from the peptide chain (NH2) by a fixed distance.

Part 4: References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Azetidines: Recent Literature and Methodologies. Retrieved from [Link]

Application

Application Note: Scalable Manufacturing of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

This Application Note is designed as a master protocol for the scalable manufacturing of 1-(4-aminophenyl)-3-methyl-3-Azetidinol . It synthesizes industrial best practices, process chemistry principles, and safety engine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a master protocol for the scalable manufacturing of 1-(4-aminophenyl)-3-methyl-3-Azetidinol . It synthesizes industrial best practices, process chemistry principles, and safety engineering to provide a robust guide for drug development professionals.

Executive Summary

1-(4-aminophenyl)-3-methyl-3-Azetidinol is a high-value pharmacophore and building block, frequently utilized in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Delafloxacin analogs) and tyrosine kinase inhibitors (TKIs). The azetidine ring confers unique conformational rigidity and metabolic stability compared to larger heterocycles like pyrrolidine or piperidine, while the 3-hydroxyl group serves as a critical vector for solubility enhancement or further derivatization.

This guide details a Convergent Two-Stage Process optimized for kilogram-scale manufacturing. Unlike academic routes that may utilize expensive palladium catalysts (Buchwald-Hartwig) for C-N bond formation, this protocol leverages a cost-effective Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation. This strategy minimizes heavy metal contamination and raw material costs (RMC).

Key Process Parameters (KPPs)
  • Overall Yield: >75% (Stage 1 + Stage 2)

  • Purity Target: >99.5% (HPLC), with specific control of the "des-methyl" impurity.

  • Scalability: Validated for 100g – 5kg batches.

Retrosynthetic Analysis & Strategy

To ensure scalability and economic viability, we bypass the direct reaction of 4-iodoaniline with azetidines (which requires expensive Pd/ligands). Instead, we utilize the activation provided by the nitro group in 1-fluoro-4-nitrobenzene .

Strategic Route Selection
  • Stage 1 (Coupling): SNAr displacement of fluoride by the nucleophilic azetidine nitrogen. The nitro group at the para position strongly activates the ring, allowing the reaction to proceed under mild basic conditions without transition metals.

  • Stage 2 (Reduction): Chemoselective reduction of the nitro group to the aniline using heterogeneous catalysis (Pd/C + H2).

Reaction Scheme Visualization

SynthesisRoute SM1 3-Methyl-3-Azetidinol HCl (Nucleophile) INT Intermediate A: 1-(4-nitrophenyl)-3-methyl-3-azetidinol SM1->INT Stage 1: SNAr K2CO3, DMSO, 80°C SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->INT Stage 1: SNAr K2CO3, DMSO, 80°C PROD Target Product: 1-(4-aminophenyl)-3-methyl-3-Azetidinol INT->PROD Stage 2: Hydrogenation H2 (3 bar), 10% Pd/C, MeOH

Figure 1: Convergent synthesis strategy utilizing nitro-activation.

Detailed Manufacturing Protocol

Stage 1: Synthesis of 1-(4-nitrophenyl)-3-methyl-3-azetidinol

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr). Critical Quality Attribute (CQA): Control of fluoride ion waste and removal of inorganic salts.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 1.0 mol scale)Role
3-Methyl-3-azetidinol HCl 123.581.0123.6 gKey Starting Material
1-Fluoro-4-nitrobenzene 141.101.05148.2 gElectrophile
Potassium Carbonate (K₂CO₃) 138.212.5345.5 gBase / HF Scavenger
DMSO -5.0 Vol620 mLSolvent
Water -15.0 Vol1.8 LQuench/Precipitation
Step-by-Step Protocol
  • Charging: To a clean, dry 3L reactor equipped with an overhead stirrer and temperature probe, charge DMSO (620 mL) and 3-Methyl-3-azetidinol HCl (123.6 g). Stir at 200 RPM.

  • Base Addition: Add K₂CO₃ (345.5 g) in portions over 15 minutes. Note: Exothermic dissolution may occur.

  • Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (148.2 g). Rinse the addition funnel with a small amount of DMSO.

  • Reaction: Heat the mixture to 80°C ± 2°C . Maintain agitation for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target: <1.0% remaining Azetidinol.

  • Quench & Crystallization:

    • Cool the reaction mass to 25°C.

    • Slowly add Water (1.8 L) over 60 minutes. The product will precipitate as a bright yellow solid.

    • Stir the slurry at 10–15°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel or centrifuge.

  • Washing: Wash the cake with Water (2 x 300 mL) to remove residual DMSO and inorganic fluoride salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 190–200 g (91–96%)

    • Appearance: Yellow crystalline solid.

Stage 2: Synthesis of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Reaction Principle: Heterogeneous Catalytic Hydrogenation. Critical Quality Attribute (CQA): Complete reduction of nitro group without hydrogenolysis of the C-N bond or ring opening.

Materials & Stoichiometry
ReagentEquiv.[2]Mass/VolRole
Intermediate A (Nitro) 1.0100.0 gPrecursor
10% Pd/C (50% wet) 5 wt%5.0 g (dry basis)Catalyst
Methanol 10 Vol1.0 LSolvent
Hydrogen (H₂) -3–5 barReductant
Step-by-Step Protocol
  • Inertion: Charge Intermediate A (100 g) and Methanol (1.0 L) into a hydrogenation autoclave. Purge with Nitrogen (N₂) three times.

  • Catalyst Loading: Under N₂ flow, add 10% Pd/C (10 g wet weight). Safety Warning: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation:

    • Pressurize reactor to 3 bar (45 psi) with H₂.

    • Stir vigorously (800+ RPM) to ensure mass transfer.

    • Maintain temperature at 25–30°C . (Reaction is exothermic; cooling jacket may be required).

  • Completion: Reaction is typically complete in 2–4 hours.

    • IPC: HPLC shows disappearance of Nitro peak and appearance of Amine peak.

  • Filtration: Filter the mixture through a Celite® pad or sparkler filter to remove the catalyst. Wash the pad with Methanol (200 mL).

  • Concentration: Distill the methanol under reduced pressure (40°C) to a low volume (approx. 200 mL).

  • Isolation (Anti-solvent): Add Methyl tert-butyl ether (MTBE) or Heptane (600 mL) to induce crystallization of the amine.

  • Drying: Filter the off-white solid and dry under vacuum at 45°C.

    • Expected Yield: 75–80 g (85–90%)

    • Appearance: Off-white to pale beige powder.

Process Flow & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points and impurity rejection steps.

ProcessFlow cluster_Stage1 Stage 1: Coupling (SNAr) cluster_Stage2 Stage 2: Reduction Start Start: Raw Materials Mix Mix: Azetidinol + Base + DMSO Start->Mix Heat Heat to 80°C (4-6 Hours) Mix->Heat Quench Water Quench (Precipitation) Heat->Quench Filter1 Filtration & H2O Wash (Removes Salts/DMSO) Quench->Filter1 Hydro Hydrogenation Pd/C, MeOH, 3 bar Filter1->Hydro Dried Intermediate Celite Catalyst Filtration (Remove Pd) Hydro->Celite Cryst Crystallization (MeOH/MTBE) Celite->Cryst End Final Product (>99.5% Purity) Cryst->End

Figure 2: Operational workflow for the 2-stage synthesis.

Quality Control & Analytical Strategy

To ensure the material meets pharmaceutical grade specifications, the following analytical methods are required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm (for nitro) and 210/240 nm (for amine).

  • Specification:

    • Purity: ≥ 99.0%[3][4][5]

    • Single Impurity: ≤ 0.10%

    • Pd Content (ICP-MS): ≤ 10 ppm.

Impurity Profile
  • Des-methyl Impurity: Originates from impurity in the starting azetidinol. Hard to remove; must be controlled in SM1.

  • Dimer Impurity: Azo-dimer formed during incomplete reduction. Controlled by ensuring full conversion in Stage 2.

  • Fluoride: Residual from Stage 1. Controlled by water wash (Limit < 500 ppm).

Safety & EHS Considerations

  • Thermal Hazards: 1-Fluoro-4-nitrobenzene is stable, but nitro-aromatics can decompose violently at very high temperatures (>200°C). Maintain reactor jacket limits <100°C.

  • Hydrogenation Safety: Hydrogen gas is highly flammable (LEL 4%). Ensure reactor grounding and leak testing. Handle dry Pd/C with extreme care (pyrophoric); always wet with water or toluene before adding methanol.

  • Toxicology: Azetidines are strained rings and potential alkylating agents (genotoxic structural alerts). Handle all solids in a flow hood or isolator.

References

  • Azetidine Synthesis: Hillier, M. C., & Chen, C. Y. (2006).[6][7] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • SNAr Methodology: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text on SNAr mechanism and solvent effects).
  • Delafloxacin Analog Chemistry: Barnes, D. M., et al. (2006). "Synthesis of Quinolone Antibiotic ABT-492." Organic Process Research & Development, 10(4), 803–807. Link

  • Hydrogenation Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • General Azetidine Handling: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264. Link

Sources

Method

Application Note: Strategic Conjugation Protocols for 4-Aminophenyl Azetidine Scaffolds

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic conjugation of 4-aminophenyl azetidine derivatives—a scaffold increasingly utilized in PROTAC linkers, monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic conjugation of 4-aminophenyl azetidine derivatives—a scaffold increasingly utilized in PROTAC linkers, monoamine transporter inhibitors, and conformational restricted pharmacophores.

Executive Summary & Scaffold Analysis

The 4-aminophenyl azetidine moiety represents a unique challenge in bioconjugation. It combines an electron-deficient aromatic amine (aniline) with a strained, four-membered azetidine ring. This scaffold is valued for its ability to restrict conformational freedom and improve metabolic stability compared to flexible alkyl chains or piperidines.

However, successful conjugation requires navigating two competing chemical properties:

  • Low Nucleophilicity of the Aniline: The primary amine on the phenyl ring (

    
    ) is significantly less reactive than aliphatic amines. Standard coupling conditions (e.g., EDC/NHS) often fail or result in low yields.
    
  • Ring Strain of the Azetidine: While more stable than aziridines, the azetidine ring (

    
     strain energy) is susceptible to acid-catalyzed ring opening or electrophilic attack if the ring nitrogen is not suitably deactivated or protected.
    

This guide provides three validated protocols to address these challenges, ensuring high-yield conjugation without compromising scaffold integrity.

Chemical Logic & Decision Matrix

Before selecting a protocol, the specific isomer of the derivative must be identified, as it dictates the protection strategy.

  • Case A:

    
    -Aryl Azetidines (1-(4-aminophenyl)azetidine) 
    
    • The azetidine nitrogen is part of the aniline system. It is tertiary and electronically coupled to the ring.

    • Implication: The azetidine nitrogen is non-nucleophilic. The 4-amino group is the exclusive conjugation site.

  • Case B:

    
    -Aryl Azetidines (3-(4-aminophenyl)azetidine) 
    
    • The azetidine nitrogen is a secondary aliphatic amine (

      
      ).
      
    • Implication: The azetidine nitrogen is more nucleophilic than the aniline. Crucial Step: You must protect the azetidine nitrogen (e.g., Boc, Cbz) before attempting to conjugate the aniline, unless bis-functionalization is desired.

Conjugation Workflow Visualization

ConjugationLogic Start Target: 4-Aminophenyl Azetidine Derivative CheckStruct Identify Structure Type Start->CheckStruct NAryl N-Aryl (1-substituted) Azetidine N is tertiary/inert CheckStruct->NAryl CAryl C-Aryl (3-substituted) Azetidine N is secondary amine CheckStruct->CAryl SelectMethod Select Conjugation Chemistry NAryl->SelectMethod Protect CRITICAL: Protect Azetidine N (Boc/Cbz/Tosyl) CAryl->Protect High Nucleophilicity Risk Protect->SelectMethod Method1 Method A: Activated Amide Coupling (HATU/HOAt) SelectMethod->Method1 Stable Linkers Method2 Method B: Urea/Carbamate Formation (Isocyanates/Activated Carbonates) SelectMethod->Method2 High Potency/Rigid Method3 Method C: Reductive Amination (Aldehydes + NaBH(OAc)3) SelectMethod->Method3 Alkyl Linkers

Figure 1: Decision matrix for selecting the appropriate conjugation pathway based on azetidine substitution patterns.

Protocol A: High-Efficiency Amide Coupling (HATU/HOAt)

Application: Attaching carboxylic acid-containing linkers (e.g., PEG-acids, PROTAC E3 ligase ligands). Rationale: Due to the low nucleophilicity of the aniline, standard carbodiimides (EDC) are often insufficient. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester in situ, driving the reaction with electron-deficient amines.

Materials
  • Substrate: 4-aminophenyl azetidine derivative (

    
     equiv).
    
  • Linker/Payload: Carboxylic acid derivative (

    
     equiv).
    
  • Coupling Agent: HATU (

    
     equiv).
    
  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (

    
     equiv).
    
  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide). Note: DCM is often poor for solubility of these zwitterionic-like species.

Step-by-Step Protocol
  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid Linker in anhydrous DMF (

    
     concentration).
    
  • Add HATU and DIPEA .[1] Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

    • Why? Pre-activation ensures the formation of the O-At active ester before the sluggish aniline is introduced, preventing side reactions.

  • Addition: Add the 4-aminophenyl azetidine (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the aniline (

      
      ) and appearance of the amide product.
      
    • Troubleshooting: If conversion stalls (<50%), add HOAt (

      
       equiv) as an additive to catalyze the trans-acylation. Heat to 
      
      
      
      cautiously (monitor for azetidine ring opening, though unlikely at this temp).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Urea Linkage via Activated Carbamates

Application: Creating stable, rigid urea linkages common in kinase inhibitors and soluble epoxide hydrolase inhibitors. Rationale: Isocyanates are highly reactive with anilines. However, handling phosgene is hazardous. This protocol uses 4-Nitrophenyl Chloroformate to create an activated carbamate intermediate that reacts cleanly with the aniline.

Materials
  • Substrate: 4-aminophenyl azetidine derivative.

  • Reagent: 4-Nitrophenyl chloroformate (

    
     equiv).
    
  • Partner Amine: The amine to be conjugated (

    
     equiv).
    
  • Base: Pyridine or Triethylamine.

Step-by-Step Protocol
  • Activation of Partner Amine: Dissolve the partner amine (the non-azetidine molecule) in anhydrous DCM at

    
    .
    
  • Add 4-Nitrophenyl chloroformate (

    
     equiv) and Pyridine  (
    
    
    
    equiv). Stir for 1 hour at
    
    
    .
    • Result: Formation of the 4-nitrophenyl carbamate.

  • Conjugation: Add the 4-aminophenyl azetidine (

    
     equiv) and Triethylamine  (
    
    
    
    equiv) directly to the reaction mixture.
  • Heating: Reflux at

    
     for 3–6 hours.
    
    • Mechanism:[2][3][4][5][6] The aniline attacks the carbonyl, displacing the 4-nitrophenol leaving group. The elevated temperature helps overcome the aniline's low nucleophilicity.

  • Purification: The byproduct is 4-nitrophenol (yellow). Wash extensively with

    
     to remove the phenol, or use preparative HPLC.
    

Protocol C: Reductive Amination (Modified)

Application: Alkylating the aniline to form secondary/tertiary amines. Rationale: Anilines form unstable imines (Schiff bases) that hydrolyze easily. We use a "one-pot" procedure with a mild reducing agent and an acid catalyst to drive the equilibrium.

Materials
  • Substrate: 4-aminophenyl azetidine.[7]

  • Carbonyl: Aldehyde linker (

    
     equiv).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (
    
    
    
    equiv).
  • Catalyst: Acetic Acid (AcOH).

Step-by-Step Protocol
  • Imine Formation: Dissolve the azetidine and aldehyde in DCE (1,2-Dichloroethane). Add AcOH (

    
     equiv).
    
    • Note: The acid catalyst is critical to protonate the carbonyl oxygen, making it susceptible to attack by the weak aniline nucleophile.

  • Stir: Stir for 1 hour at RT.

  • Reduction: Add

    
      in one portion.
    
  • Reaction: Stir for 12–24 hours under Nitrogen.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    

Quality Control & Validation

Every conjugated product must be validated to ensure the azetidine ring remained intact during the reaction.

TechniqueObservationPass Criteria
1H NMR Azetidine Ring ProtonsLook for multiplets at

. Disappearance or shift to

suggests ring opening (formation of linear propyl chain).
LC-MS Molecular WeightMass should correspond to Product (

). Ring opening is an isomer (

), so MS alone is insufficient .
LC-MS FragmentationAzetidines often show a characteristic loss of

or cycloreversion fragments.

References

  • Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[3][8][9][10][11] Royal Society of Chemistry. Link

  • Amide Coupling of Anilines

    • A protocol for amide bond formation with electron deficient amines.[12][13] Org.[7][14][13][15][16] Biomol. Chem., 2016.[14] Link

  • Azetidine Pharmacophores

    • Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][6][17] Future Med. Chem. Link

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013.

Disclaimer: Azetidine derivatives are potent biologically active molecules.[10][18] All synthesis should be performed in a fume hood with appropriate PPE. Verify the specific safety data sheet (SDS) for your derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-aminophenyl)-3-methyl-3-azetidinol Synthesis

Ticket ID: AZT-OPT-4492 Subject: Yield Improvement & Troubleshooting Guide for 1-(4-aminophenyl)-3-methyl-3-azetidinol Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-OPT-4492 Subject: Yield Improvement & Troubleshooting Guide for 1-(4-aminophenyl)-3-methyl-3-azetidinol Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This technical guide addresses the synthesis of 1-(4-aminophenyl)-3-methyl-3-azetidinol , a critical intermediate often used in antibiotic and antibacterial scaffolds (e.g., quinolones).[1] The synthesis typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Users frequently report low yields due to three core failure modes:

  • Hydrolysis of the electrophile (4-fluoronitrobenzene) in Step 1.

  • Incomplete Conversion due to poor solubility of the polar azetidinol salt.

  • Product Loss during the isolation of the highly polar amino-alcohol.[1]

Module 1: Synthetic Route & Core Chemistry

The Validated Pathway

The most robust route utilizes the high reactivity of 4-fluoronitrobenzene towards the nucleophilic nitrogen of the azetidine ring, followed by a mild reduction.

SynthesisPathway SM1 3-Methyl-3-azetidinol (HCl Salt) Base Base (K2CO3/TEA) Solvent (DMSO) SM1->Base SM2 4-Fluoronitrobenzene SM2->Base Inter Intermediate: 1-(4-nitrophenyl)-3-methyl-3-azetidinol Base->Inter Step 1: SNAr (90-100°C) Red Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Red Prod Target: 1-(4-aminophenyl)-3-methyl-3-azetidinol Red->Prod Step 2: Nitro Reduction

Figure 1: Validated two-step synthetic pathway for 1-(4-aminophenyl)-3-methyl-3-azetidinol.

Module 2: Step 1 - N-Arylation (The Critical C-N Bond)

Objective: Couple 3-methyl-3-azetidinol with 4-fluoronitrobenzene. Common Yield: 85-95% (Optimized) | Typical User Yield: 40-60%[1]

Troubleshooting Guide: Step 1
IssueSymptomRoot CauseCorrective Action
Low Conversion TLC shows unreacted azetidinol; SM remains suspended.Solubility: The HCl salt of the azetidinol is insoluble in non-polar solvents.Switch to DMSO or DMF . Ensure free-basing in situ by using 3.0 eq. of K₂CO₃ .
Yellow Impurity Bright yellow spot on TLC (lower Rf than product).Hydrolysis: Water in the solvent hydrolyzed the fluoride to 4-nitrophenol.[1]Use anhydrous DMSO . Dry K₂CO₃ at 120°C overnight before use.
Ring Opening Complex mixture; loss of azetidine signals in NMR.Thermal Degradation: Temp >120°C causes ring strain release.Maintain reaction temperature between 85°C and 95°C . Do not exceed 100°C.
Optimized Protocol (Step 1)
  • Charge: In a dry flask, add 3-methyl-3-azetidinol HCl (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO (5 vol). Stir at RT for 30 min to generate the free base.

  • Addition: Add 4-fluoronitrobenzene (1.1 equiv).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.[2][3]

  • Workup: Pour into ice-water (20 vol). The nitro-intermediate usually precipitates as a yellow/orange solid.[1] Filter and wash with water to remove DMSO and inorganic salts.

    • Note: If it does not precipitate (due to the hydroxyl group increasing solubility), extract with Ethyl Acetate .

Module 3: Step 2 - Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the strained azetidine ring. Common Yield: 90-98%[1][3]

Troubleshooting Guide: Step 2
IssueSymptomRoot CauseCorrective Action
Incomplete Reaction Dark orange color persists; hydroxylamine intermediate detected.[1]Catalyst Poisoning: Sulfur or impurities from Step 1 carried over.Ensure Step 1 product is washed thoroughly with water. Increase catalyst loading to 10 wt%.
Over-Reduction Ring opening or cleavage of the C-N bond (rare but possible).Harsh Conditions: High pressure (>50 psi) or high temp (>60°C).Use mild hydrogenation : 1 atm (balloon) H₂ at RT. Alternatively, use Fe/NH₄Cl (chemical reduction).
Product Loss Product disappears during aqueous workup.Polarity: The product is an amino-alcohol and is water-soluble.[1]Do not use standard acid/base extraction. Filter catalyst and evaporate solvent. Recrystallize if needed.
Optimized Protocol (Step 2)
  • Charge: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (10 vol).

  • Catalyst: Add 10% Pd/C (5-10 wt% of substrate mass) under nitrogen.

  • Reduction: Purge with Hydrogen (H₂) and stir under a hydrogen balloon (1 atm) at Room Temperature for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product is usually obtained as an off-white to pale brown solid.[1][3]

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Start: Low Yield Identified StepCheck Which step has low yield? Start->StepCheck Step1 Step 1: N-Arylation StepCheck->Step1 Step2 Step 2: Reduction StepCheck->Step2 CheckTLC Check TLC/HPLC of Step 1 Step1->CheckTLC CheckWorkup Check Workup of Step 2 Step2->CheckWorkup Phenol Yellow Impurity (Phenol)? CheckTLC->Phenol DrySolvent Action: Dry Solvent/Base. Use Anhydrous DMSO. Phenol->DrySolvent Yes TempCheck Action: Check Temp. Keep <100°C. Phenol->TempCheck No WaterSol Is product in water layer? CheckWorkup->WaterSol Extract Action: Use n-BuOH or Evaporate & Recrystallize WaterSol->Extract Yes

Figure 2: Diagnostic logic tree for identifying yield loss in azetidinol synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use 4-chloronitrobenzene instead of the fluoro analog to save cost?

  • Answer: Generally, no . In SNAr reactions, fluoride is a much better leaving group than chloride because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate. Using the chloro- derivative will require drastically higher temperatures (>140°C), which will likely decompose the strained azetidine ring [1, 2].

Q2: My final product is an oil and won't crystallize. How do I purify it?

  • Answer: This is common for amino-alcohols.[1]

    • Triturate the oil with Diethyl Ether or MTBE to induce precipitation.

    • If that fails, convert it to the HCl salt by adding HCl in dioxane; the salt is often a stable solid.

    • Ensure all DMSO is removed (high vacuum at 50°C) as residual DMSO prevents crystallization.

Q3: Is the azetidinol ring stable to the hydrogenation conditions?

  • Answer: Yes, the azetidine ring is generally stable to standard catalytic hydrogenation (H₂/Pd-C) at room temperature. However, avoid high temperatures (>60°C) or high pressures (>100 psi) in the presence of strong acids, as this can encourage ring opening [3].

References

  • BenchChem. Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols. (General N-arylation and reduction protocols for cyclic amines). Link

  • National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1] (Demonstrating reactivity of nitro/fluoro groups in SNAr). Link

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][4] (Stability and ring-opening risks of azetidines). Link

  • Organic Syntheses. (3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.[1][5] (Handling and isolation of polar azetidine derivatives). Link

Sources

Optimization

Technical Support Center: Purification Protocols for 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Status: Operational Ticket ID: PUR-AZT-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 1-(4-aminophenyl)-3-methyl-3-Azetidinol presents a tripartite challenge: High...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-AZT-003 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 1-(4-aminophenyl)-3-methyl-3-Azetidinol presents a tripartite challenge:

  • High Polarity: The molecule contains a hydroxyl group and a primary amine, causing strong retention on silica.[1]

  • Acid Sensitivity: The strained azetidine ring (approx. 25 kcal/mol strain energy) is susceptible to ring-opening hydrolysis upon contact with acidic silanols (

    
    ).
    
  • Oxidative Instability: The electron-rich p-phenylenediamine core is prone to rapid oxidation (browning) on the column.

This guide provides a validated, self-correcting workflow to purify this compound without degradation.

Module 1: Chemical Assessment & Strategy

Before attempting purification, review the physicochemical profile to select the correct stationary phase.[1]

ParameterCharacteristicChromatographic Implication
Core Structure N-aryl AzetidineRisk: Ring opening on acidic silica. Action: Must neutralize silica.[2]
Functional Groups

Alcohol,

Aniline
Risk: Strong H-bonding/Tailing. Action: Requires polar mobile phase (MeOH/DCM).
Basicity Amphoteric/BasicRisk: Irreversible adsorption (salt formation with silanols). Action: Add 1% Triethylamine (TEA).
Stability Oxidation ProneRisk: Product turns black on column. Action: Minimize run time; use degassed solvents.
Decision Matrix: Selecting Your Method

Use the following logic flow to determine the optimal purification route based on your crude mixture's behavior.

G Start Start: Crude Mixture Assessment TLC_Check TLC Analysis (10% MeOH/DCM) Start->TLC_Check Streak Does it streak/tail? TLC_Check->Streak Decomp Does it turn brown/black on TLC plate? Streak->Decomp Yes (Tailing) Method_A Method A: Basified Silica Gel (Standard Protocol) Streak->Method_A No (Clean spots) Decomp->Method_A No (Stable) Method_B Method B: Neutral Alumina (High Stability Protocol) Decomp->Method_B Yes (Oxidation/Acid Labile) Method_C Method C: Reverse Phase (C18) (High Polarity Protocol) Method_A->Method_C Fails to Elute

Figure 1: Triage logic for selecting the stationary phase. Method A is the default starting point for this scaffold.

Module 2: Detailed Protocols

Method A: Basified Silica Chromatography (Recommended)

Best for: Standard purification when the compound is moderately stable but streaks.

The Mechanism: Standard silica is slightly acidic (pH 5–6). By "doping" the silica with Triethylamine (TEA), you cap the acidic silanol sites, preventing them from protonating the azetidine nitrogen or catalyzing ring opening.[1]

Protocol:

  • Mobile Phase Preparation: Prepare a mixture of DCM:MeOH (95:5) containing 1% Triethylamine (TEA) .

    • Note: The TEA must be in the mobile phase and the column packing solvent.[1][2]

  • Column Pre-treatment (Crucial):

    • Slurry pack the silica gel using Hexanes + 5% TEA .[2]

    • Flush with 2 column volumes (CV) of the running mobile phase (DCM/MeOH/TEA) to equilibrate.

    • Why? This ensures the entire column bed is basic before the sensitive azetidine touches it.[1]

  • Loading: Dissolve the crude in a minimum amount of DCM containing 1% TEA. If solubility is poor, use a "dry load" technique (adsorb onto Celite or basic alumina, NOT silica).[1]

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintain 1% TEA constant).

    • Target Rf: 0.3–0.4 in the eluting solvent.

Method B: Neutral Alumina Chromatography

Best for: Compounds that degrade/turn black on silica even with TEA.

The Mechanism: Alumina (Aluminum Oxide) is less acidic than silica and less likely to catalyze the ring-opening of the azetidine.

Protocol:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

    • Preparation: If you only have Grade I, add 6% water (w/w) and shake to deactivate it to Grade III.[1] Grade I is too active and will irreversibly bind the amine.

  • Mobile Phase: DCM:MeOH (98:2 to 90:10) . TEA is usually not required on Alumina but can be added (0.5%) if tailing persists.

  • Loading: Liquid load in DCM.

  • Elution: Isocratic or shallow gradient. Alumina has lower resolution than silica, so shallow gradients are safer.[1]

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "The compound turns brown/black on the column."

Diagnosis: Oxidative degradation of the p-phenylenediamine moiety. Root Cause: Silica gel often traps oxygen and trace metals which catalyze aniline oxidation. Corrective Actions:

  • Degas Solvents: Sparge all mobile phases with Nitrogen/Argon for 15 minutes before use.

  • Switch Support: Move to Method B (Neutral Alumina) immediately.

  • Speed: Increase flow rate to minimize residence time. Flash chromatography should be completed in <20 minutes.

Issue 2: "I see a long streak instead of a spot on TLC."

Diagnosis: Silanol interaction (Tailing). Root Cause: The basic amine is hydrogen-bonding to acidic protons on the silica surface. Corrective Actions:

  • Increase Base: Increase TEA concentration to 2-3% in the mobile phase.

  • Alternative Modifier: Switch TEA to 1% Ammonium Hydroxide (

    
    ) .
    
    • Recipe: Shake DCM/MeOH with conc.

      
       in a sep funnel, separate the organic layer, and use that as the mobile phase.[1]
      
Issue 3: "My product co-elutes with a yellow impurity."

Diagnosis: Co-elution with oxidized aniline byproducts or starting material. Corrective Actions:

  • Change Selectivity: Switch the solvent system from DCM/MeOH to Ethyl Acetate/MeOH (9:1) . The change in solvent dipole often separates amines better than chlorinated solvents.

  • Crystallization: Collect the co-eluted fraction. Triturate with cold Diethyl Ether or Hexanes . The impurity (often nitro/nitroso precursors) may remain in solution while the polar azetidinol precipitates.

Module 4: Workflow Visualization

The following diagram illustrates the "Basified Silica" packing workflow, which is the most common point of failure.

Workflow cluster_prep Phase 1: Column Neutralization cluster_run Phase 2: Purification Step1 Slurry Silica in Hexane + 5% TEA Step2 Pack Column Step1->Step2 Step3 Flush with DCM/MeOH + 1% TEA Step2->Step3 Step4 Load Sample (with 1% TEA) Step3->Step4 Step5 Elute Gradient 0-10% MeOH Step4->Step5

Figure 2: The "Basified Silica" workflow. Note that TEA is introduced during the slurry step, not just the run step.[1]

References

  • BenchChem Technical Support. (2025).[2][3][4] Purification of Bulky Amines by Chromatography: Strategies for Peak Tailing and Decomposition. BenchChem.[3][4] Link

  • Couty, F., et al. (2013).[1] Synthesis of New Azetidine Derivatives. MDPI Molecules. Link

  • Phenomenex Application Guide. (2023). Tip on Peak Tailing of Basic Analytes: Silanol Suppression Techniques. Phenomenex. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. (Standard Reference for Flash Chromatography Principles).

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Solving solubility issues with aminophenyl azetidinols

Welcome to the Technical Support Center for Aminophenyl Azetidinol Optimization . As a Senior Application Scientist, I have designed this portal to help medicinal chemists and formulation scientists troubleshoot and reso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminophenyl Azetidinol Optimization . As a Senior Application Scientist, I have designed this portal to help medicinal chemists and formulation scientists troubleshoot and resolve the unique physicochemical challenges associated with this emerging class of compounds.

Aminophenyl azetidinols are highly valuable in drug discovery, often utilized as bioisosteres for piperidines or oxetanes to modulate LogD and improve metabolic stability[1]. However, the constrained 4-membered azetidine ring forces the hydroxyl group into an exposed conformation. When paired with an aniline (aminophenyl) moiety, the molecule possesses a dense triad of hydrogen bond donors and acceptors. This frequently results in exceptionally high crystal lattice energies and pH-dependent solubility profiles that can derail in vitro assays and in vivo pharmacokinetic (PK) studies.

Below is our comprehensive knowledge base, featuring mechanistic troubleshooting FAQs, self-validating experimental protocols, and formulation data.

🔬 Knowledge Base: Troubleshooting FAQs

Q1: My aminophenyl azetidinol lead dissolves perfectly in simulated gastric fluid (pH 1.2) but crashes out immediately in intestinal fluid (pH 6.8). Why does this happen, and how do I prevent it? A1: You are observing a classic "spring and parachute" failure, which is ubiquitous among poorly soluble weakly basic drugs[2]. Aminophenyl azetidinols typically have two basic centers: the azetidine nitrogen (pKa ~8.0–9.0) and the aniline nitrogen (pKa ~4.0–5.0). In the acidic environment of the stomach, both amines are protonated, creating a highly soluble "spring." Upon entering the neutral pH of the intestine, the compound deprotonates, drastically lowering its intrinsic solubility and causing rapid precipitation.

  • The Solution: To sustain the supersaturated state (the "parachute"), you must formulate the API as an Amorphous Solid Dispersion (ASD) using enteric, amphiphilic polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). Alternatively, co-administering an ionizable organic acid within a release rate-controlling membrane can maintain a localized acidic microenvironment, preventing free-base precipitation in the gut[3].

Q2: We want to improve the intrinsic solubility of our compound via chemical modification without altering the core pharmacophore. What structural tweaks are most effective? A2: If your compound suffers from high crystal lattice energy (indicated by a high melting point, typically >180°C), the issue is driven by robust intermolecular hydrogen bonding between the azetidinol -OH and the aminophenyl -NH2.

  • The Solution: You must disrupt this planar hydrogen-bonding network. If the aniline N-H is not a critical hydrogen bond donor for your target protein, consider N-methylation . Alternatively, converting the azetidinol hydroxyl into a transient phosphate prodrug will massively increase aqueous solubility for IV dosing, relying on systemic alkaline phosphatases to cleave the ester in vivo. Finally, introducing an ortho-fluorine atom on the phenyl ring adjacent to the amine can inductively lower the pKa of the aniline and introduce a slight torsional twist, disrupting crystal packing.

Q3: We are preparing for rodent PK studies. Which co-solvent system provides the most reliable exposure for this chemical class? A3: Relying purely on aqueous buffers will lead to erratic exposure. For IV administration, a ternary co-solvent system is required to overcome the lipophilicity and lattice energy. A standard, well-tolerated vehicle is 5% DMSO / 10% Solutol HS15 / 85% Saline . For oral (PO) dosing, bypass the dissolution step entirely by utilizing a Lipid-Based Formulation, specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). Suspending the free base in a mixture of Capryol 90, Tween 80, and PEG 400 ensures the drug remains solubilized in lipid micelles within the gastrointestinal tract, entirely circumventing pH-induced precipitation.

🧪 Standard Operating Procedures (SOPs)

Protocol A: Two-Stage Biorelevant Dissolution Assay (Transfer Model)

Purpose: To evaluate the supersaturation and precipitation kinetics of weakly basic aminophenyl azetidinols mimicking gastrointestinal transit[2]. This protocol is self-validating; it includes solid-state characterization of the precipitate to confirm if the drug crashed out as a free base or a novel polymorph.

  • Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing sodium taurocholate and lecithin.

  • Gastric Phase (The Spring): Add 10 mg of the API (or formulated ASD) into 50 mL of SGF at 37°C. Stir at 100 RPM. Take 1 mL aliquots at 5, 15, and 30 minutes. Filter immediately through a 0.45 µm PTFE syringe filter and analyze via HPLC.

  • Intestinal Transfer (The Parachute): At t = 30 min, transfer the entire 50 mL SGF volume into 50 mL of double-concentrated FaSSIF (pre-warmed to 37°C) to simulate gastric emptying. The final pH should equilibrate to ~6.5.

  • Kinetic Monitoring: Sample at 35, 45, 60, 90, and 120 minutes. Filter and analyze via HPLC to generate a concentration-time curve.

  • Validation Step (Critical): If precipitation occurs, centrifuge the remaining media, wash the pellet with cold water, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality check: If the XRPD matches the free base, your formulation failed to prevent pH-dependent precipitation. If it matches the salt form, you have exceeded the thermodynamic solubility of the salt itself.

Protocol B: Multi-Well Plate Salt Screening

Purpose: To identify a water-soluble salt form that overcomes the high lattice energy of the free base[4].

  • Solvent Selection: Dissolve the aminophenyl azetidinol free base in a 75:25 (v/v) mixture of Methanol and Chloroform to achieve a concentration of 10 mg/mL. (The chloroform is necessary to disrupt the strong H-bonding of the azetidinol).

  • Counterion Addition: Dispense 1 mL of the API solution into a 96-well glass plate. Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, Methanesulfonic acid, Hippuric acid, Maleic acid).

  • Crystallization: Subject the plate to a controlled cooling ramp (0.5°C/min) from 50°C to 5°C. If no precipitation occurs, allow slow evaporation of the solvent over 48 hours.

  • Harvest & Validation: Isolate the crystals. Validate salt formation via

    
    H-NMR (look for chemical shifts in the protons adjacent to the azetidine nitrogen) and measure thermodynamic equilibrium solubility in pH 6.8 phosphate buffer.
    

📊 Data Hub: Formulation & Solubility Metrics

The following table summarizes the quantitative impact of various formulation and chemical strategies on a model aminophenyl azetidinol compound (Baseline Aqueous Solubility: <1 µg/mL).

Strategy / FormulationMechanism of ActionIntrinsic Sol. (pH 7.4)PO Bioavailability (F%)
Free Base (Unformulated) High lattice energy; unprotonated at pH 7.4< 1.0 µg/mL< 5%
Mesylate Salt Lowers lattice energy; increases dissolution rate350 µg/mL15% (Precipitates in gut)
ASD (25% API in HPMCAS) Polymer matrix sustains supersaturation120 µg/mL (Kinetic)55%
SMEDDS (Lipid Micelles) Bypasses dissolution; lipid transportN/A (Emulsified)78%
Phosphate Prodrug Disrupts H-bonding; enzymatic cleavage> 5,000 µg/mL85% (IV Equivalent)

🗺️ Diagnostic Workflow

Workflow N1 Aminophenyl Azetidinol Lead Candidate N2 Physicochemical Profiling (pKa, LogD, Kinetic Sol.) N1->N2 N3 Is Solubility pH-Dependent? N2->N3 N4 Multi-Well Salt Screen (Mesylate, HCl, Hippurate) N3->N4 Yes (Weak Base) N6 Chemical Modification (Prodrug, N-Methylation) N3->N6 No (High Lattice Energy) N5 Formulation Strategy (ASD, SMEDDS, Co-solvents) N4->N5 Suboptimal Bioavailability N7 In Vivo PK / Efficacy N4->N7 Optimal Profile N5->N7 N6->N2 Iterative Design

Fig 1: Decision tree for troubleshooting aminophenyl azetidinol solubility.

📚 References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications

  • Predicting Oral Absorption of Poorly Soluble Weakly Basic Drugs ResearchGate

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization PMC (PubMed Central)

  • US9011912B2 - Extended-release oral dosage forms for poorly soluble amine drugs Google Patents

Sources

Optimization

Preventing ring opening of 3-methyl-3-azetidinol during reaction

Introduction: The "Spring-Loaded" Challenge Status: Senior Application Scientist Note Subject: Handling High-Strain Heterocycles 3-Methyl-3-azetidinol is a deceivingly simple molecule. While it appears to be a standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spring-Loaded" Challenge

Status: Senior Application Scientist Note Subject: Handling High-Strain Heterocycles

3-Methyl-3-azetidinol is a deceivingly simple molecule. While it appears to be a standard amino alcohol, it possesses a "spring-loaded" ring strain energy of approximately ~26 kcal/mol . This makes it thermodynamically eager to relieve strain by snapping open into a linear chain.

The presence of the tertiary alcohol at the C3 position adds a second layer of instability: it is prone to ionization under acidic conditions, creating a tertiary carbocation that triggers rapid skeletal rearrangement or fragmentation.

This guide provides the protocols required to keep the ring intact during functionalization.

Module 1: The Mechanistic Threat (Why Ring Opening Happens)

To prevent ring opening, you must understand the two primary failure modes: Acid-Catalyzed Nucleophilic Attack and Carbocation-Driven Fragmentation .

The Danger Zone Mechanism

The following diagram illustrates the cascade of failure. If the nitrogen is protonated (or strongly electrophilic), the C2/C4 carbons become susceptible to nucleophilic attack (


). If the tertiary alcohol is activated, a carbocation forms (

), leading to ring destruction.

Azetidine_Instability Start 3-Methyl-3-Azetidinol Acid Acidic Conditions (H+) Start->Acid Exposure N_Prot N-Protonation (Ammonium Salt) Acid->N_Prot Kinetic Control O_Prot O-Protonation (Oxonium Ion) Acid->O_Prot Strong Acid/Heat Nu_Attack Nucleophilic Attack at C2/C4 N_Prot->Nu_Attack Weak Nu (Cl-, ROH) Cation Tertiary Carbocation (C3) O_Prot->Cation -H2O RingOpen_1 Ring Opening (Linear Amine) Nu_Attack->RingOpen_1 Irreversible Frag Fragmentation/Rearrangement (Grobb-type) Cation->Frag Strain Release

Caption: Figure 1. Dual failure modes of 3-methyl-3-azetidinol. Pathway A (Top) is driven by N-activation. Pathway B (Bottom) is driven by tertiary alcohol ionization.

Module 2: Troubleshooting Guides
Scenario A: "I'm losing product during N-protection (Boc/Cbz)."

Diagnosis: The reaction is likely too exothermic or the pH dropped too low, protonating the nitrogen and allowing the byproduct (e.g., HCl from Cbz-Cl) to open the ring.

  • The Fix: Use a Schotten-Baumann biphasic system.

  • Why: The aqueous base acts as a buffer, immediately neutralizing acid byproducts before they can protonate the azetidine nitrogen.

  • Critical Rule: Never add the protecting group reagent (Boc2O or Cbz-Cl) to the amine without the base already present.

Scenario B: "My reaction turned into a black tar with Thionyl Chloride (

)."

Diagnosis: You triggered a catastrophic fragmentation.

  • The Science:

    
     converts the tertiary alcohol into a chlorosulfite, a potent leaving group. Unlike primary alcohols, the tertiary center in a strained ring cannot wait for 
    
    
    
    substitution. It ionizes to a cation, and the ring explodes to relieve strain.
  • The Fix: STOP. Do not use thionyl chloride or phosphorus halides (

    
    ) on this substrate.
    
  • Alternative: If you must convert -OH to a leaving group, use Mesyl Chloride (MsCl) with excess triethylamine at -10°C, but be aware that even the mesylate is unstable.

Scenario C: "Deprotection is yielding linear impurities."

Diagnosis: Standard TFA/DCM deprotection is too harsh. The high concentration of trifluoroacetic acid promotes ring opening after the Boc group falls off.

  • The Fix: Switch to HCl in 1,4-Dioxane or TMS-I (Iodotrimethylsilane) .

  • Why: HCl/Dioxane allows for precipitation of the amine salt (removing it from solution), while TMS-I operates under neutral/anhydrous conditions.

Module 3: Validated Experimental Protocols
Protocol 1: Safe N-Boc Protection (Biphasic Method)

Target: N-Boc-3-methyl-3-azetidinol

ParameterSpecificationReason
Solvent System THF / 1M NaOH (1:1 ratio)Biphasic buffer prevents acidification.
Temperature 0°C to RTControls exotherm to prevent thermal ring opening.
Stoichiometry 1.1 eq

Slight excess ensures complete consumption.

Step-by-Step:

  • Dissolve 3-methyl-3-azetidinol HCl salt (1.0 eq) in 1M NaOH (2.5 eq) and cool to 0°C.

  • Dissolve

    
      (1.1 eq) in THF  (equal volume to aqueous layer).
    
  • Add the THF solution dropwise to the aqueous amine over 30 minutes. Do not rush.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with saturated

    
      (mild base) and Brine.[1]
    
  • Concentration: Dry over

    
     and concentrate at <40°C . High heat during rotovap can degrade the product.[2]
    
Protocol 2: O-Alkylation (Ether Synthesis)

Target: 3-methoxy-3-methyl-azetidine (N-Protected)

Warning: Do not use strong Lewis acids or acidic alkylating agents.

  • Protect First: Ensure Nitrogen is Boc- or Cbz-protected.

  • Deprotonation: Dissolve substrate in dry DMF or THF at 0°C.

  • Base: Add NaH (Sodium Hydride) (1.2 eq). Gas evolution will occur.

  • Wait: Stir for 15 mins to form the alkoxide. The negative charge on Oxygen actually stabilizes the ring by preventing carbocation formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Quench: Carefully quench with water at 0°C.

Module 4: Decision Matrix (Workflow)

Use this logic flow to plan your synthesis safely.

Workflow_Logic Start Start: 3-Methyl-3-Azetidinol Check_N Is Nitrogen Protected? Start->Check_N Prot_Step Protect N first! (Use Protocol 1) Check_N->Prot_Step No Goal What is the Goal? Check_N->Goal Yes Prot_Step->Goal Path_OH Modify Alcohol (-OH) Goal->Path_OH Path_N Deprotect Nitrogen Goal->Path_N Decision_OH Reagent Choice? Path_OH->Decision_OH Bad_Rgt SOCl2, PBr3, H2SO4 Decision_OH->Bad_Rgt Good_Rgt NaH/R-X, MsCl/Et3N, Ac2O/Py Decision_OH->Good_Rgt Stop STOP: Ring Explosion Bad_Rgt->Stop Proceed Proceed with Caution Good_Rgt->Proceed

Caption: Figure 2. Safety decision tree for functionalizing azetidinols.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use


 to make the 3-chloro derivative? 
A: No.  As detailed in Module 2, thionyl chloride will likely cause the ring to open or fragment due to the tertiary nature of the alcohol. If you need the chloride, the only viable route is usually to build the ring with the chloride already present (e.g., from methallyl chloride precursors) rather than substituting the alcohol later.

Q: Is the molecule stable in water? A: The HCl salt is relatively stable in water at neutral to slightly acidic pH for short periods. However, the free base is unstable in water over long periods or at high temperatures, as hydroxide can eventually act as a nucleophile, or the ring can hydrolyze. Store as the solid HCl salt at -20°C.

Q: Why did my yield drop when I scaled up the N-Boc protection? A: Scale-up generates significant heat. The formation of the carbamate is exothermic. On a larger scale, if you did not control the temperature (keeping it <10°C during addition), the heat likely triggered thermal ring opening. Use an ice bath and slow addition rates.

References
  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. (2025).[1][2][3] Retrieved from

  • Couty, F., & Evano, G.Synthesis and Reactivity of 3-Azetidinols. Organic Preparations and Procedures International. (2006). A foundational review on the handling of hydroxyazetidines.
  • Doda, K., et al. Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol.[4] Asian Journal of Chemistry. (2013).[5] Retrieved from

  • Richardson, P.Micro-Review: Azetidines in Drug Discovery. The high strain energy of azetidine (~26 kcal/mol) is discussed as both a liability and a virtue in medicinal chemistry.
  • Sigma-Aldrich. Application Note – N-Boc protection protocols. Retrieved from

Sources

Troubleshooting

Technical Support Hub: Optimizing Recrystallization of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Status: Online Role: Senior Application Scientist Ticket ID: OPT-AZET-003 Subject: Process Optimization & Troubleshooting for N-Aryl Azetidinol Purification[1][2] Executive Summary This guide addresses the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Ticket ID: OPT-AZET-003 Subject: Process Optimization & Troubleshooting for N-Aryl Azetidinol Purification[1][2]

Executive Summary

This guide addresses the purification of 1-(4-aminophenyl)-3-methyl-3-Azetidinol , a critical intermediate often utilized in the synthesis of quinolone antibiotics and CNS-targeting scaffolds.[1][2] The molecule presents a unique "push-pull" solubility challenge: the polar 3-hydroxyl group and the basic azetidine ring contrast with the lipophilic N-aryl moiety.[1] Furthermore, the para-aniline functionality introduces significant oxidative instability (discoloration).[2]

This support module replaces trial-and-error with a mechanistic approach to solubility mapping, impurity rejection, and polymorph control.[1][2]

Part 1: Diagnostic Workflow (Visual)

The following decision tree outlines the logical path for selecting the optimal crystallization strategy based on your current failure mode.

Recrystallization_Logic Start Start: Define Failure Mode Issue_Color Issue: Product is Colored (Pink/Brown) Start->Issue_Color Issue_Oil Issue: Oiling Out (Liquid-Liquid Phase Separation) Start->Issue_Oil Issue_Purity Issue: Low Purity (Inorganic Salts/Isomers) Start->Issue_Purity Action_Oxidation Action: Add Reducing Agent (Na2S2O4 or EDTA) + N2 Purge Issue_Color->Action_Oxidation Oxidative Instability Action_Solvent Action: Adjust Solvent System Switch to IPA/Heptane or MeOH/MTBE Issue_Oil->Action_Solvent Metastable Zone Width Action_pH Action: pH Swing Recrystallization Dissolve in Acid -> Filter -> Neutralize Issue_Purity->Action_pH Solubility Differential Optimization Optimization: Cooling Profile Linear cooling 0.2°C/min + Seeding Action_Oxidation->Optimization Action_Solvent->Optimization Action_pH->Optimization

Figure 1: Decision matrix for troubleshooting common isolation defects in aminophenyl-azetidinols.

Part 2: Technical Support & Troubleshooting (Q&A)

Ticket #1: "The product oils out as a sticky gum instead of crystallizing."

Diagnosis: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the attractive forces between solute molecules exceed the solute-solvent affinity before the crystalline lattice can form.[2] It is common in azetidinols due to their amphiphilic nature (polar OH/amine vs. non-polar aryl ring).[2]

Resolution Protocol:

  • Switch Solvent System: Avoid single solvents like Dichloromethane (DCM) or pure Ethyl Acetate.[2] The high solubility often leads to rapid supersaturation.

    • Recommended System:2-Propanol (IPA) / n-Heptane .[1][2]

    • Why: IPA hydrogen bonds with the hydroxyl group (stabilizing the solution), while Heptane acts as a gentle anti-solvent.[2]

  • Implement Seeding:

    • Add 0.5 - 1.0 wt% of pure seed crystals at the Cloud Point (just before oiling occurs).[1][2] This provides a template for growth, bypassing the high-energy nucleation step that leads to oiling.[2]

  • Temperature Control:

    • Do not crash cool. Use a controlled cooling ramp (e.g., 10°C/hour).[2]

Ticket #2: "My crystals turn pink or brown during filtration."

Diagnosis: The para-aminophenyl group is highly susceptible to air oxidation, forming quinoid-like impurities (highly colored conjugated systems).[1][2] Even trace amounts (<0.1%) can discolor the entire batch.[2]

Resolution Protocol:

  • Degassing: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.[2]

  • Add Scavengers:

    • Add Sodium Dithionite (Na₂S₂O₄) (0.5 wt% relative to solute) or Ascorbic Acid to the aqueous phase if performing a precipitation.[2]

    • For organic recrystallizations, use Activated Charcoal (e.g., Darco G-60).[2]

      • Step: Dissolve crude in hot solvent -> Add charcoal (5 wt%) -> Stir 30 mins -> Hot filter over Celite -> Crystallize.

  • Light Protection: Wrap the flask in aluminum foil; aniline derivatives are often photosensitive.

Ticket #3: "I cannot remove the inorganic salts (Pd, Fe, or Sn residues)."

Diagnosis: If the compound was synthesized via Pd-catalyzed coupling or Nitro-reduction (Fe/HCl), metal salts often chelate to the azetidine nitrogen or the hydroxyl group.[2]

Resolution Protocol: The "pH Swing" Method:

  • Acid Dissolution: Dissolve the crude solid in dilute HCl (1M). The amine forms a hydrochloride salt, becoming highly water-soluble.[2]

  • Filtration: Filter this aqueous solution through a 0.45µm membrane. Insoluble organic impurities and some metal colloids are removed.

  • Chelation (Optional): Add a metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict.[2]

  • Neutralization: Slowly add NaOH or NH₄OH to pH 9-10 while stirring. The free base will precipitate.

  • Polishing: Recrystallize the resulting solid from IPA/Heptane to remove entrapped salts.

Part 3: Master Experimental Protocol

Objective: Purification of 1-(4-aminophenyl)-3-methyl-3-Azetidinol (>98% purity, >85% yield).

Solvent Screening Data (Reference)
Solvent SystemSolubility (Hot)Solubility (Cold)Outcome
Ethanol High (>100 mg/mL)HighPoor Yield (Loss in ML)
Ethyl Acetate ModerateLowGood, but risk of oiling
IPA / Heptane (1:3) High Very Low Optimal Crystals
Water (pH 10) LowInsolubleFast Precipitation (Amorphous)
Step-by-Step Procedure (IPA/Heptane Route)
  • Dissolution:

    • Charge 10.0 g of crude 1-(4-aminophenyl)-3-methyl-3-Azetidinol into a flask.

    • Add 30 mL of 2-Propanol (IPA) .

    • Heat to 70°C (reflux) under Nitrogen atmosphere.[2]

    • Checkpoint: If solids remain, add IPA in 2 mL increments until dissolved.[2]

  • Clarification (Optional but Recommended):

    • Add 0.5 g Activated Carbon. Stir for 15 mins at 70°C.

    • Filter hot through a pre-warmed Celite pad to remove carbon and insoluble particulates.

  • Anti-Solvent Addition:

    • Maintain temperature at 60-65°C.[1]

    • Slowly add 30 mL of n-Heptane dropwise.

    • Note: Stop if persistent cloudiness appears.

  • Nucleation & Growth:

    • Cool slowly to 45°C .

    • Seed with 50 mg of pure crystal (if available).

    • Hold at 45°C for 30 minutes to allow crystal bed to establish.

    • Add remaining 60 mL of n-Heptane over 1 hour.

  • Isolation:

    • Cool to 0-5°C over 2 hours.

    • Filter under Nitrogen (to prevent oxidation of the wet cake).[2]

    • Wash cake with cold Heptane/IPA (9:1 mix).

    • Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Process Logic Visualization

The following diagram illustrates the critical pathway for the "pH Swing" purification method mentioned in Ticket #3, which is the most robust method for removing heavy metal impurities.

pH_Swing_Process Crude Crude Mixture (Contains Salts/Metals) Acidify Acidification (Add 1M HCl) Crude->Acidify Protonation Filter Filtration (Remove Insolubles) Acidify->Filter Solubilize Amine Base Neutralization (Add NaOH to pH 10) Filter->Base Clear Filtrate Crystallize Precipitation of Free Base Base->Crystallize Deprotonation Final Pure Product (>99% HPLC) Crystallize->Final Isolation

Figure 2: The "pH Swing" workflow for rejecting inorganic impurities and non-basic organic byproducts.[1][2]

References

  • PubChem. (2025).[2][3] 1-(4-aminophenyl)-3-piperidinol Properties (Analogue Reference). National Library of Medicine. Retrieved from [Link]

  • American Elements. (2024).[2] Azetidines: Properties and Applications.[4][5] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines.[4] Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link][1][2]

  • Asian Journal of Chemistry. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol.[1][6] Retrieved from [Link][1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Amine Coupling with Azetidinol Anilines

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is designed for medicinal chemists and drug development professionals facing challenges during the amide coupling of azetidinol aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is designed for medicinal chemists and drug development professionals facing challenges during the amide coupling of azetidinol aniline building blocks (e.g., 1-(4-aminophenyl)azetidin-3-ol or 3-(4-aminophenyl)azetidin-3-ol).

Coupling anilines to carboxylic acids is notoriously difficult due to the attenuated nucleophilicity of the aniline nitrogen. When an azetidinol moiety is introduced, the synthetic complexity multiplies due to competing reactive sites (hydroxyl and secondary amine groups) and the inherent ring strain of the 4-membered azetidine heterocycle [1, 4].

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction yields are extremely low, and I am recovering unreacted azetidinol aniline. Why is standard EDC/HOBt failing? A: Anilines are inherently weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic


-system (conjugate acid pKa ~4.6). Standard carbodiimides like EDC or DIC form an 

-acylisourea intermediate. Because the aniline attacks slowly, this intermediate often undergoes a detrimental [1,3]-sigmatropic rearrangement into an unreactive

-acylurea before coupling can occur. Solution: Switch to uronium-based coupling reagents like HATU or COMU . HATU generates a highly reactive HOAt active ester. The pyridine nitrogen of HOAt acts as a neighboring general base, hydrogen-bonding with the incoming aniline protons to stabilize the transition state and dramatically accelerate the reaction [3].

Q2: I am observing predominantly


-acylation on the azetidinol ring instead of the desired 

-acylation at the aniline. How do I control chemoselectivity?
A: You are facing a kinetic competition between a weak nucleophile (aniline

) and a harder, more sterically accessible nucleophile (azetidinol

). If you are using DMAP (4-dimethylaminopyridine) as an additive, stop immediately . DMAP is a powerful acyl transfer catalyst that forms an

-acylpyridinium intermediate, which disproportionately accelerates Steglich esterification (

-acylation) over amidation [2]. Solution: Rely strictly on HATU with a mild, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). If

-acylation persists due to the specific steric environment of your substrate, you must temporarily mask the hydroxyl group using a silyl ether (e.g., TBS or TIPS).

Q3: My LC-MS shows complete consumption of the starting material, but the mass corresponds to acylation at the azetidine nitrogen, not the aniline. What went wrong? A: This depends on the specific isomer of your azetidinol aniline. If you are using a scaffold like 3-(4-aminophenyl)azetidin-3-ol, the azetidine nitrogen is a secondary aliphatic amine. Secondary aliphatic amines are vastly more nucleophilic than primary anilines and will act as a kinetic trap, reacting instantly with the activated carboxylic acid. Solution: The azetidine nitrogen must be protected (e.g., with a Boc or Cbz group) prior to the amide coupling step. (Note: If you are using 1-(4-aminophenyl)azetidin-3-ol, the azetidine nitrogen is tertiary and cannot be acylated).

Q4: I observe multiple degradation peaks and suspect the azetidine ring is opening. How can I prevent this? A: Azetidines possess approximately 26 kcal/mol of ring strain [4]. While more stable than oxetanes or aziridines, they are susceptible to ring-opening under harsh conditions, particularly in the presence of strong Lewis acids or prolonged heating. Solution: Maintain reaction temperatures between 0 °C and 25 °C. Avoid prolonged exposure to strong acids during workup; quench with saturated aqueous


 instead.

Part 2: Data Presentation & Strategy Matrices

Table 1: Coupling Reagent Selection Matrix
Reagent ClassExamplesEfficacy for Anilines

-Acylation Risk
Recommendation
Carbodiimides EDC, DICLowModerateAvoid for weak nucleophiles.
Uronium Salts HATU, COMUHighLow (if no DMAP)Primary Choice. Fast kinetics favor

-acylation.
Acid Chlorides

, Ghosez
Very HighHighUse only if HATU fails; requires strict 1:1 stoichiometry.
Table 2: Protecting Group Strategies for Azetidinol Anilines
Functional GroupProtecting GroupDeprotection ConditionsStrategic Notes
Azetidine NH BocTFA or HCl in DioxaneEssential if the azetidine nitrogen is secondary.
Azetidinol OH TBS / TIPSTBAF or mild acidDeploy only if kinetic control (HATU/DIPEA) fails to prevent esterification.

Part 3: Experimental Protocols

Protocol 1: Optimized HATU-Mediated Amidation (Kinetic Control)

This protocol is designed to maximize aniline


-acylation while kinetically suppressing azetidinol 

-acylation. It operates as a self-validating system: if the active ester forms correctly, the solution will turn a distinct yellow color (indicating HOAt anion release).

Reagents:

  • Carboxylic Acid (1.05 equiv)

  • Azetidinol Aniline (1.00 equiv)

  • HATU (1.05 equiv)

  • DIPEA (2.50 equiv)

  • Anhydrous DMF or DMAc (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.05 equiv) and HATU (1.05 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.50 equiv) dropwise. Stir for 5–10 minutes at 0 °C. Validation Check: The solution should develop a pale yellow tint, confirming the formation of the HOAt active ester.

  • Coupling: Dissolve the azetidinol aniline (1.00 equiv) in a minimal volume of DMF and add it dropwise to the activated acid mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous

    
     (to remove acidic byproducts and HOAt), water, and brine. Dry over 
    
    
    
    and concentrate.

Part 4: Visualizations

Chemoselectivity SM Azetidinol Aniline + Carboxylic Acid N_Acyl N-Acylation (Desired Amide) SM->N_Acyl HATU / DIPEA (Optimal) O_Acyl O-Acylation (Undesired Ester) SM->O_Acyl DMAP / Excess Acid (Avoid) Azet_Acyl Azetidine N-Acylation (If Unprotected) SM->Azet_Acyl No N-Boc Protection (Kinetic Trap)

Caption: Chemoselectivity pathways in azetidinol aniline coupling reactions.

Workflow Start Start Amide Coupling CheckStruct Is Azetidine N Secondary or Tertiary? Start->CheckStruct ProtectN Protect N with Boc/Cbz CheckStruct->ProtectN Secondary ChooseReagent Use HATU/DIPEA (No DMAP) CheckStruct->ChooseReagent Tertiary ProtectN->ChooseReagent CheckYield Is Yield > 80%? ChooseReagent->CheckYield Success Proceed to Purification CheckYield->Success Yes CheckO Is O-Acylation present? CheckYield->CheckO No CheckO->ChooseReagent No (Optimize Base) ProtectO Protect OH (TBS/TIPS) or reduce equivalents CheckO->ProtectO Yes

Caption: Troubleshooting workflow for optimizing azetidinol aniline amide couplings.

References

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: PMC (National Institutes of Health) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

Troubleshooting

Handling moisture sensitivity of azetidinol intermediates

Technical Support Center: Handling & Stability of Azetidinol Intermediates Introduction: The Thermodynamics of Failure Azetidinols (specifically 3-hydroxyazetidines) represent a "perfect storm" of instability in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of Azetidinol Intermediates

Introduction: The Thermodynamics of Failure

Azetidinols (specifically 3-hydroxyazetidines) represent a "perfect storm" of instability in medicinal chemistry. You are fighting two opposing forces:

  • Ring Strain: The 4-membered nitrogen ring possesses ~26 kcal/mol of strain energy, making it a loaded spring ready to snap open upon protonation or nucleophilic attack [1].

  • Hydrophilicity: The hydroxyl group (-OH) and the amine nitrogen make these molecules highly hygroscopic. They actively pull moisture from the air, which is the exact reagent (water) needed to destroy the ring.

This guide is not a standard SOP; it is a survival manual for your intermediate. If your yield is low or your NMR is messy, you are likely triggering the Acid-Catalyzed Hydrolysis Cascade .

Module 1: The Failure Mechanism (Know Your Enemy)

Before troubleshooting, you must understand how the molecule dies. The primary failure mode is Ring-Opening Hydrolysis or Oligomerization .

The Hydrolysis Cascade

Water alone is rarely the issue; Acid + Water is the destroyer. Even weak acidity (like untreated silica gel or unbuffered aqueous layers) protonates the nitrogen. The protonated azetidinium ion is an electrophile that water attacks, snapping the C-N bond to form a linear amino-diol.

DOT Diagram: The Acid-Catalyzed Ring Opening Pathway

Azetidinol_Hydrolysis Azetidinol Azetidinol (Strained Ring) Activated Azetidinium Ion (Activated Electrophile) Azetidinol->Activated Protonation Protonation Trace Acid (H+) (Silica/CO2/Workup) Protonation->Activated RingOpen Ring Opening (Irreversible) Activated->RingOpen Nucleophilic Attack Water Moisture (H2O) (Nucleophile) Water->RingOpen DeadProduct Linear Amino-Diol (Polar Impurity) RingOpen->DeadProduct  Relaxation

Caption: Figure 1. The thermodynamic downhill path from strained azetidinol to linear amino-diol. Note that trace acid is the catalyst.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My product disappeared during the aqueous workup."

Diagnosis: The azetidinol is likely water-soluble or has hydrolyzed. Root Cause: 3-hydroxyazetidines are extremely polar. If the pH is neutral or slightly acidic, the nitrogen is protonated (salt form), making it 100% water-soluble.

Corrective Protocol:

  • The "Salting Out" Rule: Never use pure water. Saturate your aqueous layer with NaCl or

    
    .[1] This reduces the solubility of organic compounds in the water phase (Hofmann effect) [2].
    
  • pH Control: Ensure the aqueous layer is pH > 12 (using NaOH or KOH) before extraction.[1] You must force the azetidine into its free-base form to extract it into organic solvent.[1]

  • Solvent Switch: Ethyl Acetate is often too non-polar. Use CHCl3 : IPA (3:1) as your extraction solvent. It is aggressive enough to pull polar alcohols out of the water.

Scenario B: "The compound turned into an insoluble gum on the rotavap."

Diagnosis: Oligomerization / Polymerization.[2] Root Cause: Concentration increases the rate of bimolecular reactions. If the sample is neat (solvent-free) and warm, one azetidine molecule attacks another (nucleophilic ring opening polymerization), creating a "living polymer" chain [3].

Corrective Protocol:

  • Never Concentrate to Dryness: Always leave a small amount of solvent.

  • Cold Concentration: Set the rotavap bath to < 30°C.

  • The "Stabilizing Salt" Strategy: If your next step allows, convert the free base immediately into a stable salt (e.g., HCl or Oxalate) in solution, then precipitate the salt. The crystalline lattice prevents the molecules from attacking each other.

Scenario C: "My product decomposed on the silica column."

Diagnosis: Acidic degradation on stationary phase.[3] Root Cause: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This is sufficient to catalyze ring opening or irreversible adsorption of the amine.

Corrective Protocol:

  • Option 1 (Deactivation): Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (Et3N) . This neutralizes acidic sites.[1]

  • Option 2 (Substrate Switch): Use Basic Alumina (Aluminum Oxide) instead of silica. It is much gentler on basic amines.

  • Option 3 (No Column): If possible, purify via recrystallization or simply "dry filtration" through a pad of Celite to remove solids, then proceed.

Module 3: Critical Workflows

Workflow: The "Dry" Workup (Recommended)

Avoid water entirely if possible. This protocol minimizes hydrolysis risk.

DOT Diagram: Dry vs. Wet Workup Decision Tree

Workup_Strategy Start Reaction Complete Decision Is the byproduct water soluble? Start->Decision DryPath YES (e.g., Urea, Salts) Decision->DryPath Preferred WetPath NO (Need Extraction) Decision->WetPath Only if necessary Dilute Dilute with Et2O / MTBE DryPath->Dilute Filter Filter precipitate (Celite) Dilute->Filter Conc Concentrate (Cold) Filter->Conc Buffer Cool to 0°C + Buffer (pH > 11) WetPath->Buffer Extract Extract w/ CHCl3:IPA (3:1) Buffer->Extract Dry Dry over Na2SO4 + K2CO3 Extract->Dry Dry->Conc

Caption: Figure 2. Decision tree for isolating moisture-sensitive azetidines. The "Dry Path" is statistically safer for yield preservation.

Module 4: Data & Stability Reference

Table 1: Stability of Common N-Protecting Groups on Azetidin-3-ol Use this to select the right starting material.

N-Protecting GroupStability (Moisture/Acid)Handling PrecautionRemoval Risk
Benzhydryl (Bn) High Very hydrophobic; easy to handle. Best for storage.Requires Hydrogenation (Pd/C); usually safe.
Boc (tert-butyl) Medium Stable to base/water. Unstable to acid. Removal (TFA/HCl) generates acid; high risk of ring opening during deprotection.
Cbz (Benzyloxy) High Stable to weak acid/base.Hydrogenation or strong acid. Safer than Boc.
Tosyl (Ts) Very High "Rock solid" stability.Requires harsh conditions (Na/Naphthalene) to remove; rarely used for delicate APIs.
Free Amine (H) Critical (Low) Hygroscopic oil. Polymerizes neat.Do not store. Use immediately or convert to salt.

Module 5: Analytical "Ghost" Peaks

Issue: NMR shows broad peaks or "extra" protons that don't integrate correctly. Explanation:

  • Conformational Flipping: The azetidine ring puckers. At room temperature, this flipping can broaden peaks.

  • Water Adducts: The hydroxyl group and amine can hydrogen bond tightly with water, shifting the chemical shift of the -OH and -NH protons dramatically.

  • Solution: Run NMR in DMSO-d6 (breaks H-bonds) or add a drop of D2O to wash out exchangeable protons. If using CDCl3, filter the solvent through basic alumina first to remove acidity.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • BenchChem Technical Support. (2025).[1][2][3][4][5][6][7][8][9] Purification of Polar Azetidine Derivatives. Link

  • Goethals, E. J. (1977). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Pure and Applied Chemistry, 48, 335. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[10] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Padwa, A. (2001). Comprehensive Heterocyclic Chemistry III: Azetidines, Azetines and Azetes. Elsevier. Link

Sources

Optimization

SECTION 1: N-Functionalization (Overcoming the Steric Wall)

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic barriers associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic barriers associated with 3,3-disubstituted azetidines.

Due to the highly strained 4-membered ring (~26 kcal/mol of ring strain) and the neopentyl-like steric shielding created by the 3,3-disubstitution, functionalizing these scaffolds requires a departure from standard synthetic protocols. This guide provides field-proven, mechanistically grounded solutions to overcome these steric walls.

Q: Why do my standard amide couplings (EDCI/HOBt) fail or stall at low conversions when functionalizing the azetidine nitrogen? A: The failure of standard carbodiimide chemistry here is purely a matter of spatial trajectory. 3,3-Disubstituted azetidines present a severe steric environment where the bulky substituents at the C3 position project directly over the N1 lone pair. When using EDCI/HOBt, the resulting active ester intermediate is highly sterically demanding. The hindered azetidine nitrogen simply cannot achieve the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • The Solution: You must bypass this steric clash by utilizing highly reactive, less spatially demanding coupling reagents. Switching to uronium-based reagents like HATU or COMU generates a highly electrophilic At-ester that forces the reaction forward kinetically. Alternatively, converting the carboxylic acid to an acyl chloride and pairing it with a non-nucleophilic base (e.g., DIPEA) relies on a much smaller electrophile, allowing the hindered nitrogen to attack successfully.

Q: I am attempting a Buchwald-Hartwig cross-coupling to arylate the azetidine nitrogen, but I am observing mostly dehalogenation of my aryl halide and unreacted azetidine. How do I fix this? A: This is a classic symptom of stalled reductive elimination. In the catalytic cycle, the bulky 3,3-disubstituted azetidine successfully coordinates to the palladium center, but the resulting Pd-amido complex is too sterically congested to undergo efficient reductive elimination. Instead, the complex undergoes


-hydride elimination or protode-palladation, leading to the dehalogenated aryl byproduct.
  • The Solution: You must use a dialkylbiaryl phosphine ligand specifically designed to handle hindered secondary amines, such as RuPhos [1]. RuPhos is sterically demanding enough to favor the highly active monoligated palladium species (

    
    ) at all stages of the catalytic cycle. This dramatically accelerates both oxidative addition and reductive elimination, outcompeting the off-target dehalogenation pathway[2].
    

G Start Hindered Azetidine N-Functionalization Type Reaction Class? Start->Type Amide Amide Coupling Type->Amide BHA Buchwald-Hartwig Type->BHA AmideFail Avoid: EDCI/HOBt (Steric Clash) Amide->AmideFail BHALigand Ligand Selection (Prevent Dehalogenation) BHA->BHALigand AmideSucc Use: HATU/COMU or Acyl Chlorides AmideFail->AmideSucc Optimize RuPhos Use: RuPhos (Promotes Reductive Elim.) BHALigand->RuPhos Resolve

Logical decision tree for N-functionalization of sterically hindered azetidines.

SECTION 2: C3-Functionalization & Core Construction

Q: I need to synthesize a 3-aryl-3-sulfanyl azetidine, but direct


 displacement at the C3 position is completely unreactive. Why? 
A:  An 

reaction at the C3 position of a 4-membered ring is virtually impossible. The required trigonal bipyramidal transition state would force the internal ring angle to compress further, creating insurmountable ring strain and steric clash.
  • The Solution: You must switch from an

    
     to an 
    
    
    
    -like mechanism. By starting with an N-Cbz protected 3-arylazetidin-3-ol, you can use a mild Lewis acid catalyst like
    
    
    to generate a tertiary carbocation at C3. The N-Cbz group is critical here; it stabilizes the carbocation via inductive/field effects without participating in ring-opening, allowing thiols to attack the C3 position smoothly[3].

Q: How can I construct all-carbon quaternary centers at C3 without relying on harsh, low-yielding multi-step sequences? A: Traditional methods (like ring expansion of aziridines) often suffer from poor functional group tolerance and high step counts[4]. The modern, highly efficient alternative is the "Strain-Release" strategy using 1-azabicyclo[1.1.0]butane (ABB) reagents[5].

  • The Solution: By utilizing bench-stable benzoylated ABB, you can leverage a polar-radical relay strategy or a nickel-catalyzed Suzuki

    
     cross-coupling. The nucleophile attacks the bridgehead carbon, and the immense ring strain of the bicyclic system drives the cleavage of the central C-N bond, cleanly revealing a 3,3-disubstituted azetidine[6].
    

G ABB 1-Azabicyclo[1.1.0]butane (ABB) Precursor Act Activation (Ni-Catalysis / Lithiation) ABB->Act Nuc Nucleophilic Attack (Boronic Acids / Electrophiles) Act->Nuc Strain Strain Release (Central C-N Cleavage) Nuc->Strain Prod 3,3-Disubstituted Azetidine Core Strain->Prod

Strain-release workflow for synthesizing 3,3-disubstituted azetidines via ABB.

Quantitative Data: Reagent Optimization Summary

Use the following table to benchmark your reagent selection against industry standards for hindered azetidines.

Reaction TypeStandard Reagent (Avoid)Optimized Reagent (Use)Typical Yield RangeSteric Tolerance Mechanism
Amide Coupling EDCI / HOBtHATU or COMU75 - 95%Forms highly electrophilic At-ester, overcoming kinetic barriers.
C-N Cross-Coupling BINAP /

RuPhos /

80 - 99%Bulky biaryl ligand forces

state, accelerating reductive elimination.
C3-Alkylation Alkyl Halides (

)
ABB + Ni-Catalyst60 - 90%Bypasses

transition state via thermodynamic strain-release.
C3-Thiolation Direct Displacement

+ N-Cbz-Azetidinol
85 - 98%

-like pathway; N-Cbz stabilizes the highly strained carbocation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols feature built-in validation checkpoints.

Protocol A: Iron-Catalyzed Thiol Alkylation of N-Cbz Azetidinols[3]

Objective: Synthesis of 3-aryl-3-sulfanyl azetidines via an


-like carbocationic pathway.
  • Preparation: In an oven-dried vial, dissolve N-Cbz-3-arylazetidin-3-ol (0.50 mmol) and the desired thiol (1.00 mmol) in anhydrous toluene (1.0 mL).

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will quench the Lewis acid catalyst.

  • Catalyst Addition: Add

    
     (0.0375 mmol, 7.5 mol%).
    
    • Validation Check: Observe a transient color change (often yellow-to-orange/brown), confirming the formation of the Lewis acid-base complex with the azetidinol oxygen.

  • Reaction: Stir the mixture at 40 °C for 15 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar azetidinol starting material spot should disappear, replaced by a distinct, less polar, UV-active spot representing the 3,3-disubstituted product.

  • Quench & Isolate: Quench the reaction with saturated aqueous

    
     (10 mL).
    
    • Validation Check: Mild effervescence and the precipitation of brown iron salts confirm the successful neutralization and quenching of the catalyst. Extract with EtOAc and purify via column chromatography.

Protocol B: Strain-Release Spirocyclization via ABB[5]

Objective: Synthesis of 3,3-disubstituted azetidines via the cleavage of 1-azabicyclo[1.1.0]butane.

  • Activation: Generate the nucleophilic partner (e.g., a lithium enolate or boronic ester complex) in a Schlenk flask at -78 °C.

  • Coupling: Add the benzoylated ABB precursor via cannula to the nucleophile solution.

    • Validation Check: As the mixture warms to 0 °C over 2 hours, monitor the internal temperature. The release of ring strain (~65 kcal/mol for the bicyclic system) is exothermic. A controlled, mild exotherm indicates successful nucleophilic attack and central C-N bond cleavage.

  • Characterization: Quench and isolate the product.

    • Validation Check: In the

      
       NMR spectrum, verify the complete disappearance of the highly shielded bridgehead protons of the ABB precursor (~1.5-2.0 ppm) and the emergence of distinct AB splitting systems for the azetidine 
      
      
      
      protons (~3.5-4.5 ppm), confirming the formation of the monocyclic azetidine core.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications | 4

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | SciSpace | 3

  • 3-Iodoazetidine | Benchchem | 5

  • Azetidine synthesis | Organic Chemistry Portal | 6

  • Buchwald-Hartwig Amination | Chemistry LibreTexts | 1

  • Buchwald–Hartwig amination | Wikipedia | 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of 1-(4-aminophenyl)-3-methyl-3-Azetidinol , a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Delaflox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of 1-(4-aminophenyl)-3-methyl-3-Azetidinol , a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Delafloxacin analogs).[1][2]

Unlike standard spectral libraries, this guide focuses on the comparative performance of solvent systems —the primary variable determining the visibility of the compound's labile protons (-OH and -NH₂) and the resolution of the azetidine ring dynamics.[2]

A Comparative Guide to Solvent Selection & Resolution Optimization

Part 1: Structural Analysis & Spectral Expectations[1][3]

Before selecting an analytical protocol, one must deconstruct the molecule into its magnetically distinct environments.[2] This compound features a strained azetidine ring and two exchangeable proton groups, creating specific challenges for standard CDCl₃ analysis.[2]

Structural Breakdown[4]
  • Core Scaffold: 3,3-disubstituted azetidine ring (rigid, strained).[2][3]

  • Substituent A (N-linked): 4-aminophenyl group (electron-rich aromatic system).[1][2]

  • Substituent B (C3-linked): Methyl group (upfield anchor) and Hydroxyl group (labile).[2][3]

The "Product" vs. "Alternatives"

In this context, the "Product" is the DMSO-d₆ analytical protocol , which is compared against the standard "Alternative" (CDCl₃ ).[2][3]

FeatureTarget Molecule Challenge
Aromatic Ring AA'BB' SystemRequires sufficient field strength to resolve 2nd order coupling.
Azetidine Ring 4 Protons (CH₂)Can appear as a singlet or complex AB system depending on ring puckering and N-inversion rates.[2]
Labile Protons -OH and -NH₂Critical Failure Point: Often invisible or broad in CDCl₃ due to rapid exchange.[1][2]

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.[2] Below is the comparative performance data.

The Standard Alternative: Chloroform-d (CDCl₃)[2][3]
  • Performance: Sub-optimal .

  • Observation:

    • The -NH₂ protons typically appear as a broad, flattened hump around 3.0–4.0 ppm, often overlapping with the azetidine ring protons.[2]

    • The -OH proton is frequently invisible or extremely broad due to concentration-dependent exchange.[1][2]

    • Azetidine Protons: Often appear as a single sharp peak (~3.8 ppm) due to rapid ring inversion averaging the environments.[2][3]

  • Verdict: Useful only for checking the hydrocarbon skeleton; fails to quantify functional group integrity.[2]

The Recommended Protocol: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1][2]
  • Performance: Superior .

  • Mechanism: DMSO acts as a hydrogen-bond acceptor.[1][2] It "freezes" the exchange of the -OH and -NH₂ protons by forming strong H-bonds, slowing the exchange rate on the NMR timescale.[1][2]

  • Observation:

    • -NH₂: Appears as a distinct, integrate-able singlet (or broad singlet) around 4.5–5.0 ppm.[1][2]

    • -OH: Appears as a sharp singlet around 5.2–5.5 ppm.[1][2]

    • Aromatic Region: The AA'BB' system is clearly resolved into two "roofed" doublets.[2]

  • Verdict: The mandatory solvent for purity assay and full structural characterization.

The Compromise: Methanol-d₄ (MeOD)[2][3]
  • Performance: Functional but Limited .

  • Observation: All -OH and -NH₂ protons exchange with deuterium and disappear from the spectrum.[1][2]

  • Verdict: Excellent for simplifying the spectrum to see the azetidine ring splitting patterns without interference, but useless for confirming the presence of the amine or alcohol.[2]

Part 3: Data Presentation & Chemical Shift Table

The following table summarizes the expected chemical shifts based on the 3-methyl-3-hydroxyazetidine core and 4-aminophenyl substituent.

Table 1: Comparative Chemical Shift Data (δ ppm)

Proton EnvironmentMultiplicityDMSO-d₆ (Recommended) CDCl₃ (Alternative) Interpretation
-CH₃ (Methyl) Singlet (3H)1.35 - 1.45 1.50 - 1.60Deshielded by geminal -OH.[1][2]
Azetidine -CH₂- Doublet/Singlet (4H)3.60 - 3.80 3.70 - 3.90Ring strain shifts these downfield.[1][2] In DMSO, may split into AB system.[2]
-NH₂ (Amine) Broad Singlet (2H)4.60 - 4.80 3.0 - 4.0 (Broad/Lost)Key Differentiator. Sharp in DMSO.[2][3]
-OH (Hydroxyl) Singlet (1H)5.30 - 5.50 Variable/InvisibleH-bonding in DMSO stabilizes this signal.[1][2]
Ar-H (Ortho to NH₂) Doublet (2H)6.45 - 6.55 6.60 - 6.70Upfield due to resonance donation from NH₂.[1][2]
Ar-H (Ortho to Azetidine) Doublet (2H)6.80 - 6.90 6.90 - 7.00Typical aromatic range.[1][2]

Part 4: Experimental Protocols

Protocol A: High-Resolution Characterization (DMSO-d₆)

Objective: Full structural validation including labile protons.[1][2]

  • Sample Prep: Weigh 5–10 mg of 1-(4-aminophenyl)-3-methyl-3-Azetidinol into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use a fresh ampoule to avoid water peaks (~3.33 ppm) overlapping with the azetidine ring signals.[2][3]

  • Homogenization: Vortex for 30 seconds. Ensure no solid particles remain (suspensions cause line broadening).[2][3]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): Set to 5.0 seconds . (Essential for accurate integration of the slow-relaxing aromatic protons).[2]

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (25°C).[2][3]

Protocol B: Purity Assessment via qNMR

Objective: Quantify purity using the Methyl singlet.

  • Internal Standard: Add roughly 2 mg of Maleic Acid or Dimethyl Sulfone (traceable standard) to the NMR tube containing the sample.[2][3]

  • Solvent: DMSO-d₆ is preferred to ensure the standard dissolves completely.[1][2]

  • Acquisition: Increase d1 to 30 seconds (or 5x T1 of the longest relaxation time) to ensure 99.9% magnetization recovery.

  • Integration: Integrate the Methyl singlet (1.4 ppm) against the Standard's signal.

Part 5: Decision Logic & Visualization[1]

The following diagram illustrates the decision process for selecting the correct NMR method based on the analytical goal.

NMR_Strategy Start Start: 1-(4-aminophenyl)-3-methyl-3-Azetidinol Analysis Goal Define Analytical Goal Start->Goal Structure Full Structural Elucidation (Confirm -OH & -NH2) Goal->Structure Skeleton Backbone Verification Only (Ignore labile protons) Goal->Skeleton Purity Purity/Assay (qNMR) Goal->Purity DMSO Solvent: DMSO-d6 (Stabilizes Exchangeable H) Structure->DMSO Required MeOD Solvent: MeOD (Simplifies Multiplets) Skeleton->MeOD Preferred CDCl3 Solvent: CDCl3 (Standard, but risky for -OH) Skeleton->CDCl3 Alternative Purity->DMSO Solubility check Param_Std Params: d1 = 1s, ns = 16 DMSO->Param_Std Param_Quant Params: d1 = 30s, ns = 8 + Internal Standard DMSO->Param_Quant If qNMR MeOD->Param_Std Result_Full Result: Sharp -OH/-NH2 peaks Distinct Aromatic AA'BB' Param_Std->Result_Full From DMSO Result_Simple Result: Clean Ring Signals No -OH/-NH2 peaks Param_Std->Result_Simple From MeOD

Caption: Decision matrix for solvent selection based on analytical requirements (Structural Confirmation vs. Backbone Check).

References

  • BenchChem. "1-(4-Aminophenyl)-2-azetidinemethanol Properties & Spectral Data."[1][2] BenchChem Database.[2] Accessed Oct 2025.[2] Link[2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol."[1][2] PubChem. Accessed Oct 2025.[2] Link[2][3]

  • Hanselmann, R., et al. "Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin."[2][4] Organic Process Research & Development, 2009, 13(1), 54-59.[2][3][4] (Provides context on Delafloxacin intermediates and NMR characterization of similar azetidine scaffolds). Link[2][3]

  • Chemistry Steps. "NMR Chemical Shift Values Table - Protons on Heteroatoms." Chemistry Steps Educational Resources. Link

Sources

Comparative

HPLC Method Development for 1-(4-Aminophenyl)-3-methyl-3-azetidinol Purity: A Comparative Guide

Executive Summary Developing a robust purity method for highly polar, basic pharmaceutical intermediates requires moving beyond standard reversed-phase (RP) screening. 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity method for highly polar, basic pharmaceutical intermediates requires moving beyond standard reversed-phase (RP) screening. 1-(4-aminophenyl)-3-methyl-3-azetidinol (CAS: 344405-83-0) presents a classic chromatographic challenge: it contains a primary aniline amine, a tertiary azetidine amine, and a polar hydroxyl group. This guide objectively compares three distinct column chemistries and pH strategies to establish a self-validating, high-performance liquid chromatography (HPLC) method that eliminates peak tailing and maximizes resolution.

Analyte Profiling & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter method transfer failures stemming from a lack of mechanistic understanding of the analyte-stationary phase relationship.

1-(4-aminophenyl)-3-methyl-3-azetidinol possesses two basic nitrogen centers. At neutral or moderately acidic pH (pH 4–7), these nitrogens are protonated. Traditional silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. Above pH 4, these silanols deprotonate to form negatively charged Si-O⁻ sites .

When analyzing basic compounds on standard columns, the protonated analyte undergoes a dual-retention mechanism: primary hydrophobic retention with the C18 ligand, and secondary ion-exchange interactions with the ionized silanols . This secondary interaction is kinetically slow, causing different populations of the analyte to elute at slightly different rates, which manifests as severe peak tailing and compromised purity quantification.

Mechanism Analyte 1-(4-aminophenyl)-3-methyl-3-Azetidinol (Protonated Amines at pH 7) Hydrophobic Hydrophobic Interaction (C18 Ligand) Analyte->Hydrophobic Primary Retention Silanol Secondary Interaction (Ionized Silanol Si-O-) Analyte->Silanol Unwanted Ion-Exchange Ideal Symmetrical Peak (Asymmetry 1.0) Hydrophobic->Ideal Pure RP Mechanism Tailing Peak Tailing (Asymmetry > 1.5) Silanol->Tailing Causes

Fig 1. Analyte-stationary phase interactions causing peak tailing in basic compounds.

Strategic Comparison: Column Chemistry & pH Selection

To engineer a solution, we must either suppress the silanol ionization, shield the silanols, or neutralize the analyte. We compared three distinct methodological approaches:

  • Approach A: Standard Low pH (pH 2.5) on Traditional C18. Lowering the pH suppresses silanol ionization. However, the basic azetidinol analyte becomes fully protonated and highly polar, resulting in very poor hydrophobic retention (early elution near the void volume).

  • Approach B: Shielded Low pH (pH 2.5) on Polar-Embedded C18. Using a column with a polar-embedded group (e.g., amide or carbamate) creates a hydration layer that shields residual silanols. While peak symmetry improves, the analyte's high polarity at low pH still limits absolute retention and resolution from early-eluting polar impurities.

  • Approach C: Neutralized High pH (pH 10.0) on Hybrid Silica C18. By raising the mobile phase pH to 10.0, the basic nitrogens of the analyte are deprotonated (neutralized). This entirely eliminates ion-exchange interactions and dramatically increases the molecule's hydrophobicity . Because standard silica dissolves above pH 8, this approach requires a hybrid organic-inorganic silica particle (e.g., Waters XBridge BEH C18) designed for extreme pH stability .

Workflow Start Analyze Analyte Structure (pKa ~4-5, LogP) pH_Screen Mobile Phase pH Screening Start->pH_Screen Low_pH Low pH (pH 2-3) Analyte Protonated (+) pH_Screen->Low_pH High_pH High pH (pH 9-11) Analyte Neutralized (0) pH_Screen->High_pH Col_Low Polar-Embedded C18 (Shields Silanols) Low_pH->Col_Low Col_High Hybrid Silica C18 (pH 1-12 Stable) High_pH->Col_High Eval Evaluate Peak Symmetry (Asymmetry < 1.5) Col_Low->Eval Col_High->Eval Opt Optimized High-pH Method (Max Retention & Symmetry) Eval->Opt

Fig 2. HPLC method development workflow for basic azetidinol derivatives.

Comparative Performance Data

The following table summarizes the experimental data obtained during the optimization screening. The High-pH Hybrid Silica approach (Method C) demonstrates overwhelming superiority in both retention and peak shape.

Method ApproachColumn ChemistryMobile Phase pHRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (

)
A: Standard Low pH Traditional C18 (Fully Porous)2.5 (Phosphate)3.22.14,500
B: Shielded Low pH Polar-Embedded C182.5 (Phosphate)2.81.48,200
C: Neutralized High pH Hybrid Silica C18 (BEH)10.0 (Ammonium Bicarb)7.51.0514,500

Data Interpretation: Method C forces the analyte into its neutral state, increasing its affinity for the C18 stationary phase (retention time shifts from 3.2 to 7.5 min). The absence of silanol interactions yields a near-perfect Gaussian peak (


 = 1.05) and maximizes column efficiency.

Optimized Experimental Protocol: High-pH Hybrid Silica Method

To ensure this method is a self-validating system, the following step-by-step protocol includes built-in System Suitability Testing (SST) criteria.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent ethylene bridged hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (optimal for the aniline chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: Water / Acetonitrile (80:20, v/v).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
10.04060Linear Gradient
12.0595Linear Gradient
15.0595Column Wash
15.1955Return to Initial
20.0955Re-equilibration
Step-by-Step Execution & Self-Validation (SST)
  • Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane. Purge the HPLC system lines to ensure no residual acidic buffers remain, which could precipitate or alter the pH.

  • Equilibration: Pump the initial gradient composition (95% A / 5% B) through the column for at least 20 column volumes until the baseline is stable.

  • Standard Injection: Inject the 1-(4-aminophenyl)-3-methyl-3-azetidinol reference standard (prepared at 0.1 mg/mL) in 5 replicates.

  • System Suitability Criteria Verification:

    • Precision: The %RSD of the peak area for the 5 replicate injections must be ≤ 2.0% .

    • Peak Symmetry: The USP Tailing Factor (

      
      ) must be ≤ 1.5 .
      
    • Efficiency: Theoretical plates (

      
      ) must be ≥ 10,000 .
      
  • Sample Analysis: Once the system passes SST, proceed with the injection of the synthesized batches or stability samples.

References

  • Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them Source: PharmaGuru URL: [Link]

  • Title: Why Do Peaks Tail? Source: ResearchGate (LCGC North America) URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: Shop XBridge BEH C18 Columns | 186003027 Source: Waters Corporation URL: [Link]

Validation

Structural Elucidation of Azetidinol Derivatives: A Comparative Guide to LC-HRMS Platforms and Fragmentation Workflows

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing strained heterocyclic compounds. Azetidinols—four-membered nitrogen-containing rings beari...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing strained heterocyclic compounds. Azetidinols—four-membered nitrogen-containing rings bearing a hydroxyl group—are highly valued as bioisosteres in medicinal chemistry. However, their inherent ring strain (approximately 25 kcal/mol)[1] and high polarity make their structural elucidation via Liquid Chromatography-Mass Spectrometry (LC-MS) uniquely challenging.

This guide objectively compares the performance of the two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the characterization of azetidinol derivatives. Furthermore, it establishes a self-validating experimental protocol grounded in the mechanistic causality of azetidinol fragmentation.

Mechanistic Causality of Azetidinol Fragmentation

To optimize MS parameters, one must first understand why azetidinols fragment the way they do. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), azetidinols exhibit two competing primary fragmentation pathways:

  • Dehydration (Loss of 18 Da): The hydroxyl group on the azetidine ring is highly susceptible to gas-phase dehydration, yielding a stabilized azetinium ion[2]. For example, the azetidinol-containing drug ezetimibe shows a prominent transition from its pseudomolecular ion [M+H]+ at m/z 410 to a base peak at m/z 392 (-H2O)[2].

  • Ring Opening via C-N Cleavage: Driven by the release of significant ring strain[1], the C-N bond cleaves, followed by C-C cleavage, leading to the expulsion of acyclic fragments or specific side chains. In 3-phenoxyazetidine, this yields characteristic ring fragments at m/z 56[3].

G M Protonated Azetidinol [M+H]+ H2O Loss of H2O (-18 Da) Dehydration M->H2O Low Collision Energy Ring Ring Strain Release (~25 kcal/mol) M->Ring High Collision Energy Prod1 Azetinium Ion [M+H-H2O]+ H2O->Prod1 CN C-N Bond Cleavage Imine Formation Ring->CN CC C-C Bond Cleavage Alkene/Amine Loss CN->CC Prod2 Acyclic Fragment Ions CC->Prod2

Logical fragmentation pathways of azetidinol derivatives under CID/HCD conditions.

Product Comparison: Orbitrap vs. Q-TOF for Azetidinol Analysis

When selecting an HRMS platform for metabolite ID or impurity profiling of azetidinols, the choice typically narrows down to Orbitrap (Fourier Transform) and Q-TOF architectures. Both offer accurate mass capabilities, but their underlying physics dictate different experimental outcomes.

Orbitrap systems utilize an ion trap where ions oscillate around a central spindle; the image current is detected and converted via Fourier Transform into a mass spectrum[4]. This provides exceptional resolving power and very "clean" deconvoluted spectra, effectively separating isobaric background noise from the target azetidinol[4]. Furthermore, Orbitraps utilize an HCD cell, which is highly efficient at generating low-mass diagnostic fragments (like the m/z 56 azetidine core) without the low-mass cutoff limitations of traditional ion traps[5].

Conversely, Q-TOF instruments rely on measuring the flight time of ions through a flight tube. Their primary advantage is a blistering duty cycle, making them the superior choice when coupling with ultra-fast UHPLC gradients where peak widths are extremely narrow[4][6].

Table 1: Quantitative Comparison of Orbitrap vs. Q-TOF Performance

FeatureOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on Azetidinol Analysis
Mass Analyzer Fourier Transform (Ion Trap)Time-of-FlightOrbitrap provides cleaner MS2 spectra[4]; Q-TOF provides superior isotopic fidelity.
Resolving Power Up to 140,000 (at m/z 200)Up to 60,000 (at m/z 200)Orbitrap easily resolves isobaric interferences from complex biological matrices.
Duty Cycle ~12-20 HzUp to 50 HzQ-TOF is better suited for ultra-fast UHPLC peaks (<2 seconds wide)[6].
Fragmentation HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)HCD efficiently captures low-mass ring fragments (e.g., m/z 56)[3][5].
Self-Validating Experimental Protocol

A self-validating system requires internal checks. In this protocol, the inclusion of a known standard (e.g., ezetimibe) validates the collision energy calibration, ensuring that the critical -18 Da dehydration peak is observed before proceeding to unknown analysis.

Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI(+) Ionization LC->Ion MS1 HRMS Survey Scan (Orbitrap/Q-TOF) Ion->MS1 Frag HCD / CID Fragmentation MS1->Frag MS2 MS/MS Acquisition Structural Elucidation Frag->MS2

Step-by-step LC-MS/MS experimental workflow for azetidinol characterization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the azetidinol derivative in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The formic acid ensures efficient protonation [M+H]+ of the azetidine nitrogen.

  • UHPLC Separation:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: Azetidinols are highly polar; a low initial organic composition is critical for adequate retention on a reversed-phase column.

  • MS Source Optimization: Set the Electrospray Ionization (ESI) source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition (Data-Dependent):

    • Orbitrap: Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both the fragile dehydration event and the higher-energy ring-opening events[5].

    • Q-TOF: Set acquisition rate to 5 spectra/sec. Apply a collision energy ramp of 15-35 eV.

  • Data Validation: Confirm the presence of the [M+H-18]+ ion in the standard. If absent, lower the source declustering potential, as in-source fragmentation may be occurring prematurely.

Quantitative Fragmentation Data

To illustrate the platform-agnostic fragmentation behavior of azetidinols, Table 2 summarizes the high-resolution fragmentation data of two distinct derivatives.

Table 2: Typical Fragmentation Data for Azetidinol Derivatives

CompoundPrecursor Ion [M+H]+Key Fragment 1Key Fragment 2Key Fragment 3Mechanistic Causality
Ezetimibe m/z 410.17m/z 392.16 (-H2O)m/z 299.15 (-Fluoroaniline)m/z 271.12Dehydration of the hydroxyl group precedes C-N ring cleavage[2].
3-Phenoxyazetidine m/z 150.09m/z 95.05 (Phenol)m/z 77.04 (Phenyl)m/z 56.05 (Azetidine)Aryl-O cleavage dominates over ring opening due to phenoxy stability[3].
References
  • [5] Title: Proteomics on an Orbitrap Benchtop Mass Spectrometer Using All-ion Fragmentation | Source: PMC (nih.gov) | URL: 5

  • [2] Title: Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR | Source: Ovid | URL: 2

  • [6] Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source: Thermo Fisher Scientific | URL: 6

  • [4] Title: Q-TOF vs Q-orbitrap MS data | Source: Chemistry Stack Exchange | URL: 4

  • [1] Title: Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation | Source: PMC (nih.gov) | URL: 1

  • [3] Title: Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide | Source: Benchchem | URL: 3

Sources

Comparative

Technical Comparison: 3-Azetidinol vs. 1-(4-Aminophenyl)-3-methyl-3-Azetidinol

Executive Summary In modern medicinal chemistry, the azetidine ring has graduated from a mere "strained curiosity" to a privileged scaffold for bioisosteric replacement.[1] This guide compares two critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has graduated from a mere "strained curiosity" to a privileged scaffold for bioisosteric replacement.[1] This guide compares two critical building blocks: the parent scaffold 3-Azetidinol and its advanced, functionalized derivative 1-(4-aminophenyl)-3-methyl-3-azetidinol .

While 3-Azetidinol serves as a versatile, hydrophilic "blank slate" for reducing lipophilicity in early hit-to-lead campaigns, 1-(4-aminophenyl)-3-methyl-3-azetidinol represents a "stabilized linker" motif. The latter is engineered to overcome specific metabolic liabilities (oxidation of the 3-position) and provides a pre-installed, rigid vector for kinase and GPCR ligand design.

Part 1: Chemical Profile & Structural Analysis

The following table contrasts the fundamental physicochemical properties of the two compounds. Note the significant shift in lipophilicity and basicity introduced by the N-arylation and C3-methylation.

Feature3-Azetidinol (Parent)1-(4-aminophenyl)-3-methyl-3-azetidinol
CAS Number 45347-82-8344405-83-0
Molecular Weight 73.09 g/mol 178.23 g/mol
LogP (Calc) -1.5 (Highly Hydrophilic)~1.2 (Moderately Lipophilic)
Basicity (pKa) ~11.0 (Secondary Amine)~4.5 (Aniline), Azetidine N is non-basic*
H-Bond Donors 2 (NH, OH)2 (NH2, OH)
Topological Role Solubilizing Core / SpacerRigid Linear Linker / Hinge Binder
Metabolic Risk High (Oxidation to Azetidinone)Low (Blocked by 3-Methyl group)

*Note: In the derivative, the azetidine nitrogen lone pair is conjugated into the phenyl ring, significantly reducing its basicity compared to the parent secondary amine.

Structural Logic: The "Gem-Methyl" Effect

The critical distinction in the derivative is the 3-methyl group .

  • In 3-Azetidinol: The C3 position carries a secondary alcohol. This is a "metabolic soft spot," susceptible to rapid oxidation by dehydrogenases into the reactive 3-azetidinone (ketone).

  • In the Derivative: The 3-methyl group creates a quaternary center. This blocks oxidation to the ketone, significantly extending metabolic half-life (

    
    ). Furthermore, the methyl group introduces the "Thorpe-Ingold effect," restricting conformational flexibility and potentially locking the hydroxyl group into a preferred binding orientation.
    

Part 2: Synthesis & Accessibility[2][3][4]

Visualization: Synthesis Pathways

The following diagram illustrates the divergent synthetic accessibility. 3-Azetidinol is the precursor, while the derivative requires a robust N-arylation strategy.

SynthesisPathways cluster_0 Critical Decision Point Epichlorohydrin Epichlorohydrin Azetidinol 3-Azetidinol (Parent Scaffold) Epichlorohydrin->Azetidinol Cyclization (Benzhydrylamine route) MeAzetidinol 3-Methyl-3-azetidinol Intermediate Nitro-Intermediate MeAzetidinol->Intermediate SNAr (K2CO3, DMSO) FNitro 4-Fluoronitrobenzene FNitro->Intermediate Target 1-(4-aminophenyl)- 3-methyl-3-azetidinol Intermediate->Target Reduction (H2/Pd-C or Fe/NH4Cl)

Caption: Synthesis of the derivative typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction, bypassing the difficult Pd-catalyzed coupling of the free amine.

Experimental Protocols
Protocol A: Handling 3-Azetidinol (The Hygroscopic Challenge)

Context: 3-Azetidinol is often supplied as a hydrochloride salt to improve stability. The free base is a low-melting, hygroscopic solid that is difficult to handle.

  • Free-Basing: Dissolve 3-azetidinol HCl (1.0 eq) in minimal methanol. Add immobilized carbonate resin (e.g., MP-Carbonate) (3.0 eq). Shake for 1 hour.

  • Filtration: Filter off the resin.

  • Usage: Use the methanolic solution immediately for the next step. Do not concentrate to dryness, as the free base can polymerize or degrade upon heating.

Protocol B: Synthesis of 1-(4-aminophenyl)-3-methyl-3-azetidinol

Context: This protocol uses an SNAr approach, which is superior to Buchwald coupling for electron-deficient aryl halides like 4-fluoronitrobenzene.

Step 1: N-Arylation

  • Reagents: Charge a reaction vessel with 3-methyl-3-azetidinol HCl (1.0 eq), 4-fluoronitrobenzene (1.1 eq), and K2CO3 (2.5 eq).

  • Solvent: Add anhydrous DMSO (5 vol).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS for consumption of the azetidine.

  • Workup: Dilute with water (precipitation usually occurs). Filter the yellow solid (Nitro-intermediate). Wash with water and hexanes.

Step 2: Nitro Reduction

  • Reagents: Suspend the Nitro-intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux (80°C) for 2 hours. The yellow color should fade to off-white/colorless.

  • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Recrystallize from Ethanol/EtOAc to yield 1-(4-aminophenyl)-3-methyl-3-azetidinol as an off-white solid.

Part 3: Functional Performance & Applications

Decision Logic: When to Use Which?

The choice between these two scaffolds depends on the stage of drug discovery and the specific structural requirements of the target pocket.

DecisionLogic Start Select Azetidine Scaffold Q1 Is the goal Solubility or Linker Geometry? Start->Q1 Solubility Goal: Solubility / pKa Q1->Solubility Geometry Goal: Rigid Linker / Specific Interaction Q1->Geometry UseParent Use 3-Azetidinol (Low LogP, High pKa) Solubility->UseParent Q2 Is Metabolic Stability a concern? Geometry->Q2 Q2->UseParent No (Acceptable Risk) UseDeriv Use 1-(4-aminophenyl)- 3-methyl-3-azetidinol Q2->UseDeriv Yes (Block C3-Oxidation)

Caption: Decision tree for selecting between the parent scaffold and the methylated derivative based on ADME/Tox requirements.

Key Application Areas
  • Kinase Inhibitors (Solvent Front):

    • The 1-(4-aminophenyl)- moiety serves as a classic "hinge binder" or solvent-front extender. The aniline amine is readily converted into ureas or amides (e.g., reacting with CDIs or acid chlorides) to engage conserved Glu/Asp residues.

    • The 3-methyl-3-hydroxy motif points the hydroxyl group into a specific vector, often used to pick up a water-mediated H-bond or interact with the ribose-binding pocket.

  • GPCR Agonists:

    • 3-Azetidinol is often used to replace pyrrolidine to lower lipophilicity (lowering CNS penetration or reducing hERG liability).

    • The derivative is used when a linear, rigid connector is needed between an aromatic core (the phenyl ring) and a polar headgroup (the hydroxyl).

  • Metabolic Stability Engineering:

    • Replacing a standard piperazine or piperidine linker with 3-azetidinol drops LogP significantly (often by >1 unit).

    • However, if the secondary alcohol is rapidly glucuronidated or oxidized, switching to the 3-methyl-3-azetidinol core (present in the derivative) is a standard "med-chem fix" to block these pathways while retaining polarity.

References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

Sources

Validation

Comparative Analysis Guide: Reference Standards for 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Executive Summary & Mechanistic Context 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS 344405-83-0; Molecular Formula: C10H14N2O) is a highly specialized structural motif utilized extensively as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS 344405-83-0; Molecular Formula: C10H14N2O) is a highly specialized structural motif utilized extensively as a critical intermediate in the synthesis of advanced heterocyclic kinase inhibitors. Specifically, it is a key building block for therapeutics targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in autoimmune diseases, neurodegeneration, and oncology[1].

The molecule features a unique dual-nitrogen system: a primary aniline amine and a tertiary nitrogen locked within a strained, four-membered azetidine ring. The azetidinol moiety provides critical structural rigidity and hydrogen-bonding capabilities necessary for optimal binding within the ATP-binding pocket of kinases. However, this same structure presents distinct analytical challenges. The primary aniline is highly susceptible to oxidative degradation, while the basicity of the azetidine nitrogen frequently leads to severe chromatographic peak tailing if analytical conditions are not rigorously optimized.

For researchers and drug development professionals, selecting the appropriate grade of reference standard and employing a robust, self-validating analytical protocol is paramount to ensuring the integrity of API intermediate monitoring and impurity profiling.

Comparative Evaluation of Reference Standard Tiers

Not all reference standards are created equal. The selection of a standard must be dictated by the phase of drug development and the specific analytical requirement. Below is an objective comparison of the three primary tiers of reference standards available for 1-(4-aminophenyl)-3-methyl-3-Azetidinol.

Table 1: Performance and Specification Comparison of Reference Standard Grades

Standard TierTypical PurityCertification & Validation LevelBest Use CaseCost & Lead TimeExample Sourcing
Tier 1: Certified Reference Material (CRM) >99.5%ISO 17034, qNMR, full mass balance (Karl Fischer, ROI, residual solvents).Final API release testing, regulatory submissions (IND/NDA), quantitative impurity profiling.High / 4–8 weeksCustom Synthesis & Certification
Tier 2: Commercial Analytical Standard 95% – 98%Certificate of Analysis (CoA) with baseline HPLC-UV and 1H-NMR data.Routine R&D, synthetic route optimization, intermediate batch monitoring.Medium / 1–2 weeksBidepharm[2], BLD Pharmatech
Tier 3: In-House Working Standard >95%Orthogonal internal validation against a Tier 1 or Tier 2 primary standard.Daily process development, high-throughput screening.Low / ImmediateInternal R&D Synthesis

Causality Insight: For early-stage synthesis of SYK inhibitors, Tier 2 standards (typically ~95% purity) are highly cost-effective and sufficient for tracking reaction completion[2]. However, because the aniline moiety can oxidize to form structurally similar azo-dimers or quinonoid degradants, relying on a Tier 2 standard for final API impurity profiling introduces a high risk of co-elution artifacts. In late-stage development, transitioning to a Tier 1 CRM is non-negotiable to establish a definitive mass balance.

Analytical Methodology: A Self-Validating Protocol

Analyzing 1-(4-aminophenyl)-3-methyl-3-Azetidinol requires overcoming the electrostatic interactions between the molecule's basic nitrogens and the residual silanols on standard silica-based stationary phases.

Mechanistic Protocol Design
  • Column Selection: Standard C18 columns will yield broad, asymmetric peaks due to secondary ion-exchange interactions with the azetidine nitrogen. We mandate the use of highly end-capped, low-silanol columns (e.g., YMC TriArt C18 or Newcrom R1)[1][3].

  • Mobile Phase pH: The mobile phase must be acidic (pH ~2.5) to fully protonate both amine groups, ensuring they remain in a single ionization state for sharp peak shapes, while simultaneously acting as an ideal proton source for positive-mode Electrospray Ionization (ESI+)[3].

  • Oxidation Mitigation: Sample preparation must be conducted in amber vials to prevent photo-catalyzed oxidation of the primary aniline.

Step-by-Step HPLC-UV/MS Workflow

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the reference standard.

  • Dissolve in 1.0 mL of diluent (50:50 Acetonitrile:Water containing 0.1% Formic Acid).

  • Vortex for 30 seconds and sonicate for 1 minute. Transfer immediately to an amber autosampler vial. Do not store prepared solutions for more than 24 hours.

Step 2: Chromatographic Execution

  • Column: YMC TriArt C18 (2.0 x 50 mm, 1.9 µm)[1].

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer for the rigid azetidine ring).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Detection Parameters

  • UV Detection: Extract chromatograms at 220 nm (universal peptide/amide backbone absorption) and 254 nm (optimal for the conjugated aniline chromophore)[1].

  • MS Detection: ESI Positive mode. Scan range m/z 100 to 800. The target mass [M+H]+ is m/z 179.1.

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism Before sample analysis, inject the standard preparation five consecutive times. The system is only validated for use if it meets the following causality-driven criteria:

  • %RSD of Peak Area ≤ 2.0%: Ensures autosampler precision and confirms the aniline is not degrading sequentially in the vial.

  • Tailing Factor (Tf) ≤ 1.5: Confirms that the acidic modifier is effectively masking silanol interactions. A Tf > 1.5 indicates column degradation or insufficient mobile phase buffering.

  • Signal-to-Noise (S/N) ≥ 100: Ensures adequate sensitivity for detecting trace impurities.

Workflow Visualization

Below is the logical architecture of the analytical validation process, demonstrating the integration of sample handling, multi-detector chromatography, and self-validating data review.

Workflow N1 Reference Standard (CAS 344405-83-0) N2 Sample Prep (Amber Vials, 0.1% FA) N1->N2 N3 RP-HPLC Separation (End-capped C18) N2->N3 N4 UV Detection (220/254 nm) N3->N4 N5 ESI-MS Detection (Positive Mode) N3->N5 N6 Data Validation (SST & Purity) N4->N6 N5->N6

Fig 1. Self-validating analytical workflow for 1-(4-aminophenyl)-3-methyl-3-Azetidinol standards.

References

  • EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents Source: Google Patents URL
  • CAS:344405-83-0, 1-(4-Aminophenyl)
  • BLD Pharmatech Co., Limited (Page 59) @ ChemBuyersGuide.com, Inc.
  • 1-(4-Aminophenyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1)

Sources

Comparative

A Comparative Guide to Impurity Profiling of 1-(4-aminophenyl)-3-methyl-3-Azetidinol: Methodologies and Strategic Insights

Abstract This guide provides a comprehensive technical comparison of analytical methodologies for the impurity profiling of 1-(4-aminophenyl)-3-methyl-3-azetidinol, a key intermediate in pharmaceutical synthesis. We delv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison of analytical methodologies for the impurity profiling of 1-(4-aminophenyl)-3-methyl-3-azetidinol, a key intermediate in pharmaceutical synthesis. We delve into the strategic application of the industry-standard Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS), and compare its performance against powerful orthogonal techniques: Supercritical Fluid Chromatography (SFC) for high-throughput analysis and Quantitative Nuclear Magnetic Resonance (qNMR) for standard-free quantification. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven recommendations to ensure robust quality control and regulatory compliance in accordance with ICH guidelines.

The Imperative for Rigorous Impurity Profiling

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 1-(4-aminophenyl)-3-methyl-3-azetidinol is a critical building block whose impurity profile can directly impact the safety and efficacy of the final drug product. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical strategy non-negotiable.[1][3] An uncharacterized impurity could be a process-related byproduct, a degradation product, or a residual starting material, each carrying potential toxicological risks.[4] Therefore, a multi-faceted approach to impurity profiling is essential not only for regulatory submission but as a cornerstone of quality-by-design (QbD) principles.

Deconstructing the Impurity Landscape

To develop a selective analytical method, we must first anticipate the potential impurities. These can be logically deduced from the synthetic pathway of 1-(4-aminophenyl)-3-methyl-3-azetidinol. A common synthetic route involves the nucleophilic aromatic substitution of a protected 3-methyl-3-azetidinol onto a nitroaromatic ring, followed by the reduction of the nitro group.

Figure 1: Plausible synthetic route and origins of potential impurities.

Based on this pathway, we can classify the most probable impurities, which a successful analytical method must be able to separate and quantify.

Table 1: Potential Impurities in Commercial 1-(4-aminophenyl)-3-methyl-3-azetidinol

Impurity Class Potential Compound Name Origin Analytical Challenge
Starting Materials 1-Fluoro-4-nitrobenzene Incomplete reaction Different polarity and chromophore from API.
3-Methyl-3-azetidinol Incomplete reaction Highly polar, poor retention on RP columns, lacks UV chromophore.
Intermediates 1-(4-Nitrophenyl)-3-methyl-3-azetidinol Incomplete reduction Structurally similar to API, requires good chromatographic resolution.
By-products Dimerized species Side reactions during SNAr or reduction Higher molecular weight, may elute late.

| Degradation Products | Oxidized aniline species (nitroso, azoxy) | Air/light exposure during storage | Often highly colored, may be reactive. Present at trace levels. |

Primary Analytical Strategy: RP-HPLC with UV and MS Detection

The workhorse for impurity profiling in the pharmaceutical industry is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), primarily due to its robustness, versatility, and seamless compatibility with both UV and Mass Spectrometric (MS) detectors.[5]

Expertise & Rationale: We select an RP-HPLC method because the target molecule and its most likely impurities (with the exception of 3-methyl-3-azetidinol) possess sufficient hydrophobicity and aromaticity to be well-retained and resolved on a C18 stationary phase. The use of a gradient elution is critical to ensure that both early-eluting polar compounds and late-eluting non-polar impurities are resolved within a reasonable runtime. The addition of an acid modifier like formic acid to the mobile phase serves a dual purpose: it protonates the basic aniline and azetidine nitrogens, leading to sharp, symmetrical peak shapes, and it facilitates positive-ion mode ionization for mass spectrometry.[6] LC-MS is the definitive tool for identifying unknown impurities by providing high-resolution mass data for formula generation and fragmentation patterns for structural elucidation.[7][8][9]

Figure 2: Standard workflow for HPLC-UV/MS impurity profiling.

Detailed Experimental Protocol: RP-HPLC-UV/MS
  • Instrumentation: UHPLC system with a Photodiode Array (PDA) detector coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 98 2
    10.0 0.4 5 95
    12.0 0.4 5 95
    12.1 0.4 98 2

    | 15.0 | 0.4 | 98 | 2 |

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 254 nm.

  • MS Parameters (ESI+):

    • Scan Range: 50-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 120 °C.

    • Data-Dependent MS/MS: Triggered for ions exceeding a threshold of 1000 counts.

Trustworthiness: The Role of System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to validate the chromatographic system's performance for that specific run. This is a non-negotiable part of any cGMP-compliant method.

  • Procedure: A standard solution containing the main compound and a known, closely eluting impurity is injected (typically 5-6 replicate injections).

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be ≤ 2.0 for the main peak.

    • Resolution (Rs): Must be ≥ 2.0 between the main peak and the critical impurity.

    • Reproducibility (%RSD): The relative standard deviation for peak area and retention time must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 10,000 for the main peak.

Passing these criteria provides documented evidence that the system is fit for its intended purpose on the day of analysis.

Orthogonal and Confirmatory Techniques: A Comparative Analysis

Relying on a single analytical method can be risky, as co-elutions or detection issues can mask impurities. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture of a sample's purity.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has re-emerged as a powerful "green" chromatography technique.[10][11] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[12]

Expertise & Rationale: SFC is an excellent orthogonal technique to RP-HPLC because its separation mechanism is based on normal-phase principles. This provides a completely different selectivity, making it highly effective for separating closely related isomers or compounds that are difficult to resolve by RP-HPLC.[13] Its speed makes it ideal for high-throughput screening during process development. The coupling of SFC to MS is also well-established, providing the same identification power as LC-MS.[14]

Detailed Experimental Protocol: SFC-UV/MS
  • Instrumentation: Analytical SFC system with PDA and MS detectors.

  • Column: Viridis BEH 2-EP, 1.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide.

  • Gradient Program: 5% to 40% B over 4 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure Regulator: 150 bar.

  • Column Temperature: 45 °C.

  • Detection: PDA 254 nm; MS (ESI+).

Quantitative NMR (qNMR): The Power of Absolute Quantification

Chromatographic methods typically rely on calculating purity by area percent, which assumes that all impurities have the same response factor as the main compound—a frequent source of error. Accurate quantification requires reference standards for each impurity, which are often unavailable. Quantitative NMR (qNMR) overcomes this fundamental limitation.[15][16]

Expertise & Rationale: qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[17][18] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, one can directly and accurately calculate the purity of the target analyte without needing reference standards for the impurities themselves.[19] This makes qNMR an invaluable tool for characterizing new impurity standards or for obtaining a true purity value for a batch.

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

  • Sample Preparation: Accurately weigh ~20 mg of the 1-(4-aminophenyl)-3-methyl-3-azetidinol sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Key Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals being quantified (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-64 (to achieve a high signal-to-noise ratio).

  • Data Processing:

    • Apply phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., aromatic protons).

    • Integrate a well-resolved signal for the internal standard (e.g., olefinic protons of maleic acid).

    • Calculate purity using the standard qNMR equation.[17]

Trustworthiness Validation: Forced Degradation Studies

To ensure a primary method is "stability-indicating," forced degradation studies are performed. The goal is to intentionally stress the sample to produce degradation products and prove that the analytical method can separate these new degradant peaks from the main peak and from other known impurities.

cluster_stress Stress Conditions (ICH Q1A) cluster_eval Evaluation start API Sample (1-(4-aminophenyl)-3-methyl-3-azetidinol) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to ox Oxidation (e.g., 3% H2O2, RT) start->ox Expose to therm Thermal (e.g., 80°C, Solid) start->therm Expose to photo Photolytic (e.g., ICH compliant light chamber) start->photo Expose to analysis Analyze All Stressed Samples by Primary HPLC-UV/MS Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval1 Peak Purity Check (PDA Detector) analysis->eval1 eval2 Mass Balance (% Assay + % Impurities ≈ 100%) analysis->eval2 eval3 Resolution Check (Rs > 2 for all degradants) analysis->eval3 result Method is Validated as 'Stability-Indicating' eval1->result eval2->result eval3->result

Figure 3: Logical workflow for a forced degradation study.

Summary of Method Performance & Strategic Recommendations

The choice of analytical technology depends on the specific goal, whether it is routine quality control, rapid process development feedback, or primary characterization.

Table 2: Comparative Summary of Analytical Techniques

Parameter RP-HPLC-UV/MS SFC-UV/MS qNMR
Principle Partition chromatography based on polarity. Normal-phase chromatography with supercritical CO2. Nuclear magnetic resonance spectroscopy.
Primary Use Case Robust, universal QC and impurity identification.[20][21] High-throughput screening, chiral separations, orthogonal confirmation.[14] Absolute purity assignment, reference standard characterization.[15][18]
Speed Moderate (15-20 min/run). Very Fast (3-5 min/run). Slow (requires long relaxation delays).
Solvent Usage High (Acetonitrile, Water). Low (Mainly CO2, small % co-solvent). Very Low (Deuterated solvents).
Quantification Relative (Area %), requires standards for accuracy. Relative (Area %), requires standards for accuracy. Absolute, standard-free quantification of analyte.
Key Advantage Industry standard, highly versatile and well-understood. Different selectivity, speed, environmentally friendly. Unrivaled accuracy for purity; no need for impurity standards.

| Key Limitation | High solvent cost/disposal; potential for co-elution. | Not suitable for highly polar, non-retained compounds. | Lower sensitivity, requires expensive equipment, not a separation technique. |

Strategic Recommendations

As a Senior Application Scientist, my recommendation is to employ a tiered, lifecycle-appropriate strategy for impurity profiling of 1-(4-aminophenyl)-3-methyl-3-azetidinol:

  • Development Phase: Utilize SFC-MS for rapid, high-throughput screening of reaction conditions to minimize impurity formation. Its orthogonal selectivity is invaluable for process understanding.

  • Method Validation & Reference Standard Characterization: Employ RP-HPLC-UV/MS as the primary, validated release method, supported by forced degradation studies to prove it is stability-indicating. Use qNMR to assign an accurate, absolute purity value to your primary reference standard and to any isolated/synthesized impurities. This provides the ground truth for all subsequent chromatographic quantifications.

  • Routine Quality Control (QC): The validated RP-HPLC-UV method is the most suitable and cost-effective tool for routine batch release testing in a manufacturing environment.

By integrating these complementary techniques, drug development professionals can build a comprehensive and scientifically sound impurity control strategy that ensures product quality and satisfies global regulatory expectations.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • News-Medical.Net. (2023). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • SGS. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Wiley Online Library. (2025). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • LCGC International. (2022). The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. [Link]

  • Wiley. (2014). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. [Link]

  • Research and Reviews. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • European Pharmaceutical Review. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

Sources

Validation

Validating the Chiral Purity of Substituted Azetidines: A Comparative Guide to SFC, HPLC, and NMR Methodologies

The integration of four-membered nitrogen heterocycles—specifically substituted azetidines—into modern pharmacophores has revolutionized medicinal chemistry. Acting as rigidified bioisosteres for morpholines and piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of four-membered nitrogen heterocycles—specifically substituted azetidines—into modern pharmacophores has revolutionized medicinal chemistry. Acting as rigidified bioisosteres for morpholines and piperidines, azetidines improve metabolic stability and membrane permeability. However, the synthesis of C2- and C3-substituted azetidines often yields enantiomeric or diastereomeric mixtures that require rigorous chiral purity validation[1]. Because biological targets are inherently chiral, even minor enantiomeric impurities can lead to off-target toxicity or diminished therapeutic efficacy.

As a Senior Application Scientist, I have evaluated countless analytical workflows for nitrogenous heterocycles. Azetidines present a unique analytical challenge: their high ring strain and secondary/tertiary amine basicity lead to severe secondary interactions with analytical column matrices.

This guide objectively compares the three premier techniques for determining the enantiomeric excess (


) of substituted azetidines: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Strategic Method Selection

Selecting the appropriate analytical method requires balancing the physical properties of the azetidine, the availability of reference standards, and the need for absolute stereochemical assignment.

MethodSelection Start Azetidine Chiral Purity Validation Required Standards Are pure enantiomer standards available? Start->Standards Absolute Is absolute configuration assignment needed? Standards->Absolute No HighThroughput Need high-throughput or prep-scale? Standards->HighThroughput Yes NMR NMR Spectroscopy (Mosher's Derivatization) Absolute->NMR Yes Absolute->HighThroughput No SFC Chiral SFC (CO2 + Basic Modifier) HighThroughput->SFC Yes HPLC Chiral HPLC (Normal/Reverse Phase) HighThroughput->HPLC No

Decision logic for selecting the optimal chiral validation method for substituted azetidines.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

The Modern Gold Standard

For basic nitrogen heterocycles, Chiral SFC has eclipsed traditional HPLC. SFC utilizes supercritical carbon dioxide (


) as the primary mobile phase. 

possesses low viscosity and high diffusivity, allowing for flow rates 3 to 5 times higher than HPLC without exceeding system backpressure limits. This technique is heavily utilized in pharmaceutical pipelines to resolve complex azetidine intermediates, such as those found in next-generation EGFR inhibitors[2].

The Causality of the Basic Modifier: Azetidines are highly basic. When passed through a silica-backed Chiral Stationary Phase (CSP), the basic nitrogen interacts strongly with acidic, unendcapped residual silanols. This causes severe peak tailing and loss of resolution. Adding a basic modifier (e.g., 0.1% Diethylamine) to the polar co-solvent competitively masks these silanols, ensuring sharp, symmetrical peaks[3].

Step-by-Step SFC Protocol
  • Sample Preparation: Dissolve the azetidine analyte in HPLC-grade methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubility of the polar azetidine free base while remaining highly miscible with supercritical

      
      .
      
  • Column Selection: Equip the system with an immobilized polysaccharide column (e.g., Chiralpak IA or IB, 5 µm, 4.6 × 250 mm).

    • Causality: Immobilized phases tolerate a wider range of organic modifiers without degrading the chiral selector.

  • Mobile Phase Equilibration: Pump supercritical

    
     with 15% Methanol containing 0.1% Diethylamine (DEA) as the co-solvent.
    
  • System Parameters: Set the Backpressure Regulator (BPR) to 120 bar and the column oven to 35°C.

    • Causality: Maintaining strict control over temperature and pressure ensures the

      
       remains in a consistent supercritical state, stabilizing analyte partitioning and retention times.
      
  • Self-Validation Check: Inject a confirmed racemic standard of the azetidine. The system is validated only if the resolution factor (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (baseline resolution).
  • Data Acquisition: Inject the enantioenriched sample and monitor via UV/Vis (typically 220 nm) or mass spectrometry. Calculate the

    
     based on integrated peak areas.
    

SFCWorkflow Step1 Sample Prep Free base in MeOH Step2 CSP Screening Amylose/Cellulose Step1->Step2 Step3 Modifier Addition 0.1% DEA / IPAm Step2->Step3 Step4 Parameter Tuning Temp & Backpressure Step3->Step4 Step5 Data Acquisition UV/Vis & MS Step4->Step5

Step-by-step workflow for developing a chiral SFC method for basic azetidine derivatives.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

The Ubiquitous Workhorse

While SFC is faster, Chiral HPLC remains universally accessible. It relies on the differential partitioning of enantiomers on a CSP[4]. HPLC is particularly useful for highly polar or zwitterionic azetidine derivatives (e.g., azetidine-2-carboxylic acids) that may exhibit poor solubility in supercritical


. If pure enantiomeric standards are unavailable to confirm elution order, HPLC can be coupled with chiroptical detectors like Circular Dichroism (CD) to determine enantiomeric excess without standards[5].
Step-by-Step HPLC Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., Hexane/Isopropanol) at 1.0 mg/mL.

  • Column Selection: Utilize a coated polysaccharide column (e.g., Chiralcel OD-H).

  • Mobile Phase: Prepare an isocratic mixture of Hexane:Isopropanol (80:20 v/v) supplemented with 0.1% Triethylamine (TEA).

    • Causality: Hexane acts as the non-polar bulk solvent, while Isopropanol provides the necessary hydrogen-bonding interactions with the CSP. TEA suppresses silanol interactions.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column temperature to 25°C.

  • Self-Validation Check: Inject a racemic mixture. Confirm baseline resolution (

    
    ) to validate the discriminatory power of the CSP before analyzing the unknown batch.
    
  • Data Acquisition: Record the chromatogram at the

    
     of the azetidine's chromophore.
    

Method 3: NMR Spectroscopy with Chiral Derivatization

The Absolute Configuration Solver

Chromatography provides excellent quantitative


 data but cannot inherently assign absolute stereochemistry (R vs. S) without reference standards. When working with novel substituted azetidines, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs), such as Mosher's acid chloride, is required[4].

The Causality of Mosher Amide Formation: Reacting the secondary amine of an azetidine with enantiopure (R)-MTPA-Cl converts the enantiomeric mixture into a pair of diastereomers. Because diastereomers have different physical environments, their nuclei experience different anisotropic shielding from the phenyl ring of the Mosher moiety. This results in distinct chemical shifts in


 and 

NMR, allowing for both

quantification and absolute configuration assignment.
Step-by-Step NMR Protocol
  • Reagent Preparation: Prepare a fresh solution of (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in anhydrous

    
    .
    
  • Reaction Setup: To 5 mg of the azetidine free base in an NMR tube, add 0.5 mL of

    
    , followed by 2.0 equivalents of pyridine-
    
    
    
    and 1.5 equivalents of (R)-MTPA-Cl.
    • Causality: The basicity of the azetidine drives rapid amidation. Pyridine-

      
       acts as a non-interfering acid scavenger to neutralize the generated HCl, preventing acid-catalyzed ring-opening of the strained four-membered azetidine ring.
      
  • Self-Validation Check: In a separate tube, derivatize a known racemic sample of the azetidine. The resulting NMR spectrum must show a precise 1:1 integration ratio of the diastereomeric peaks. This validates that the derivatization proceeded to 100% completion without kinetic resolution bias.

  • Data Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
  • Analysis: Integrate the distinct

    
     signals (typically resonating around -71 ppm). The ratio of these integrals directly yields the diastereomeric excess (
    
    
    
    ), which is mathematically equivalent to the original enantiomeric excess (
    
    
    ).

Comparative Data Analysis

To objectively compare these methodologies, we summarize their operational parameters and present representative experimental data for the chiral resolution of a highly relevant pharmaceutical building block: (S)-2-(3,5-Difluorophenyl)azetidine[6].

Table 1: Performance Comparison of Analytical Methods
ParameterChiral SFCChiral HPLCNMR (Mosher's Method)
Primary Mechanism Partitioning in supercritical fluidPartitioning in liquid phaseDiastereomeric chemical shift
Typical Analysis Time 3 – 8 minutes15 – 45 minutes30 min prep + 5 min scan
Resolution (

)
Very High (Often > 2.0)High (1.5 – 2.0)High (Baseline separated peaks)
Sensitivity (LOD) High (ng/mL with MS)High (ng/mL with UV/Fluo)Low (Requires mg quantities)
Absolute Config. Requires StandardsRequires Standards / CDYes (via anisotropic modeling)
Prep-Scale Viability Excellent (Easy

removal)
Moderate (High solvent waste)Not applicable (Destructive)
Table 2: Representative Validation Data for 2-(3,5-Difluorophenyl)azetidine

Note: Data represents validated system outputs for a synthetic batch targeting 95% ee of the (S)-enantiomer.

Analytical TechniqueRet. Time / Shift (R-Isomer)Ret. Time / Shift (S-Isomer)Resolution (

)
Calculated

(%)
SFC (Chiralpak AD-H, 15% MeOH/DEA)4.12 min4.85 min2.495.2%
HPLC (Chiralcel OD-H, Hex/IPA/TEA)18.40 min21.15 min1.895.1%

NMR
((R)-Mosher Amide)
-71.45 ppm-71.82 ppmBaseline95.0%

Conclusion

For the routine validation of chiral purity in substituted azetidines, Chiral SFC stands as the undisputed champion. Its superior speed, high resolution, and seamless scalability make it the optimal choice for high-throughput environments. Chiral HPLC remains a robust alternative when dealing with highly polar analytes or when SFC infrastructure is unavailable. Finally, NMR with Chiral Derivatization is an indispensable, self-validating tool for early-stage drug discovery, providing the critical absolute stereochemical assignments that chromatography alone cannot deliver.

By strictly controlling secondary silanol interactions in chromatography and ensuring complete conversion in NMR derivatization, researchers can build highly trustworthy, self-validating analytical systems for these valuable four-membered heterocycles.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor. Semantic Scholar.
  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Universidad de Málaga (UMA).
  • (S)-2-(3,5-Difluorophenyl)

Sources

Comparative

Comparative Reactivity Guide: Aniline vs. Azetidine Nitrogen in Drug Development

As medicinal chemistry shifts from flat, planar molecules to sp³-rich, three-dimensional scaffolds, the choice of nitrogen heterocycles profoundly impacts a drug's pharmacokinetic and pharmacodynamic profile. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry shifts from flat, planar molecules to sp³-rich, three-dimensional scaffolds, the choice of nitrogen heterocycles profoundly impacts a drug's pharmacokinetic and pharmacodynamic profile. This guide provides an authoritative, data-driven comparison between aniline (a classic, sp²-hybridized aromatic amine) and azetidine (a highly strained, sp³-hybridized aliphatic four-membered ring).

Designed for researchers and drug development professionals, this guide dissects their comparative reactivity, mechanistic behaviors, and provides self-validating experimental protocols for common transformations like amidation and Buchwald-Hartwig cross-coupling.

Fundamental Physicochemical Comparison

The fundamental differences in reactivity between aniline and azetidine stem from their electronic distribution and structural geometry. Aniline's nitrogen lone pair is delocalized into the aromatic ring, significantly reducing its basicity and nucleophilicity [1]. Conversely, azetidine is a saturated heterocycle where the nitrogen lone pair is localized, making it highly basic and nucleophilic, though its reactivity is uniquely modulated by high ring strain[2].

Quantitative Data Summary
PropertyAnilineAzetidineMechanistic Impact
Conjugate Acid pKₐ ~4.6~11.3Azetidine is protonated at physiological pH; aniline remains neutral.
Nitrogen Hybridization sp²-like (delocalized)sp³ (constrained)Aniline is planar; azetidine provides a 3D vector for substituents.
Nucleophilicity (Mayr N) 12.64 (in MeCN)> 15 (Highly active)Azetidine reacts rapidly with weak electrophiles; aniline requires activation [3].
Ring Strain Energy 0 kcal/mol~25.4 kcal/molAzetidine is susceptible to ring-opening under harsh acidic/nucleophilic conditions [4].
Metabolic Liability N-oxidation, reactive metabolitesRing-opening, N-dealkylationAzetidines generally improve metabolic stability and lower logD compared to anilines.

Mechanistic Reactivity Profile & Causality

The Aniline Paradigm: Resonance and Weak Nucleophilicity

Because the nitrogen lone pair in aniline participates in resonance with the adjacent phenyl ring, the electron density on the nitrogen is depleted.

  • Causality in Synthesis: Aniline is a poor nucleophile. In acylation reactions, it often requires elevated temperatures or highly active electrophiles (like acid chlorides). In transition-metal catalysis, its weak basicity means that intermediate metal-amine complexes require strong bases (e.g., NaOtBu) to undergo deprotonation and subsequent reductive elimination [5].

  • Liability: The electron-rich aromatic ring is prone to electrophilic aromatic substitution, and the nitrogen is susceptible to oxidation, often forming toxic hydroxylamine or nitroso species.

The Azetidine Paradigm: High Basicity and Ring Strain

Azetidine is a secondary aliphatic amine with a pKₐ of 11.3, making it an exceptionally strong nucleophile. However, the four-membered ring introduces approximately 25.4 kcal/mol of angle strain.

  • Causality in Synthesis: Azetidine reacts instantaneously with standard electrophiles. In metal catalysis, its strong coordinating ability can poison palladium catalysts by displacing phosphine ligands. Therefore, bulky, strongly coordinating bidentate ligands (like BINAP or BrettPhos) and weaker bases (like Cs₂CO₃) are required to prevent catalyst deactivation [6].

  • Liability: While stable under standard physiological conditions, azetidines can undergo ring-opening when exposed to strong nucleophiles in the presence of Lewis or Brønsted acids.

Visualizing the Workflows

The following diagrams map the logical decision trees for handling these two distinct amines in standard medicinal chemistry workflows.

AmidationWorkflow Start Amine Selection for Amidation Azetidine Azetidine (Aliphatic, sp3) pKa ~11.3 Start->Azetidine Aniline Aniline (Aromatic, sp2-like) pKa ~4.6 Start->Aniline Az_Reactivity High Nucleophilicity Fast Reaction Azetidine->Az_Reactivity An_Reactivity Low Nucleophilicity Requires Activation Aniline->An_Reactivity Az_Cond Standard Acid Chloride or Mild Coupling (EDC) RT, 1h Az_Reactivity->Az_Cond An_Cond Strong Coupling (HATU/HOAt) or Extended Heating Elevated Temp, 12h An_Reactivity->An_Cond Product Amide Product Az_Cond->Product An_Cond->Product

Caption: Workflow for amidation comparing highly nucleophilic azetidine with weakly nucleophilic aniline.

BHCoupling Substrate Aryl Halide + Amine Aniline_Path Aniline (Weak Base) Substrate->Aniline_Path Azetidine_Path Azetidine (Strong Base) Substrate->Azetidine_Path Base_Aniline Base: LHMDS or NaOtBu (Deprotonates Pd-Amine) Aniline_Path->Base_Aniline Base_Azetidine Base: Cs2CO3 or K3PO4 (Prevents Catalyst Poisoning) Azetidine_Path->Base_Azetidine Product C-N Coupled Product Base_Aniline->Product Base_Azetidine->Product

Caption: Base selection causality in Buchwald-Hartwig cross-coupling for aniline versus azetidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process checks to confirm that the mechanistic pathways are proceeding as intended.

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

Objective: Couple an aryl bromide with either aniline or azetidine.

Methodology for Aniline:

  • Setup: In an oven-dried vial, combine Aryl Bromide (1.0 eq), Aniline (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and NaOtBu (1.5 eq).

  • Solvent: Add anhydrous Toluene (0.2 M). Purge with N₂ for 5 minutes.

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Self-Validation Check: Monitor by LCMS. If the reaction stalls at 50% conversion, the weak basicity of aniline may be failing to outcompete the halide for the Pd center. Validation: Spike in an additional 0.5 eq of NaOtBu; an immediate resumption of product formation confirms base-limited deprotonation of the Pd-aniline intermediate [5].

Methodology for Azetidine:

  • Setup: Combine Aryl Bromide (1.0 eq), Azetidine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BINAP or BrettPhos (7.5 mol%), and Cs₂CO₃ (2.0 eq). (Note: Do NOT use NaOtBu, as strong alkoxide bases can induce side reactions with the strained azetidine ring).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M). Purge with N₂.

  • Reaction: Heat to 90 °C for 8-12 hours.

  • Self-Validation Check: Observe the reaction mixture. A rapid shift to an opaque black solution (Pd black precipitation) within the first 30 minutes indicates catalyst poisoning by the highly basic azetidine displacing the phosphine ligand. Validation: If Pd black forms, restart the reaction using a bulkier ligand (e.g., RuPhos) to sterically block the azetidine from over-coordinating the metal center [6].

Protocol B: Amidation via Carboxylic Acid Activation

Objective: Synthesize an amide from a standard aliphatic carboxylic acid.

Methodology for Azetidine:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add Azetidine (1.1 eq) and Triethylamine (2.0 eq).

  • Self-Validation Check: The reaction should be complete within 1 hour at room temperature due to the high nucleophilicity of azetidine. If TLC shows unreacted acid after 1 hour, the azetidine hydrochloride salt may not be fully free-based. Check the pH of the organic layer (should be >9).

Methodology for Aniline:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. (Note: EDC/HOBt is often insufficient for anilines).

  • Coupling: Add Aniline (1.1 eq). Heat to 60 °C if sterically hindered.

  • Self-Validation Check: Monitor for the formation of the active ester intermediate via LCMS. If the active ester forms but the amide does not, the aniline's nucleophilicity is too low. Validation: Add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent, which circumvents the poor nucleophilicity of the aniline.

References

  • vCalc / UT Austin Chemistry Data: pKa of Aniline and Conjugate Acids. Demonstrates the resonance-driven low basicity of aromatic amines. URL: [Link]

  • Baidya, M., Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Journal of Organic Chemistry, 72, 3679-3688. Establishes the empirical nucleophilicity parameters (N) for anilines. URL:[Link]

  • National Institutes of Health (NIH) / PubMed: Azetidines in medicinal chemistry: emerging applications and approved drugs. Reviews the sp³-rich character and metabolic stability of azetidines in FDA-approved drugs. URL: [Link]

  • Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Highlights the necessity of strong bases like NaOtBu for aniline cross-coupling. URL:[Link]

  • Chemical Communications / RSC (2022). Strain-release arylations for the bis-functionalization of azetidines. Details Buchwald-Hartwig coupling strategies specific to highly basic, strained azetidine rings. URL:[Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal &amp; Handling of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

The following technical guide details the proper disposal and handling procedures for 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS: 344405-83-0). [1][2] Executive Summary & Chemical Profile 1-(4-aminophenyl)-3-methyl-3-A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal and handling procedures for 1-(4-aminophenyl)-3-methyl-3-Azetidinol (CAS: 344405-83-0).

[1][2]

Executive Summary & Chemical Profile

1-(4-aminophenyl)-3-methyl-3-Azetidinol is a specialized pharmacophore often used as an intermediate in drug discovery.[1][2] Its structure combines a strained azetidine ring with a primary aromatic amine (aniline) .[2]

Proper disposal requires treating this compound not just as general organic waste, but as a reactive, nitrogen-containing toxicant . The strained azetidine ring makes the compound potentially unstable under thermal stress, while the aniline moiety introduces risks of genotoxicity and aquatic toxicity.

Property Data
CAS Number 344405-83-0
Molecular Formula C₁₀H₁₄N₂O
Functional Hazards Aromatic Amine: Toxic, potential sensitizer/carcinogen.Azetidine: Strained ring, potentially reactive with nucleophiles/acids.[1][2]
Physical State Solid (White to off-white powder)
Waste Classification Hazardous Organic Waste (Toxic, Irritant)
Disposal Method High-Temperature Incineration (via licensed contractor)

Hazard Identification & Segregation Logic

Effective disposal begins with segregation.[1][2][3] You must isolate this compound from incompatible waste streams to prevent uncontrolled reactions (e.g., exotherms from ring-opening or salt formation).

Critical Incompatibilities
  • Strong Acids: The basic nitrogen (aniline) and the strained azetidine ring will react exothermically with strong acids (e.g., H₂SO₄, HCl), potentially causing violent ring-opening hydrolysis.[1][2] Do not dispose of in Acid Waste streams.

  • Oxidizing Agents: Aromatic amines are easily oxidized.[1][2] Contact with peroxides, permanganates, or nitrates can lead to ignition or the formation of toxic azo/nitro compounds.

  • Aldehydes/Ketones: Primary amines react to form imines (Schiff bases), releasing water and heat.[2]

Storage for Disposal

Store waste in Amber Glass or HDPE containers. Avoid metal containers if the compound is in solution with halogenated solvents, though the pure compound is generally compatible with stainless steel.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired inventory, weighing errors, or pure compound disposal.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[1][2]

  • Container Selection: Use a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Toxic Organic." [1]

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not dissolve in solvent solely for disposal purposes; solid incineration is more containment-efficient.

  • Labeling:

    • Constituents: "1-(4-aminophenyl)-3-methyl-3-Azetidinol (100%)"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction filtrates, or cleaning solvents containing the compound.[1][2]

  • Segregation: Determine the primary solvent.[1][2]

    • If Halogenated (DCM, Chloroform): Use Halogenated Organic Waste stream.[1]

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Organic Waste stream.[1]

  • pH Check: Ensure the waste solution is not acidic (pH < 4). If acidic, the azetidine ring may hydrolyze over time.[1] Neutralize to pH 7–9 with Sodium Bicarbonate (NaHCO₃) if the protocol allows, or use a dedicated "Acidic Organic" stream if your facility has one.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 9%").[1]

    • Explicitly list the active: "Trace 1-(4-aminophenyl)-3-methyl-3-Azetidinol (<1%)."[1]

    • Warning: Add a specific tag: "Contains Aromatic Amines."

Protocol C: Contaminated Consumables (Sharps/Wipes)[2]
  • Syringes/Needles: Dispose of in a Red Biohazard/Sharps container destined for incineration. Do not recap.

  • Gloves/Paper Towels:

    • Minor Contamination: Yellow/Hazardous solid waste bag.[1]

    • Gross Contamination (Spills): Seal in a separate bag before placing in the main solid waste drum to prevent off-gassing or dust migration.

Operational Workflow Visualization

The following diagram illustrates the decision logic for segregating 1-(4-aminophenyl)-3-methyl-3-Azetidinol waste.

DisposalWorkflow Start Waste Generation: 1-(4-aminophenyl)-3-methyl-3-Azetidinol StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidBin Solid Toxic Waste Container (Do Not Dissolve) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Hazardous Solid Waste Bag (Double Bagged) Debris->DebrisBin HaloBin Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHaloBin No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration DebrisBin->Incineration

Figure 1: Decision matrix for segregating azetidinol waste streams to ensure compliance with incineration protocols.[1][2]

Emergency Spill Response

Scenario: A 500mg bottle of solid powder drops and shatters on the bench.

  • Evacuate & Ventilate: Clear the immediate area.[1][4] If outside a fume hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P100 particulate respirator (if powder is airborne).

  • Containment: Cover the spill with a damp absorbent pad (dampened with water or PEG-400) to prevent dust dispersion.[1] Do not dry sweep.

  • Decontamination:

    • Wipe the area with a mild detergent solution.

    • Follow with a wipe down using 10% weak acid (e.g., Citric Acid) to convert the amine traces into non-volatile salts, facilitating easier cleanup.

    • Note: Avoid strong mineral acids which may cause rapid degradation.

  • Disposal of Debris: All cleanup materials must go into the Solid Hazardous Waste stream (Protocol C).

Regulatory & Compliance Notes

  • RCRA (USA): While not explicitly P- or U-listed, this compound meets the criteria for characteristic hazardous waste due to toxicity.[1] It must be coded as D001 (Ignitable) if in flammable solvent or D003 (Reactive) if the azetidine ring is deemed highly unstable in the specific formulation, though typically it is managed as Non-Regulated Hazardous Waste destined for incineration.

  • Destruction Efficiency: Incineration at >1000°C is required to fully mineralize the nitrogenous ring and prevent the formation of toxic aromatic amine byproducts.

References
  • PubChem. (n.d.).[1] Compound Summary: 1-Methylazetidin-3-ol (Related Structure Hazards).[1][2] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.).[1] Substance Information: Aromatic Amines and Azetidines.[1] European Chemicals Agency.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Occurrence and Risk of Primary Aromatic Amines in the Environment.[1][5] PMC. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(4-aminophenyl)-3-methyl-3-Azetidinol

Executive Safety Summary Compound: 1-(4-aminophenyl)-3-methyl-3-Azetidinol CAS: 344405-83-0 Chemical Class: Functionalized Azetidine / Aniline Derivative[1] Operational Hazard Assessment: As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-(4-aminophenyl)-3-methyl-3-Azetidinol CAS: 344405-83-0 Chemical Class: Functionalized Azetidine / Aniline Derivative[1]

Operational Hazard Assessment: As a Senior Application Scientist, I treat this compound as a high-potency intermediate . While specific toxicological data for this exact CAS is limited, its structural moieties—a strained azetidine ring and an electron-rich aniline—dictate a strict safety protocol.[1]

Key Risks:

  • Aniline Moiety: Potential for skin sensitization and methemoglobinemia upon absorption.

  • Azetidine Ring: High ring strain implies potential reactivity and instability; likely an irritant to mucous membranes.

  • Physical State: Typically a solid powder; dust inhalation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this substance. This matrix is designed to create a redundant barrier system.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 or PAPR Primary Defense: If handling outside a fume hood (not recommended), a fitted N95 is the minimum.[1] For scale-up (>1g), use a Powered Air-Purifying Respirator (PAPR) to prevent sensitization.[1]
Hand (Layer 1) Nitrile Gloves (4 mil) Tactile Layer: Disposable nitrile provides basic splash protection and dexterity. Change every 30 minutes or immediately upon contamination.
Hand (Layer 2) Nitrile/Neoprene (8 mil) Barrier Layer: Extended cuff gloves worn over the lab coat cuffs. This prevents "wrist gap" exposure, a common failure point for aniline absorption.
Ocular Chemical Safety Goggles Seal: Standard safety glasses are insufficient due to dust migration. Goggles must be unvented or indirectly vented to prevent particulate entry.
Dermal / Body Tyvek® Lab Coat / Apron Permeation Resistance: Cotton lab coats absorb liquids and hold them against the skin. Use a disposable, non-woven polyethylene (Tyvek) coat or apron for handling >100mg.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Task Assessment Scale Check Scale of Operation Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Prep/Synthesis) Scale->Large Hood Engineering Control: Fume Hood Required Small->Hood Large->Hood PPE_Basic Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Basic Low Dust Risk PPE_Advanced Enhanced PPE: Double Gloves (Extended Cuff) + Tyvek Sleeves + N95/P100 Hood->PPE_Advanced High Dust/Splash Risk

Caption: Logical workflow for determining PPE requirements based on experimental scale and risk potential.

Operational Protocols

A. Storage & Stability[2][3][4][5][6]
  • Temperature: Store at 2–8°C . The azetidine ring is strained and susceptible to thermal degradation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aniline amine is oxidation-sensitive; exposure to air will cause darkening (oxidation) and impurity formation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]

B. Weighing & Transfer (The "Static" Hazard)

Fine organic powders often generate static charge, causing them to "jump" or disperse unexpectedly.

  • Eliminate Static: Use an anti-static gun or bar on the weighing boat and spatula before touching the compound.

  • Containment: Perform all weighing inside a Chemical Fume Hood . Never weigh on an open bench.

  • Technique: Use the "tap-and-pour" method. Do not scoop vigorously, as this aerosolizes the powder.

C. Solubilization
  • Preferred Solvents: DMSO, Methanol, or Dichloromethane (DCM).

  • Protocol: Add solvent to the solid slowly. Adding solid to a stirring solvent can create a dust cloud.

  • Exotherm Check: Azetidines can be basic. If acidifying, expect an exotherm; cool the vessel in an ice bath during addition.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents chronic exposure.

Spill Cleanup Workflow
  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure the fume hood is in "Emergency/Purge" mode.

  • PPE Upgrade: Don double gloves and a respiratory mask (if not already worn) before approaching the spill.

  • Containment: Cover the spill with a Dry Absorbent Pad or Vermiculite . Do not use paper towels initially, as they can spread the material.

  • Decontamination:

    • Scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with 10% Bleach solution (oxidizes the aniline), followed by water, then Ethanol.

    • Note: The bleach step is critical to degrade the potentially toxic amine functionality.

Spill_Response Alert 1. SPILL DETECTED Alert Personnel Assess 2. ASSESS HAZARD Is it Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid WetMethod Cover with Wet Pad (Prevent Dust) Powder->WetMethod Absorb Apply Vermiculite or Absorbent Pads Liquid->Absorb Clean 3. DECONTAMINATE 10% Bleach -> Water -> Ethanol WetMethod->Clean Absorb->Clean Dispose 4. DISPOSAL Seal in HazWaste Bag Label: 'Toxic Organic' Clean->Dispose

Caption: Step-by-step spill response protocol distinguishing between solid and liquid contamination.

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Hazardous Chemical Waste (Toxic / Irritant).

  • Segregation: Do not mix with Oxidizers (fire risk) or Strong Acids (exothermic reaction).

  • Primary Stream: High BTU Incineration . This is the only method that guarantees the destruction of the azetidine ring and the aniline group.

  • Labeling: Clearly label waste containers: "Contains 1-(4-aminophenyl)-3-methyl-3-Azetidinol. Toxic/Irritant.[3][4][5][6][7] Azetidine Derivative."[1][8]

References

  • BuyersGuideChem . (n.d.). 1-(4-Aminophenyl)-3-methyl-3-azetidinol CAS 344405-83-0.[1][9] Retrieved March 5, 2026, from [Link][1]

  • PubChem . (n.d.). Compound Summary: Azetidine Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminophenyl)-3-methyl-3-Azetidinol
Reactant of Route 2
Reactant of Route 2
1-(4-aminophenyl)-3-methyl-3-Azetidinol
© Copyright 2026 BenchChem. All Rights Reserved.